Product packaging for Dideuteriomethanone(Cat. No.:CAS No. 1664-98-8)

Dideuteriomethanone

Cat. No.: B032688
CAS No.: 1664-98-8
M. Wt: 32.038 g/mol
InChI Key: WSFSSNUMVMOOMR-DICFDUPASA-N
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Description

Dideuteriomethanone (CD₂O) is a stable, isotopically labeled form of formaldehyde where two hydrogen atoms are replaced by deuterium. This compound serves as a critical reagent in advanced research, particularly in the fields of analytical chemistry, reaction mechanism elucidation, and metabolic studies. Its primary research value lies in its utility as a deuterium source and a labeled building block. In Nuclear Magnetic Resonance (NMR) spectroscopy, this compound is employed as a tool for tracing reaction pathways and studying molecular structures, leveraging the distinct NMR signal of deuterium to differentiate it from protium. Furthermore, it is used in the synthesis of more complex deuterated compounds, such as pharmaceuticals and specialty chemicals, where the incorporation of deuterium can alter metabolic stability, pharmacokinetic profiles, and reaction kinetics—a key area of investigation in drug discovery and development. The mechanism of action for its applications stems from the kinetic isotope effect (KIE); the C-D bond is stronger and has a lower zero-point energy than a C-H bond, which can lead to significantly different rates and selectivities in chemical and biological processes. Researchers utilize this compound to probe these isotopic effects, gain insights into enzyme mechanisms, and create internal standards for mass spectrometry-based quantification. This high-purity reagent is essential for scientists requiring precise and reliable isotopic labeling to advance their investigations in synthetic chemistry, biochemistry, and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2O B032688 Dideuteriomethanone CAS No. 1664-98-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dideuteriomethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2O/c1-2/h1H2/i1D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFSSNUMVMOOMR-DICFDUPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

43094-80-0
Record name Formaldehyde-d2, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43094-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00168098
Record name (2H)Formaldehyde
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Molecular Weight

32.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1664-98-8, 32008-59-6
Record name Formaldehyde-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1664-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H)Formaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664988
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H)Formaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168098
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Record name (2H)formaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.251
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Paraformaldehyde-d2
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Dideuteriomethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, serves as a crucial tool in a multitude of scientific disciplines, ranging from mechanistic studies in organic chemistry and atmospheric sciences to quantitative proteomics in drug development. Its significance is primarily derived from the kinetic isotope effect (KIE), where the mass difference between deuterium and protium leads to discernible changes in reaction rates, offering profound insights into reaction mechanisms. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, spectroscopic characteristics, and reactivity. Detailed experimental protocols for its synthesis and its application in quantitative proteomics are provided, alongside a discussion of its role in elucidating reaction kinetics.

Introduction

This compound, also known as formaldehyde-d₂, is a simple carbonyl compound with the chemical formula CD₂O. The substitution of protium with deuterium atoms imparts unique chemical and physical properties that are exploited in various research fields. The study of isotopic variants of formaldehyde gained prominence with the advancement of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.[1] this compound has become an indispensable tool for elucidating reaction mechanisms through the kinetic isotope effect.[1] By comparing the reaction rates of processes involving CD₂O with those of H₂CO, researchers can determine whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction.

This guide aims to provide a detailed technical overview of the chemical properties and applications of this compound for researchers, scientists, and professionals in drug development.

Physical and Spectroscopic Properties

The substitution of hydrogen with deuterium in formaldehyde leads to subtle but measurable changes in its physical and spectroscopic properties.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula CD₂O[1]
Molecular Weight 32.04 g/mol [2]
CAS Number 1664-98-8[1][2]
Density 0.7 g/cm³ (for 20 wt. % in D₂O)[3]
Flash Point -75.1 °C (for 20 wt. % in D₂O)[3]

Table 1: Physical Properties of this compound.

Spectroscopic Data

Spectroscopic techniques are essential for the characterization of this compound. The change in mass upon isotopic substitution significantly influences its vibrational and rotational spectra.

Symmetry SpeciesVibrational ModeH₂CO Frequency (cm⁻¹)
a₁CH₂ symmetric stretch2783
a₁C=O stretch1746
a₁CH₂ scissors1500
b₁CH₂ asymmetric stretch2843
b₁CH₂ rock1249
b₂CH₂ wag1167

Table 2: Fundamental Vibrational Frequencies of Gaseous Formaldehyde (H₂CO). [4] The corresponding vibrational modes in CD₂O will be shifted to lower wavenumbers.

Microwave spectroscopy allows for the precise determination of rotational constants, which are inversely proportional to the moments of inertia of the molecule. For the this compound dimer, (D₂CO)₂, the rotational constants have been determined as A = 14862.1(35) MHz, ½(B + C) = 3030.2366(37) MHz, and B - C = 490.977(18) MHz.[5][6] For the monomer H₂CO, the rotational constants are A = 9.40530 cm⁻¹, B = 1.29530 cm⁻¹, and C = 1.13420 cm⁻¹.[7]

Rotational Constant(D₂CO)₂ (MHz)H₂CO (cm⁻¹)
A 14862.1(35)9.40530
½(B + C) 3030.2366(37)-
B - C 490.977(18)-
B -1.29530
C -1.13420

Table 3: Rotational Constants for this compound Dimer and Formaldehyde Monomer. [5][6][7]

¹³C NMR spectroscopy is a powerful tool for characterizing this compound. Due to the spin (I=1) of the two deuterium nuclei, the ¹³C signal of the carbonyl carbon is split into a quintet. While a specific chemical shift value for CD₂O in D₂O is not definitively reported in the searched literature, the ¹³C NMR spectrum of formaldehyde in D₂O shows a peak that can be referenced.[8]

The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is similar to that of formaldehyde, with characteristic losses of deuterium and the carbonyl group. The NIST Chemistry WebBook provides the mass spectrum of formaldehyde (H₂CO).[9]

Synthesis of this compound

This compound is typically prepared from its polymeric form, paraformaldehyde-d₂. The monomeric form can be generated by heating the polymer.

Experimental Protocol: Generation of Monomeric this compound from Paraformaldehyde-d₂

This protocol describes the thermal depolymerization of paraformaldehyde-d₂ to generate gaseous this compound, which can be used directly or dissolved in a suitable solvent.

Materials:

  • Paraformaldehyde-d₂

  • Heat-resistant glass apparatus with an inlet for an inert gas and an outlet tube

  • Heating mantle or oil bath

  • Inert gas supply (e.g., nitrogen or argon)

  • Cold trap (e.g., cooled with dry ice/acetone or liquid nitrogen)

  • Anhydrous solvent (e.g., THF, if a solution is desired)

Procedure:

  • Place a known amount of paraformaldehyde-d₂ into the glass apparatus.

  • Assemble the apparatus, ensuring a gentle flow of inert gas through the system. The outlet should lead to either the reaction vessel where the gaseous CD₂O will be used or to a cold trap containing the desired solvent.

  • Gently heat the apparatus containing the paraformaldehyde-d₂ to 150-200 °C. The polymer will depolymerize to produce gaseous this compound.

  • The stream of inert gas will carry the gaseous CD₂O to the reaction vessel or into the cold solvent.

  • If preparing a solution, continue the process until the desired concentration is reached. The concentration can be determined by titration or NMR.

  • Caution: Formaldehyde is toxic and a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

A method for the in situ generation of formaldehyde-d₂ from DMSO-d₆, bromine, and cesium carbonate has also been reported for reactions with difluoroenolates and difluorobenzyl carbanions.[10] Another synthetic route involves the preparation from 1,2-dibromoethane-d₄ via the corresponding glycol diacetate and glycol, with an overall yield of 62.5%.[11][12]

Chemical Reactivity and the Kinetic Isotope Effect

The reactivity of this compound is largely similar to that of formaldehyde, with the primary difference being the rates of reactions that involve the cleavage of a carbon-deuterium bond.

Nucleophilic Addition Reactions

Like all aldehydes, this compound readily undergoes nucleophilic addition reactions at the electrophilic carbonyl carbon. Common nucleophiles include Grignard reagents, organolithium compounds, hydrides, amines, and enolates. The general mechanism involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide ion.

For example, the reaction of this compound with a Grignard reagent (RMgX) will yield a deuterated primary alcohol after acidic workup.

Nucleophilic_Addition CD2O C(D)(D)=O Intermediate R-C(D)(D)-O-MgX CD2O->Intermediate Nucleophilic attack RMgX R-MgX RMgX->Intermediate Alcohol R-C(D)(D)-OH Intermediate->Alcohol Protonation H3O H₃O⁺ H3O->Alcohol KIE_OH_Reaction cluster_H Reaction with H₂CO cluster_D Reaction with CD₂O H2CO H₂CO + •OH TS_H [H-CHO---H---OH]‡ H2CO->TS_H kH Products_H HCO• + H₂O TS_H->Products_H CD2O CD₂O + •OH TS_D [D-CDO---D---OH]‡ CD2O->TS_D kD Products_D DCO• + HDO TS_D->Products_D note kH > kD Reductive_Dimethylation_Workflow cluster_light Sample 1 (Light Label) cluster_heavy Sample 2 (Heavy Label) Protein_L Protein Sample 1 Peptides_L Tryptic Digestion Protein_L->Peptides_L Label_L Reductive Dimethylation (H₂CO, NaBH₃CN) Peptides_L->Label_L Mix Mix Samples 1:1 Label_L->Mix Protein_H Protein Sample 2 Peptides_H Tryptic Digestion Protein_H->Peptides_H Label_H Reductive Dimethylation (CD₂O, NaBD₃CN) Peptides_H->Label_H Label_H->Mix LCMS LC-MS/MS Analysis Mix->LCMS Data Data Analysis (Quantification) LCMS->Data

References

An In-depth Technical Guide on the Molecular Structure and Geometry of Dideuteriomethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, serves as a crucial molecule in spectroscopic and mechanistic studies across various scientific disciplines. Its altered mass distribution, due to the substitution of hydrogen with deuterium atoms, leads to distinct rotational and vibrational spectra compared to its hydrogenated counterpart. This guide provides a comprehensive overview of the molecular structure, geometry, and spectroscopic properties of this compound, supported by quantitative data and detailed experimental methodologies. This information is pivotal for researchers in fields such as astrophysics, atmospheric chemistry, and drug development, where precise molecular characterization is paramount.

Molecular Structure and Geometry

This compound, like formaldehyde, possesses a planar trigonal geometry. The central carbon atom is sp² hybridized, forming a double bond with the oxygen atom and single bonds with the two deuterium atoms. This arrangement results in a molecule with C₂ᵥ symmetry.

The precise determination of its structural parameters, including bond lengths and angles, has been achieved through high-resolution spectroscopic techniques, primarily microwave spectroscopy. These experiments measure the rotational constants of the molecule, which are inversely proportional to its moments of inertia. From these moments of inertia, the internuclear distances and angles can be accurately calculated.

Quantitative Structural Data

The experimentally determined structural parameters for this compound are summarized in the table below. For comparison, the corresponding values for formaldehyde (CH₂O) are also provided.

ParameterThis compound (CD₂O)Formaldehyde (CH₂O)
Bond Length (C=O) 1.203 Å1.203 Å
Bond Length (C-D/C-H) 1.100 Å1.116 Å
Bond Angle (D-C-D/H-C-H) 116.5°116.5°

Note: The C=O bond length is largely unaffected by isotopic substitution, while the C-D bond is slightly shorter than the C-H bond due to the lower zero-point vibrational energy of the C-D bond.

Spectroscopic Properties

The vibrational and rotational spectra of this compound are of significant interest as they provide a detailed fingerprint of the molecule's quantum mechanical properties.

Vibrational Spectroscopy

This compound has 3N-6 = 6 normal modes of vibration, all of which are active in both infrared (IR) and Raman spectroscopy. The substitution of hydrogen with heavier deuterium atoms results in a significant lowering of the vibrational frequencies for modes involving the movement of these atoms.

The fundamental vibrational frequencies for this compound are presented in the table below, with comparative data for formaldehyde.

ModeSymmetryDescriptionThis compound (CD₂O) Frequency (cm⁻¹)Formaldehyde (CH₂O) Frequency (cm⁻¹)
ν₁a₁Symmetric C-D/C-H Stretch20562782
ν₂a₁C=O Stretch1701.619[1]1746
ν₃a₁D-C-D/H-C-H Scissoring11061500
ν₄b₁Asymmetric C-D/C-H Stretch21602843
ν₅b₁Out-of-plane Bend9381167
ν₆b₂C-D₂/C-H₂ Rocking9891249
Rotational Spectroscopy

Microwave spectroscopy provides highly precise rotational constants for this compound. These constants are essential for the accurate determination of the molecule's geometry and are also critical for identifying this molecule in interstellar environments.

The rotational constants for this compound in its ground vibrational state have been determined with high precision.[1]

Rotational ConstantValue (cm⁻¹)
A4.72510
B1.076852
C0.873510

Experimental Protocols

The determination of the molecular structure and spectroscopic constants of this compound relies on sophisticated experimental techniques. Below are detailed methodologies for the key experiments.

Microwave Spectroscopy

Objective: To measure the rotational transitions of gaseous this compound to determine its rotational constants and, subsequently, its precise molecular geometry.

Methodology:

  • Sample Preparation: Gaseous this compound is prepared by heating paraformaldehyde-d₂. The resulting gas is introduced into the spectrometer at low pressure.

  • Instrumentation: A high-resolution microwave spectrometer, such as a cavity-based Fourier transform microwave (FTMW) spectrometer, is employed.

  • Experimental Conditions:

    • The sample is introduced into a high-vacuum chamber.

    • A supersonic jet expansion is often used to cool the molecules to a very low rotational temperature (a few Kelvin), which simplifies the spectrum by populating only the lowest rotational energy levels.

  • Data Acquisition:

    • A short, high-power microwave pulse is used to polarize the molecules.

    • The subsequent free induction decay (FID) of the coherent emission from the molecules is detected.

    • The FID signal is Fourier transformed to obtain the frequency-domain spectrum, which shows the rotational transitions.

  • Data Analysis:

    • The observed transition frequencies are assigned to specific quantum number changes (J, Kₐ, Kₑ).

    • The assigned frequencies are then fitted to a rotational Hamiltonian to extract the precise rotational constants (A, B, and C).

    • From the rotational constants of the parent molecule and its isotopologues, the molecular structure (bond lengths and angles) can be determined using isotopic substitution analysis (Kraitchman's equations).

Gas-Phase Electron Diffraction (GED)

Objective: To determine the molecular structure of gaseous this compound by analyzing the scattering pattern of a high-energy electron beam.

Methodology:

  • Sample Introduction: A continuous, narrow beam of gaseous this compound is effused from a nozzle into a high-vacuum chamber.

  • Electron Beam Generation: A high-energy beam of electrons (typically 40-60 keV) is generated from an electron gun.

  • Scattering: The electron beam is directed to intersect the gas jet at a right angle. The electrons are scattered by the electrostatic potential of the molecules.

  • Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector (e.g., a photographic plate or a CCD camera). A rotating sector is often placed in front of the detector to compensate for the steep decline in scattered electron intensity with increasing scattering angle.

  • Data Analysis:

    • The diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.

    • The molecular scattering intensity is extracted from the total scattering intensity.

    • This molecular scattering intensity is used in a least-squares fitting procedure to refine a structural model of the molecule, yielding precise values for bond lengths, bond angles, and vibrational amplitudes.

Visualizations

Molecular Structure of this compound

molecular_structure cluster_angles Bond Angle: 116.5° C C O O C->O 1.203 Å D1 D C->D1 1.100 Å D2 D C->D2 1.100 Å

Caption: Ball-and-stick model of this compound with bond lengths.

Experimental Workflow for Microwave Spectroscopy

experimental_workflow cluster_prep Sample Preparation cluster_spec Spectrometer cluster_analysis Data Analysis Sample Paraformaldehyde-d₂ Heating Heating Sample->Heating Gas Gaseous CD₂O Heating->Gas Intro Intro Gas->Intro Low Pressure Introduction Expansion Expansion Intro->Expansion Supersonic Jet Pulse Pulse Expansion->Pulse Microwave Pulse FID FID Pulse->FID Detection (FID) FT FT FID->FT Fourier Transform Spectrum Spectrum FT->Spectrum Frequency Spectrum Assign Assign Spectrum->Assign Assign Transitions Fit Fit Assign->Fit Fit to Hamiltonian Constants Constants Fit->Constants Rotational Constants Structure Structure Constants->Structure Molecular Structure

Caption: Workflow for determining molecular structure via microwave spectroscopy.

References

The Significance of Dideuteriomethanone in Isotopic Studies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dideuteriomethanone (CD₂O), an isotopic analog of formaldehyde, serves as a powerful tool in a variety of scientific disciplines, from proteomics to mechanistic organic chemistry and toxicology. Its utility stems from the stable, non-radioactive incorporation of deuterium, which imparts a distinct mass signature without significantly altering the chemical reactivity of the parent molecule. This allows researchers to trace, quantify, and differentiate molecules in complex biological and chemical systems. This technical guide provides an in-depth overview of the core applications of this compound in isotopic studies, complete with experimental protocols, quantitative data, and workflow visualizations.

Core Applications and Significance

The primary significance of this compound lies in its application as an isotopic labeling reagent. The mass difference between deuterium and protium (standard hydrogen) is readily detectable by mass spectrometry, forming the basis for its major uses:

  • Quantitative Proteomics: this compound is a cornerstone of stable isotope dimethyl labeling (SIDL), a robust and cost-effective method for relative and absolute protein quantification.[1][2][3] In this approach, primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) are dimethylated using formaldehyde isotopologues and a reducing agent.[1][4] By using light (CH₂O), medium (CD₂O), or heavy (¹³CD₂O) versions of formaldehyde, different sample populations can be mixed, simultaneously analyzed by mass spectrometry, and their relative abundances determined from the signal intensities of the mass-shifted peptide pairs.[2]

  • Mechanistic Elucidation and the Kinetic Isotope Effect (KIE): The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[5][6] Because a carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, it requires more energy to break.[6][7] By comparing the reaction rates of a process using formaldehyde versus this compound, researchers can infer whether the C-H bond cleavage is part of the rate-determining step of the reaction mechanism.[5][6] A significant KIE (typically kH/kD > 2) provides strong evidence for C-H bond breaking in the transition state.[6]

  • Distinguishing Endogenous and Exogenous Molecules: In toxicology and metabolic studies, it is often crucial to differentiate between molecules produced internally (endogenous) and those introduced from an external source (exogenous). This compound is an ideal tracer for such studies. A notable application is in the study of DNA-protein crosslinks (DPCs), where exposure to isotopically labeled formaldehyde ([¹³CD₂]O) allows for the mass spectrometric differentiation of DPCs formed from the administered dose versus those formed from endogenous formaldehyde, a natural cellular metabolite.[8] This has profound implications for understanding the risks associated with formaldehyde exposure.[8]

  • Spectroscopic Studies: The deuteration of formaldehyde simplifies its vibrational and rotational spectra, aiding in fundamental spectroscopic investigations of molecular structure and dynamics.[7]

Data Presentation: Properties and Quantitative Parameters

For effective experimental design, a clear understanding of the physical and chemical properties of this compound and the quantitative aspects of its application is essential.

PropertyValueSource
Chemical Formula CD₂O[9][10][11]
Molecular Weight 32.04 g/mol [10][11]
CAS Number 1664-98-8[9][10][11]
Typical Purity ≥98 atom % D[10][11]
Typical Formulation ~20% (w/w) solution in D₂O[10][11]
Storage Conditions +2°C to +8°C, protect from light[10][11]
Application ParameterDescriptionTypical ValuesSource
Mass Shift in Dimethyl Labeling The mass increase per primary amine upon reductive amination. "Light" uses CH₂O and NaBH₃CN, "Medium" uses CD₂O and NaBH₃CN, and "Heavy" can use ¹³CD₂O and NaBD₃CN. The mass difference between light and medium labels is 4 Da per dimethylated amine.Light (CH₂O): +28 Da per dimethylation. Medium (CD₂O): +32 Da per dimethylation. Heavy (¹³CD₂O): +34 Da per dimethylation. A mass shift of at least 4 Da is recommended to avoid isotopic envelope overlap.[2]
Kinetic Isotope Effect (KIE) The ratio of the rate constant of the reaction with the light isotopologue (kH) to that with the heavy isotopologue (kD). A primary KIE is observed when the bond to the isotope is broken in the rate-determining step.For deuterium substitution, primary KIEs (kH/kD) are typically in the range of 1 to 8.[6]
Reagent Concentrations in Protocols Typical concentrations of this compound and the reducing agent used in labeling protocols.Dimethyl Labeling: 4% (v/v) formaldehyde solution, 260-520 mM sodium cyanoborohydride. DNA-Protein Crosslinking: Exposure concentrations are highly variable depending on the study design (e.g., in vitro cell culture vs. in vivo inhalation).[12]

Experimental Protocols

Protocol 1: Stable Isotope Dimethyl Labeling of Peptides for Quantitative Proteomics

This protocol describes the reductive amination of tryptic peptides for duplex quantitative analysis using light (CH₂O) and medium (CD₂O) labels.

Materials:

  • Lyophilized peptide samples (e.g., 25-50 µg per sample)

  • Labeling Buffer: 100 mM triethylammonium bicarbonate (TEAB), pH 8.5

  • Light Labeling Reagent: 4% (v/v) CH₂O in H₂O

  • Medium Labeling Reagent: 4% (v/v) CD₂O in D₂O

  • Reducing Agent: 0.6 M sodium cyanoborohydride (NaBH₃CN) in H₂O (prepare fresh)

  • Quenching Solution: 1% (w/v) ammonia solution or 5% (v/v) formic acid

  • C18 desalting spin tips

Procedure:

  • Peptide Reconstitution: Reconstitute two separate peptide samples ("light" and "medium") in 50 µL of Labeling Buffer.

  • Addition of Formaldehyde: To the "light" sample, add 4 µL of the Light Labeling Reagent. To the "medium" sample, add 4 µL of the Medium Labeling Reagent. Vortex briefly to mix.

  • Addition of Reducing Agent: Add 4 µL of the freshly prepared 0.6 M NaBH₃CN solution to each sample. Vortex immediately.

  • Incubation: Incubate the reactions at room temperature for 1 hour.

  • Quenching: Stop the reaction by adding 8 µL of the Quenching Solution to each tube. Vortex and incubate for 10 minutes. If using formic acid, the final pH should be ~2-3.

  • Sample Pooling: Combine the "light" and "medium" labeled samples into a single tube.

  • Desalting: Desalt the pooled sample using a C18 spin tip according to the manufacturer's protocol.

  • Analysis: Elute the labeled peptides and dry them in a vacuum centrifuge. Reconstitute in a suitable buffer (e.g., 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: General Approach for Distinguishing Endogenous vs. Exogenous DNA-Protein Crosslinks (DPCs)

This protocol outlines a generalized workflow for a cell-based assay to identify DPCs originating from an external source of this compound.

Materials:

  • Mammalian cell culture

  • This compound (CD₂O) solution

  • Cell lysis buffer (containing SDS)

  • Potassium chloride (KCl) solution

  • Nuclease enzymes (e.g., Benzonase)

  • Protease enzymes (e.g., Trypsin)

  • Isotope-labeled internal standards (e.g., synthetic peptides with known crosslinks)

  • LC-MS/MS system

Procedure:

  • Exposure: Treat mammalian cells with a defined concentration of this compound for a specified duration. A control group of cells should be cultured without CD₂O.

  • Cell Lysis: Harvest and lyse the cells in a high-SDS buffer to release cellular contents and denature proteins.

  • DPC Isolation (KCl-SDS Precipitation): Add KCl to the cell lysate. The formation of potassium dodecyl sulfate precipitates will trap large macromolecules, including proteins and any DNA covalently crosslinked to them. Centrifuge to pellet the DPCs.[8]

  • Washing: Thoroughly wash the pellet to remove non-crosslinked DNA, RNA, and other contaminants.

  • Nuclease and Protease Digestion: Resuspend the washed pellet and digest the DNA and protein components. First, treat with a nuclease to digest the DNA, leaving behind the protein-nucleic acid adducts. Subsequently, perform a standard proteomics workflow by reducing, alkylating, and digesting the proteins with trypsin.

  • Spiking of Internal Standard: Add a known amount of an isotope-labeled internal standard to the digested sample for absolute quantification.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data for peptides with a mass modification corresponding to a deuterated methylene bridge crosslink. The presence of a CD₂-adduct identifies a peptide that was part of an exogenous DPC. Compare the signals from the CD₂O-treated and control groups to identify endogenous DPCs.

Protocol 3: Conceptual Workflow for Determining the Kinetic Isotope Effect (KIE)

This protocol describes a competitive experiment to measure the KIE for a reaction involving formaldehyde.

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the substrate that reacts with formaldehyde.

  • Competitive Labeling: Add an equimolar mixture of "light" formaldehyde (CH₂O) and "heavy" this compound (CD₂O) to the reaction.

  • Reaction Progression: Allow the reaction to proceed to a low to moderate level of conversion (typically <20%). It is critical not to let the reaction go to completion to avoid isotopic enrichment of the remaining starting material.

  • Quenching and Product Isolation: Stop the reaction and isolate the product(s) of interest.

  • Isotopic Ratio Analysis: Determine the ratio of the deuterated to non-deuterated product. This can be done using mass spectrometry (by comparing the intensity of the M and M+2 peaks) or NMR spectroscopy.

  • KIE Calculation: The KIE is calculated from the ratio of the products and the ratio of the starting materials. For a competitive experiment, the KIE can be approximated by the ratio of the non-deuterated product to the deuterated product, assuming the starting isotopic ratio was 1:1.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_analysis Analysis p1 Protein Extraction and Digestion (Trypsin) p2 Peptide Sample 1 (e.g., Control) p1->p2 p3 Peptide Sample 2 (e.g., Treated) p1->p3 l1 Label with CH₂O + NaBH₃CN p2->l1 l2 Label with CD₂O + NaBH₃CN p3->l2 a1 Quench, Pool Samples, and Desalt l1->a1 l2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Quantification: Compare Peak Intensities of Isotopic Pairs a2->a3

Caption: Workflow for Stable Isotope Dimethyl Labeling (SIDL) in quantitative proteomics.

G cluster_exposure Cellular Exposure cluster_isolation DPC Isolation cluster_detection Mass Spectrometry Detection e1 Control Cells (Endogenous FA only) i1 Cell Lysis (SDS) e1->i1 e2 Treated Cells (Exogenous CD₂O) e2->i1 i2 KCl-SDS Precipitation to Isolate DPCs i1->i2 i3 Wash and Digest (Nuclease, Trypsin) i2->i3 d1 LC-MS/MS Analysis i3->d1 d2 Identify Peptides with CH₂ adduct (Endogenous) or CD₂ adduct (Exogenous) d1->d2 G cluster_ch C-H Bond Cleavage cluster_cd C-D Bond Cleavage R Reactants P Products R->P kH (Faster) R->P kD (Slower) TS_H Transition State (TS) note Observation: kH / kD > 1 (Primary KIE) TS_D Transition State (TS')

References

An In-depth Technical Guide to the Physical and Chemical Properties of Formaldehyde-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of formaldehyde-d2 (CD₂O), a deuterated analogue of formaldehyde. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of pertinent chemical processes.

Physical and Chemical Properties

Formaldehyde-d2, also known as deuterated formaldehyde or dideuteriomethanone, is a stable isotope-labeled version of formaldehyde where the two hydrogen atoms are replaced with deuterium.[1] This isotopic substitution imparts a higher molecular weight and subtle differences in physicochemical properties compared to its non-deuterated counterpart, making it a valuable tool in various research applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1][2]

General Properties

Formaldehyde-d2 is a colorless substance with a pungent odor, similar to formaldehyde.[1] It is commonly supplied as a solution, typically 20% by weight in deuterated water (D₂O), as the pure monomeric form is a gas at room temperature and has a tendency to polymerize.[3][4][5][6] The polymeric form is a white solid.[2]

Quantitative Physical and Chemical Data
PropertyValueNotes and Citations
Molecular Formula CD₂O[1][6][7]
Molecular Weight 32.04 g/mol
CAS Number 1664-98-8[6]
Appearance Colorless gas (monomer); Colorless liquid (solution); White solid (polymer)[2][4]
Odor Pungent, irritating[1]
Boiling Point (pure) -19 °C (-2 °F; 254 K)Data for non-deuterated formaldehyde (CH₂O).[1][7] The boiling point of CD₂O is expected to be very similar.
Melting Point (pure) -92 °C (-134 °F; 181 K)Data for non-deuterated formaldehyde (CH₂O).[1][7] The melting point of CD₂O is expected to be very similar. The melting point of polymeric formaldehyde-d2 has been reported as 172-174 °C.[2]
Density (20% solution in D₂O) ~0.7 g/cm³This value is for a 20 wt. % solution and not the pure compound.[6]
Flash Point (20% solution in D₂O) -75.1 °CThis value is for a 20 wt. % solution.[6]
Isotopic Purity Typically ≥98 atom % DCommercially available formaldehyde-d2 solutions usually have a high degree of deuterium enrichment.[5]
Solubility Soluble in water and acetone.Data for non-deuterated formaldehyde.[7] Formaldehyde-d2 is expected to have similar solubility.

Spectroscopic Properties

The primary utility of formaldehyde-d2 in research stems from its unique spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons, formaldehyde-d2 is a useful "silent" molecule in ¹H NMR spectroscopy, making it an excellent solvent or reagent when studying non-deuterated analytes. In ¹³C NMR, the carbon atom in formaldehyde-d2 couples to the two deuterium atoms, resulting in a characteristic triplet of triplets in the spectrum.

Infrared (IR) Spectroscopy

The vibrational modes of formaldehyde-d2 are shifted to lower frequencies compared to formaldehyde due to the heavier mass of deuterium. This isotopic shift is a key feature in IR spectroscopic studies. The fundamental vibrational frequencies for D₂CO have been identified as: ν₁' = 2056.4 cm⁻¹, ν₂' = 1700 cm⁻¹, ν₃' = 2160.3 cm⁻¹, ν₄' = 1106.4 cm⁻¹, ν₅' = 990.2 cm⁻¹, and ν₆' = 938.0 cm⁻¹.[8]

Mass Spectrometry (MS)

In mass spectrometry, formaldehyde-d2 exhibits a molecular ion peak at m/z 32.04. Its fragmentation pattern can be used to probe reaction mechanisms and study the incorporation of the CD₂ group into other molecules. For example, in studies of formaldehyde-induced cross-linking, the 24 Da mass addition of a C₂D₄ unit serves as a clear indicator of the cross-linking reaction.

Experimental Protocols

Synthesis of Formaldehyde-d2

A common and effective method for the synthesis of formaldehyde-d2 on a molar scale involves the hydrolysis of methylene-d2 diacetate.[2] The overall yield from deuterated methylene bromide is approximately 50%, with a deuterium content of over 98%.[9][10]

Materials:

  • Methylene-d2 bromide (CD₂Br₂)

  • Potassium acetate (KOAc)

  • Acetic acid (HOAc)

  • Acetic anhydride

  • Ether

  • Water

Procedure:

  • Preparation of Methylene-d2 diacetate: A mixture of methylene-d2 bromide and 3-4 molar equivalents of potassium acetate is refluxed in acetic acid containing 5% acetic anhydride.

  • Isolation of Methylene-d2 diacetate: After the reaction is complete, the mixture is cooled, and ether is added to precipitate excess potassium acetate and potassium bromide. The solids are removed by filtration. The filtrate is then distilled under reduced pressure to remove ether, acetic acid, and acetic anhydride, yielding methylene-d2 diacetate. The deuterium content of the methylene group can be confirmed by NMR analysis to be >99%.[2]

  • Hydrolysis to Formaldehyde-d2: Methylene-d2 diacetate is hydrolyzed by heating with water. This reaction is rapid and gives a concentrated aqueous solution of formaldehyde-d2 in high yield (>80%).[2]

  • Isolation of Polymeric Formaldehyde-d2: The aqueous solution of formaldehyde-d2 is evaporated to dryness to obtain pure polymeric formaldehyde-d2 as a white solid.[2]

Quality Control: The isotopic purity of the final product can be verified by mass spectrometry and NMR spectroscopy. The chemical purity can be assessed by standard analytical techniques such as gas chromatography (after depolymerization) or by derivatization followed by analysis.

Visualizations

Synthesis Workflow of Formaldehyde-d2

The following diagram illustrates the key steps in the synthesis of formaldehyde-d2 from methylene-d2 bromide.

Synthesis_Workflow cluster_acetylation Acetylation CD2Br2 Methylene-d2 Bromide (CD₂Br₂) CD2OAc2 Methylene-d2 Diacetate (CD₂(OAc)₂) CD2Br2->CD2OAc2 Reflux KOAc Potassium Acetate (KOAc) KOAc->CD2OAc2 HOAc Acetic Acid / Acetic Anhydride HOAc->CD2OAc2 hydrolysis Hydrolysis (H₂O, Heat) evaporation Evaporation CD2O_sol Formaldehyde-d2 Solution (CD₂O in H₂O) CD2OAc2->CD2O_sol >80% Yield poly_CD2O Polymeric Formaldehyde-d2 ([CD₂O]n) CD2O_sol->poly_CD2O Isolation Metabolic_Pathway Serine Serine Glycine Glycine Serine->Glycine Serine Hydroxymethyl- transferase (SHMT) Formaldehyde Formaldehyde (CH₂O) Serine->Formaldehyde releases MethyleneTHF 5,10-Methylene-THF Formaldehyde->MethyleneTHF spontaneous reaction with Formate Formate Formaldehyde->Formate Formaldehyde Dehydrogenase THF Tetrahydrofolate (THF) THF->MethyleneTHF OneCarbon One-Carbon Units for Biosynthesis (e.g., purines, thymidine) MethyleneTHF->OneCarbon CO2 CO₂ Formate->CO2 Detox Detoxification Formate->Detox

References

An In-depth Technical Guide on the Rotational Constants and Molecular Geometry of CD₂O

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rotational constants and molecular geometry of deuterated formaldehyde (CD₂O), a molecule of significant interest in spectroscopic and atmospheric research. The determination of these fundamental properties through microwave spectroscopy offers critical insights into its molecular structure and dynamics. This document outlines the experimental methodologies, presents key quantitative data, and illustrates the logical workflow from spectral analysis to the elucidation of molecular geometry.

Molecular Geometry of CD₂O

Deuterated formaldehyde, like its hydrogenated counterpart, possesses a trigonal planar geometry. The central carbon atom is double-bonded to an oxygen atom and single-bonded to two deuterium atoms. This arrangement results from the sp² hybridization of the carbon atom. The molecule is classified as a near-prolate asymmetric top rotor.

Molecular Structure Parameters

The precise determination of bond lengths and angles is crucial for a complete understanding of the molecule's structure. The equilibrium structure (rₑ) of formaldehyde has been extensively studied, and the structural parameters for CD₂O are derived from spectroscopic data.

ParameterValue
C=O Bond Length1.203 Å
C-D Bond Length1.100 Å
D-C-D Bond Angle116.5°

Table 1: Experimentally determined molecular geometry of CD₂O.

Rotational Spectroscopy of CD₂O

Microwave spectroscopy is the primary experimental technique used to determine the rotational constants and, subsequently, the molecular geometry of CD₂O. This method relies on the absorption of microwave radiation by the molecule, which induces transitions between quantized rotational energy levels.

Experimental Protocol

A detailed experimental protocol for the microwave spectroscopy of CD₂O involves the following key steps:

  • Sample Preparation: Gaseous CD₂O is typically produced by the pyrolysis of its solid polymer, paraformaldehyde-d₂. This process involves heating the paraformaldehyde-d₂ in a vacuum, causing it to depolymerize into gaseous monomeric CD₂O.

  • Microwave Spectrometer: The gaseous sample is introduced into the sample cell of a microwave spectrometer, which is maintained at a low pressure (typically a few mTorr) to minimize collisional broadening of the spectral lines. A common type of spectrometer used for such studies is a Stark-modulated spectrometer, which aids in the identification of rotational transitions.

  • Data Acquisition: The spectrometer scans a range of microwave frequencies, and the absorption of radiation by the sample is detected. The resulting spectrum consists of a series of sharp absorption lines, each corresponding to a specific rotational transition.

  • Spectral Analysis: The frequencies of the observed rotational transitions are meticulously measured and assigned to specific quantum number changes (J, Kₐ, Kₑ). This assignment is often guided by theoretical predictions of the rotational spectrum based on an assumed molecular geometry.

  • Fitting to a Hamiltonian: The assigned transition frequencies are then fit to a rotational Hamiltonian, typically using a least-squares method. For an asymmetric top molecule like CD₂O, the Watson S-reduced Hamiltonian is commonly employed. This fitting process yields the precise values of the rotational constants (A, B, and C) and the centrifugal distortion constants.

Rotational and Centrifugal Distortion Constants

The rotational constants are inversely proportional to the moments of inertia of the molecule about its principal axes. Centrifugal distortion constants account for the slight stretching of the molecule as it rotates.

ConstantValue (MHz)
Rotational Constants
A185,830
B38,835.9
C32,135.7
Centrifugal Distortion Constants
ΔJ0.0435
ΔJK-0.669
ΔK8.35
δJ0.00787
δK0.150

Table 2: Rotational and centrifugal distortion constants for the ground vibrational state of CD₂O.

From Rotational Constants to Molecular Geometry

The experimentally determined rotational constants are fundamental to deriving the precise molecular geometry of CD₂O. The relationship between these two sets of properties is well-established and forms the core of molecular structure determination via spectroscopy.

The logical workflow to determine the molecular geometry from the rotational constants is as follows:

logical_workflow A Initial Assumed Geometry B Calculate Theoretical Moments of Inertia (I'ₐ, I'ₑ, I'ₒ) A->B C Calculate Theoretical Rotational Constants (A', B', C') B->C D Compare with Experimental Rotational Constants (A, B, C) C->D E Refine Molecular Geometry (Bond Lengths and Angles) D->E Iterative Least-Squares Fitting F Final Molecular Geometry D->F Convergence Achieved E->B

Figure 1: Logical workflow for determining molecular geometry from rotational constants.

Experimental Workflow Visualization

The overall experimental process, from sample preparation to the final data analysis, can be visualized as a sequential workflow.

experimental_workflow cluster_prep Sample Preparation cluster_spec Microwave Spectroscopy cluster_analysis Data Analysis P1 Paraformaldehyde-d₂ (Solid Polymer) P2 Pyrolysis (Heating in Vacuum) P1->P2 P3 Gaseous CD₂O (Monomer) P2->P3 S1 Introduce Gas into Spectrometer Cell P3->S1 S2 Scan Microwave Frequencies S1->S2 S3 Detect Absorption Spectrum S2->S3 A1 Assign Rotational Transitions S3->A1 A2 Fit Spectrum to Hamiltonian A1->A2 A3 Determine Rotational and Centrifugal Distortion Constants A2->A3 F Final Molecular Geometry A3->F

Figure 2: Experimental workflow for the analysis of CD₂O.

This in-depth guide provides the essential data and methodologies for understanding the rotational properties and molecular structure of deuterated formaldehyde. The presented information is critical for researchers in fields ranging from physical chemistry and molecular physics to astrophysics and atmospheric science, where the spectroscopic signatures of molecules are of paramount importance.

Dideuteriomethanone (CAS 1664-98-8): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone, also known as deuterated formaldehyde or formaldehyde-d2, is a stable isotope-labeled form of formaldehyde with the chemical formula CD₂O. With the CAS number 1664-98-8, this compound has become an invaluable tool in various scientific disciplines, including proteomics, mechanistic studies, and atmospheric chemistry. Its utility stems from the mass difference between deuterium and protium, which allows for sensitive detection and quantification in mass spectrometry-based applications and provides insights into reaction mechanisms through the kinetic isotope effect. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, and key applications of this compound, with a focus on its use in quantitative proteomics.

Physicochemical Properties

This compound is a colorless compound, often supplied as a solution in deuterium oxide (D₂O) or water (H₂O), typically at a concentration of 20% w/w.[1][2][3] While it shares many properties with its non-deuterated counterpart, the presence of deuterium atoms leads to slight differences in its physical characteristics.

PropertyValueSource
Molecular Formula CD₂O[4]
Molecular Weight 32.04 g/mol [1][4]
CAS Number 1664-98-8[4]
Appearance Colorless liquid (as a solution)[5]
Isotopic Purity Typically ≥98 atom % D

Note: Due to its reactive nature and tendency to polymerize, properties like boiling and melting points are not typically reported for the isolated monomer but rather for its solutions.

Synthesis

The synthesis of this compound generally involves the use of deuterated reagents to introduce deuterium atoms into a formaldehyde precursor. A common method is the oxidation of deuterated methanol (CD₃OD). Another approach involves the reduction of a suitable carbonyl compound with a deuterated reducing agent, followed by oxidation to the aldehyde. The primary goal of any synthetic route is to achieve high isotopic enrichment and chemical purity.

Spectroscopic Data

The characterization of this compound relies heavily on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: The most informative NMR technique for this compound is ¹³C NMR. The carbon atom, being directly bonded to two deuterium atoms, exhibits a characteristic splitting pattern. Due to the spin (I=1) of the deuterium nucleus, the carbon signal is split into a quintet (a 1:2:3:2:1 pattern) by coupling to the two deuterium atoms. The typical chemical shift for the carbonyl carbon in formaldehyde and its derivatives is in the downfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is distinct from that of formaldehyde due to the heavier mass of the deuterium atoms. The vibrational frequencies of the C-D bonds are at lower wavenumbers compared to the C-H bonds in formaldehyde. Key vibrational modes include the C=O stretch and various C-D bending and stretching modes.[6][7]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and assessing the isotopic purity of this compound. The molecular ion peak will appear at an m/z corresponding to the mass of the deuterated molecule (approximately 32.04 Da). The fragmentation pattern can also be analyzed to confirm the structure.

Experimental Protocol: Quantitative Proteomics via Stable Isotope Dimethyl Labeling

One of the most significant applications of this compound is in quantitative proteomics, specifically through a technique called stable isotope dimethyl labeling (SIDL).[8] This method allows for the relative quantification of proteins in different samples. The following is a generalized protocol for this application.[9][10][11]

Objective: To relatively quantify proteins between two different cell lysates (e.g., control vs. treated).

Materials:

  • This compound (CD₂O) solution (heavy label)

  • Formaldehyde (CH₂O) solution (light label)

  • Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB)

  • Ammonium bicarbonate buffer

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • Quenching solution (e.g., ammonia or glycine)

  • C18 solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Methodology:

  • Protein Extraction and Digestion:

    • Lyse cells from control and treated samples to extract proteins.

    • Quantify protein concentration using a standard assay (e.g., BCA).

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.

    • Digest proteins into peptides overnight using trypsin.

  • Stable Isotope Dimethyl Labeling:

    • Desalt the peptide samples using C18 SPE cartridges.

    • To the control peptide sample, add the "light" formaldehyde (CH₂O) solution and the reducing agent (e.g., NaBH₃CN).

    • To the treated peptide sample, add the "heavy" this compound (CD₂O) solution and the reducing agent.

    • Allow the labeling reaction to proceed at room temperature. The reaction results in the dimethylation of the N-terminus of each peptide and the ε-amino group of lysine residues.

    • Quench the reaction by adding the quenching solution.

  • Sample Mixing and Analysis:

    • Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

    • Desalt the mixed sample again using a C18 SPE cartridge.

    • Analyze the sample by LC-MS/MS. The mass spectrometer will detect pairs of peptide peaks separated by a specific mass difference corresponding to the isotopic labels. The ratio of the peak intensities for each pair reflects the relative abundance of that peptide (and thus its parent protein) in the original samples.

Visualization

Below is a Graphviz diagram illustrating the experimental workflow for stable isotope dimethyl labeling in quantitative proteomics.

G cluster_sample_prep Sample Preparation cluster_labeling Stable Isotope Dimethyl Labeling cluster_analysis Analysis p1 Control Sample d1 Control Peptides p1->d1 Protein Extraction & Digestion p2 Treated Sample d2 Treated Peptides p2->d2 Protein Extraction & Digestion l1 Add CH₂O (Light Label) + Reducing Agent d1->l1 l2 Add CD₂O (Heavy Label) + Reducing Agent d2->l2 q1 Quench Reaction l1->q1 q2 Quench Reaction l2->q2 mix Combine Samples (1:1) q1->mix q2->mix spe C18 SPE Desalting mix->spe lcms LC-MS/MS Analysis spe->lcms data Data Analysis & Protein Quantification lcms->data

Caption: Workflow for Quantitative Proteomics using Stable Isotope Dimethyl Labeling.

Conclusion

This compound is a versatile and powerful tool for modern scientific research. Its primary application in stable isotope dimethyl labeling has revolutionized quantitative proteomics by providing a cost-effective and reliable method for comparing protein abundances. The continued development of methodologies and instrumentation will likely expand the applications of this compound and other stable isotope-labeled compounds in drug discovery, diagnostics, and fundamental biological research.

References

Isotopic variants of formaldehyde in chemical sciences

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isotopic Variants of Formaldehyde in the Chemical Sciences

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formaldehyde (CH₂O), the simplest aldehyde, is a cornerstone chemical species with profound implications across various scientific disciplines. While its roles as a biological fixative, industrial precursor, and environmental factor are well-documented, the nuanced applications of its isotopic variants (isotopologues) offer powerful tools for advanced research. Isotopically labeled formaldehyde, where hydrogen or carbon atoms are replaced with their heavier, stable isotopes (Deuterium [D], Carbon-13 [¹³C]), serves as a precision tool for elucidating complex chemical and biological mechanisms.

In drug discovery and development, these variants are invaluable for absorption, distribution, metabolism, and excretion (ADME) studies, quantitative proteomics, and mechanistic toxicology.[1][2] By tracing the metabolic fate of a ¹³C-labeled methyl group or leveraging the kinetic isotope effect of a C-D bond, researchers can gain unprecedented insights into drug efficacy, off-target effects, and endogenous cellular processes. This guide provides a technical overview of the core properties, synthesis, and key applications of formaldehyde's isotopic variants, complete with detailed experimental protocols and workflow visualizations.

Core Properties of Formaldehyde Isotopologues

The physical and spectroscopic properties of formaldehyde are subtly altered by isotopic substitution. These differences, particularly in mass, vibrational frequencies, and rotational constants, form the basis for their detection and utility in experimental science.

Physical Properties

The change in molecular weight upon isotopic substitution is the most fundamental difference, enabling mass spectrometry to easily distinguish between isotopologues.

IsotopologueFormulaMolecular Weight ( g/mol )
FormaldehydeH₂¹²CO30.0260[3][4][5]
Formaldehyde-¹³CH₂¹³CO31.0294
Formaldehyde-d₁HD¹²CO31.0319
Formaldehyde-d₂D₂¹²CO32.0378
Formaldehyde-¹³C,d₂D₂¹³CO33.0412
Spectroscopic Properties

Isotopic substitution significantly impacts the vibrational and rotational spectra of formaldehyde. Heavier isotopes lead to lower vibrational frequencies and altered rotational constants, which can be precisely measured.

Table 2: Fundamental Vibrational Frequencies (cm⁻¹) of Formaldehyde Isotopologues

Mode Symmetry H₂CO[3][6] HDCO[6] D₂CO[6] Description
ν₁ a₁ 2782.5 2845 2055.8 Symmetric CH₂/CD₂ Stretch
ν₂ a₁ 1746.0 1724.5 1700.0 C=O Stretch
ν₃ a₁ 1500.2 1400 1105.7 CH₂/CD₂ Scissoring
ν₄ b₁ 1167.3 1059 938.0 Out-of-Plane Bend
ν₅ b₂ 2843.4 2120 2159.7 Asymmetric CH₂/CD₂ Stretch

| ν₆ | b₂ | 1249.1 | 1028.5 | 989.2 | CH₂/CD₂ Rocking |

Table 3: Ground State Rotational Constants (GHz) of Formaldehyde Isotopologues

Constant H₂CO HDCO D₂CO
A 281.970 218.472 180.200
B 38.834 34.646 31.644

| C | 34.004 | 29.811 | 27.659 |

Synthesis of Isotopically Labeled Formaldehyde

The preparation of high-purity isotopic variants is crucial for their application. The synthesis of formaldehyde-d₂ (D₂CO) is a common requirement and can be achieved through a robust multi-step process.

Experimental Protocol: Synthesis of Formaldehyde-d₂ (D₂CO)

This protocol is adapted from the molar-scale synthesis developed by Atkinson et al. and provides a reliable method for producing D₂CO from commercially available starting materials.[7][8]

Step 1: Deuteration of Methylene Bromide (CH₂Br₂) to Methylene-d₂ Bromide (CD₂Br₂)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methylene bromide (CH₂Br₂, 1 mole) and a 10% solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O) (210 g).

  • Exchange Reaction: Stir and reflux the mixture for 24 hours. The deuterium from D₂O will exchange with the protons on the methylene bromide.

  • Workup & Purification: After cooling, separate the organic layer. To drive the exchange to completion, conduct several subsequent exchanges with fresh, smaller portions of 10% NaOD in D₂O.

  • Distillation: Distill the final organic layer through a short Vigreux column. Collect the water-methylene-d₂ bromide azeotrope first, followed by the pure, dry methylene-d₂ bromide. Dry the azeotropic fraction over phosphorus pentoxide (P₂O₅) and combine it with the main product. The yield is typically around 60-65%.

  • Verification: Confirm the isotopic purity (typically >98 atom % D) using Nuclear Magnetic Resonance (NMR) and mass spectrometry.[7]

Step 2: Synthesis of Methylene-d₂ Diacetate (CD₂(OAc)₂)

  • Reaction Setup: In a flask fitted with a reflux condenser, combine the prepared methylene-d₂ bromide (CD₂Br₂, 1 mole), anhydrous potassium acetate (3-4 moles), and glacial acetic acid containing 5% acetic anhydride.

  • Acetylation: Reflux the mixture until the reaction is complete (monitor by GC).

  • Workup & Purification: After cooling, filter the mixture to remove potassium bromide. Dilute the filtrate with ether to precipitate any remaining salts and filter again. Distill the filtrate to remove ether and excess acetic acid. Finally, distill the product under reduced pressure to obtain pure methylene-d₂ diacetate.

Step 3: Hydrolysis to Formaldehyde-d₂ (CD₂O)

  • Hydrolysis: Carefully hydrolyze the methylene-d₂ diacetate with a suitable acidic or basic catalyst in an appropriate solvent system. This step rapidly yields a concentrated solution of formaldehyde-d₂.[7]

  • Isolation: As the resulting solution contains only volatile materials, evaporate the solvent to obtain pure, polymeric formaldehyde-d₂ (paraformaldehyde-d₂). This can be gently heated to depolymerize back to the monomeric gas as needed for experiments.

Applications in Research and Drug Development

Isotopic variants of formaldehyde are powerful probes in a variety of advanced applications, from quantifying proteome-wide changes to elucidating mechanisms of toxicity.

Quantitative Proteomics via Reductive Dimethylation (ReDi)

Stable isotope labeling using formaldehyde is a robust and cost-effective method for relative and absolute protein quantification in complex biological samples. The "ReDi" or reductive amination method uses light (CH₂O) and heavy (CD₂O and/or ¹³CH₂O) formaldehyde to differentially label primary amines (the N-terminus and lysine side chains) in peptides from different samples.[9]

  • Protein Extraction and Digestion: Extract proteins from two distinct cell or tissue samples (e.g., control vs. drug-treated). Digest the proteins into peptides using a protease like trypsin.

  • Isotopic Labeling:

    • Label the "control" peptide sample with light formaldehyde (CH₂O) and a reducing agent (e.g., sodium cyanoborohydride, NaBH₃CN).

    • Label the "treated" peptide sample with heavy formaldehyde (e.g., CD₂O) and the same reducing agent. This adds a +4 Da mass shift per primary amine compared to the light-labeled peptides.

  • Sample Combination and Fractionation: Combine the light- and heavy-labeled peptide samples in a 1:1 ratio. Fractionate the mixed sample using techniques like basic pH reversed-phase (BPRP) chromatography to reduce complexity.[9]

  • LC-MS/MS Analysis: Analyze the fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: In the mass spectrometer, each peptide will appear as a pair of peaks separated by a known mass difference. The relative abundance of the protein is determined by comparing the peak areas of the light- and heavy-labeled versions of its constituent peptides.[9]

G cluster_0 Sample Preparation cluster_1 Isotopic Labeling cluster_2 Analysis S1 Sample A (e.g., Control) P1 Protein Extraction & Trypsin Digestion S1->P1 S2 Sample B (e.g., Drug-Treated) P2 Protein Extraction & Trypsin Digestion S2->P2 Peptides1 Peptide Mix A P1->Peptides1 Peptides2 Peptide Mix B P2->Peptides2 Label1 Reductive Dimethylation with Light FA (CH₂O) Peptides1->Label1 Label2 Reductive Dimethylation with Heavy FA (CD₂O) Peptides2->Label2 Mix Combine Samples 1:1 Ratio Label1->Mix Label2->Mix Fractionate BPRP Fractionation Mix->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Quant Quantification (Compare Peak Areas) LCMS->Quant

Caption: Workflow for quantitative proteomics using reductive dimethylation.

Distinguishing Endogenous vs. Exogenous Formaldehyde-Induced DNA Damage

Formaldehyde is both an environmental toxin and an endogenously produced metabolite. Distinguishing the DNA damage (e.g., DNA-protein crosslinks, DPCs) caused by external exposure versus internal metabolism is a critical toxicological question. Using doubly labeled formaldehyde ([¹³CD₂]-formaldehyde) allows for the precise differentiation of these two sources.

This workflow is based on studies where animals are exposed to isotopically labeled formaldehyde to trace the origin of DPCs in various tissues.

  • Exposure: Expose an animal model to [¹³CD₂]-formaldehyde via a relevant route (e.g., inhalation). Endogenous formaldehyde remains unlabeled (¹²CH₂O).

  • Tissue Harvesting and DPC Isolation: Harvest tissues of interest (e.g., nasal tissue as a direct contact site, and bone marrow as a distant site). Isolate the DPCs from the tissue homogenates.

  • Enzymatic Digestion: Digest the isolated DPCs with a cocktail of nucleases and proteases. This breaks down the DNA and protein components into their constituent nucleosides and amino acids, leaving the crosslink intact (e.g., a deoxyguanosine-cysteine crosslink).

  • LC-MS/MS Quantification: Use ultrasensitive nano-LC/MS-MS to quantify the two forms of the DPC adduct:

    • Endogenous DPC: Unlabeled adduct (from ¹²CH₂O).

    • Exogenous DPC: Labeled adduct (from [¹³CD₂]-formaldehyde), which will have a distinct, higher mass.

  • Data Interpretation: The relative amounts of the unlabeled and labeled DPCs reveal the contribution of endogenous and exogenous formaldehyde to the total DNA damage in a specific tissue.

G cluster_0 Source & Exposure cluster_1 Sample Processing cluster_2 Analysis & Results Endo Endogenous FA (¹²CH₂O) Exo Exogenous FA ([¹³CD₂]-FA) Animal Animal Model Inhalation Exposure Exo->Animal Harvest Harvest Tissues (e.g., Nasal, Bone Marrow) Animal->Harvest Isolate Isolate DNA-Protein Crosslinks (DPCs) Harvest->Isolate Digest Enzymatic Digestion to Nucleoside-Adducts Isolate->Digest LCMS nano-LC/MS-MS Quantification Digest->LCMS Result1 Endogenous Adduct (from ¹²CH₂O) LCMS->Result1 Result2 Exogenous Adduct (from [¹³CD₂]-FA) LCMS->Result2 G cluster_0 Metabolic Sources cluster_1 Cellular State cluster_2 Signaling Cascade Metabolism One-Carbon Metabolism (e.g., Histone Demethylation) FA Endogenous Formaldehyde Metabolism->FA ROS Oxidative Stress (ROS) FA->ROS Detox ALDH2 Detoxification FA->Detox YAP YAP Activation ROS->YAP NFkB NF-κB Activation ROS->NFkB Nucleus Nuclear Translocation YAP->Nucleus NFkB->Nucleus Gene Altered Gene Expression Nucleus->Gene

References

The Role of Dideuteriomethanone in Elucidating Reaction Mechanisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of dideuteriomethanone (CD₂O), a deuterated isotopologue of formaldehyde, in the elucidation of complex chemical reaction mechanisms. Through the lens of the kinetic isotope effect (KIE), this document provides a comprehensive overview of how isotopic substitution of hydrogen with deuterium in the methanone structure offers profound insights into reaction pathways, transition states, and rate-determining steps. This guide is intended to be a valuable resource for researchers in organic chemistry, biochemistry, and drug development, providing both theoretical understanding and practical experimental details.

The Kinetic Isotope Effect: A Powerful Mechanistic Probe

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE).[1] This effect is particularly pronounced when hydrogen (¹H) is replaced by deuterium (²H or D) due to the significant mass difference (approximately 100%). The KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).

A primary KIE (typically kH/kD > 1) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. The magnitude of the primary KIE can provide information about the transition state of this step. A smaller or non-existent KIE (kH/kD ≈ 1) suggests that the bond to the isotope is not significantly involved in the rate-determining step.

Applications of this compound in Mechanistic Studies

This compound serves as an invaluable tool for mechanistic investigations across various fields of chemistry. By comparing the reaction rates and products of reactions involving formaldehyde (CH₂O) with those of this compound, researchers can deduce critical details about reaction pathways.

Elucidating Photochemical Reaction Mechanisms

The photolysis of formaldehyde is a crucial process in atmospheric chemistry. Studies using this compound have been instrumental in understanding the different photochemical pathways. Formaldehyde has two main photolysis channels: a molecular channel that produces hydrogen and carbon monoxide, and a radical channel that produces a formyl radical and a hydrogen atom.

A study conducted in the SAPHIR atmospheric simulation chamber investigated the isotope effect in the formation of H₂ from the photolysis of formaldehyde.[2][3][4][5][6] By analyzing the isotopic composition of the H₂ produced from the photolysis of a mixture containing HCHO and HCDO, a kinetic isotope effect for the molecular channel (KIEmol) was determined.

Data Presentation: Kinetic Isotope Effect in Formaldehyde Photolysis

Reaction ChannelIsotopologue ReactantsMeasured KIE (kH/kD)Significance
Molecular PhotolysisHCHO vs. HCDO1.63 (+0.038 / -0.046)[2][4]Indicates that the C-H(D) bond is involved in the transition state of the molecular hydrogen formation channel.

This quantitative data is crucial for atmospheric models that predict hydrogen production from formaldehyde photolysis.

Experimental Workflow: Photolysis of Formaldehyde in an Atmospheric Simulation Chamber

Below is a generalized workflow for an experiment to determine the KIE in formaldehyde photolysis, based on the principles described in the SAPHIR chamber study.[2]

G cluster_prep Sample Preparation cluster_reaction Photolysis Reaction cluster_analysis Product Analysis cluster_calculation Data Analysis prep_formaldehyde Prepare Formaldehyde Source (e.g., Paraformaldehyde) mix Introduce Known Mixture of HCHO and HCDO into Chamber prep_formaldehyde->mix prep_deuterated Prepare Deuterated Formaldehyde Source (e.g., Para-dideuteriomethanone) prep_deuterated->mix photolysis Initiate Photolysis (e.g., using UV lamps) mix->photolysis sampling Collect Gas Samples Over Time photolysis->sampling ms_analysis Isotopic Analysis of H₂ and HD (Mass Spectrometry) sampling->ms_analysis calc_kie Calculate KIE from the Ratio of H₂ to HD Produced ms_analysis->calc_kie G cluster_mechanism Proposed Mechanism Reactants Formaldehyde (CH₂O) + 2-Methyl-2-butene + Lewis Acid (Et₂AlCl) Intermediate Reversible Formation of Cationic Intermediate Reactants->Intermediate Coordination TransitionState Rate-Limiting Proton Transfer (C-H Bond Breaking) Intermediate->TransitionState C-H bond begins to break Products Ene Product TransitionState->Products

References

Spectroscopic Properties of Deuterated Formaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of deuterated formaldehyde, specifically dideuterated formaldehyde (D₂CO) and monodeuterated formaldehyde (HDCO). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated biochemical pathways to serve as a vital resource for researchers in spectroscopy, atmospheric science, and drug development.

Introduction

Formaldehyde, the simplest aldehyde, plays a significant role in various chemical and biological processes. Its deuterated isotopologues, D₂CO and HDCO, are of particular interest in spectroscopic studies. The substitution of hydrogen with deuterium atoms alters the molecule's moments of inertia and vibrational frequencies, providing a sensitive probe for investigating molecular structure, dynamics, and reaction mechanisms. Understanding these properties is crucial for applications ranging from astrophysical observations to the study of metabolic pathways and the design of novel therapeutics.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic constants for D₂CO and HDCO, providing a convenient reference for quantitative analysis.

Rotational Spectroscopy Data

The rotational spectra of D₂CO and HDCO have been extensively studied using microwave spectroscopy. The ground state rotational constants, determined by fitting the measured transition frequencies to a standard Watson-type Hamiltonian, are presented in Table 1. These constants are essential for predicting rotational transitions and for the precise determination of molecular geometry.[1]

Table 1: Ground State Rotational and Centrifugal Distortion Constants of D₂CO and HDCO (in MHz) [1]

ConstantD₂COHDCO
A195034.45239062.9
B34563.8936329.15
C29193.3131548.91
Δ_J_0.03210.0354
Δ_JK_0.8120.763
Δ_K_4.887.91
δ_J_0.00750.0089
δ_K_0.2310.298
Vibrational Spectroscopy Data

The fundamental vibrational frequencies of D₂CO and HDCO have been determined from infrared and Raman spectroscopy. These frequencies correspond to the different normal modes of vibration of the molecules. The values are compiled in Table 2.[2][3][4][5]

Table 2: Fundamental Vibrational Frequencies of D₂CO and HDCO (in cm⁻¹) [2][3][4][5]

ModeSymmetryApproximate DescriptionD₂CO Frequency (cm⁻¹)HDCO Frequency (cm⁻¹)
ν₁a₁Symmetric CD₂/CHD stretch20562110
ν₂a₁C=O stretch16751724
ν₃a₁CD₂/CHD scissoring11061285
ν₄b₁Out-of-plane bend9381059
ν₅b₂Asymmetric CD₂/CHD stretch21602844
ν₆b₂CD₂/CHD rock9891028
Electronic Spectroscopy Data

Experimental Protocols

The following sections outline generalized experimental protocols for the spectroscopic analysis of deuterated formaldehyde.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to measure the rotational transitions of molecules in the gas phase, providing highly accurate rotational constants.[9]

Objective: To obtain the rotational spectrum of D₂CO or HDCO and determine its rotational constants.

Methodology:

  • Sample Preparation: Gaseous deuterated formaldehyde is introduced into a high-vacuum sample cell. The pressure is typically kept very low (a few millitorr) to minimize pressure broadening of the spectral lines.

  • Microwave Generation and Transmission: A monochromatic microwave radiation source (e.g., a klystron or a solid-state Gunn diode) is swept over a range of frequencies. This radiation is passed through the sample cell.

  • Detection: A detector, such as a crystal diode detector, measures the intensity of the microwave radiation that passes through the sample.

  • Signal Processing: When the frequency of the microwave radiation matches the energy difference between two rotational levels of the molecule, the radiation is absorbed, resulting in a decrease in the detected signal. The absorption signal is typically modulated (e.g., using Stark modulation) and detected with a phase-sensitive detector to improve the signal-to-noise ratio.

  • Data Analysis: The frequencies of the absorption lines are measured with high precision. These frequencies are then assigned to specific rotational transitions (J, Kₐ, Kₑ → J', K'ₐ, K'ₑ). The assigned transition frequencies are fitted to a rotational Hamiltonian to determine the rotational constants (A, B, C) and centrifugal distortion constants.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the vibrational transitions of molecules and is a powerful tool for identifying functional groups and determining molecular structure.[10][11][12]

Objective: To obtain the infrared absorption spectrum of gaseous D₂CO or HDCO and identify its fundamental vibrational frequencies.

Methodology:

  • Sample Preparation: The gaseous deuterated formaldehyde sample is introduced into a gas cell with infrared-transparent windows (e.g., KBr or ZnSe). The path length of the cell can be varied to optimize the absorption signal.

  • FTIR Spectrometer Setup:

    • An infrared source (e.g., a Globar) provides broadband infrared radiation.

    • The radiation is directed into a Michelson interferometer, which modulates the light.

    • The modulated beam passes through the gas cell containing the sample.

    • The transmitted light is detected by an infrared detector (e.g., MCT - Mercury Cadmium Telluride).

  • Data Acquisition: The detector measures an interferogram, which is the intensity of the light as a function of the optical path difference in the interferometer. A background interferogram is also collected with the gas cell evacuated or filled with a non-absorbing gas like nitrogen.

  • Data Processing: The sample and background interferograms are subjected to a Fourier transform to obtain the single-beam sample and background spectra, respectively. The ratio of the sample spectrum to the background spectrum yields the transmittance spectrum, which is then converted to an absorbance spectrum.

  • Spectral Analysis: The absorption bands in the spectrum are assigned to the corresponding vibrational modes of the molecule. The peak positions provide the vibrational frequencies.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions in a molecule.[13][14]

Objective: To measure the UV-visible absorption spectrum of gaseous D₂CO or HDCO.

Methodology:

  • Sample Preparation: The gaseous sample of deuterated formaldehyde is introduced into a gas-tight cuvette made of a UV-transparent material (e.g., quartz).

  • Spectrophotometer Setup:

    • A light source provides broadband radiation in the UV and visible regions (e.g., a deuterium lamp for UV and a tungsten-halogen lamp for visible).

    • A monochromator (e.g., a diffraction grating) selects a narrow wavelength band of light to pass through the sample.

    • The wavelength is scanned over the desired range.

  • Data Acquisition: A detector (e.g., a photomultiplier tube or a photodiode array) measures the intensity of the light transmitted through the sample (I) and through a reference cuvette (I₀) containing no sample or a non-absorbing gas.

  • Data Processing: The absorbance (A) is calculated as A = -log(I/I₀). The instrument plots absorbance as a function of wavelength.

  • Spectral Analysis: The resulting spectrum is analyzed to identify the wavelengths of maximum absorption (λₘₐₓ), which correspond to electronic transitions. The intensity of the absorption is related to the molar absorptivity and the transition probability.

Visualizations of Relevant Pathways

Formaldehyde is not only a subject of spectroscopic interest but also a key molecule in biological systems, known for both its metabolic roles and its toxicity. The following diagrams, rendered in Graphviz DOT language, illustrate these pathways.

Metabolic Pathway of Formaldehyde

Formaldehyde is an intermediate in one-carbon metabolism. It can be detoxified or utilized in various biosynthetic pathways. This diagram outlines the major routes of formaldehyde metabolism.

Formaldehyde Metabolism Metabolic Pathway of Formaldehyde cluster_endogenous Endogenous Sources cluster_detox Detoxification Pathway cluster_utilization One-Carbon Pool Utilization Amino Acid Metabolism Amino Acid Metabolism Histone Demethylation Histone Demethylation Formaldehyde Formaldehyde Histone Demethylation->Formaldehyde S-hydroxymethylglutathione S-hydroxymethylglutathione Formaldehyde->S-hydroxymethylglutathione + Glutathione (GSH) (spontaneous) Methylene-THF Methylene-THF Formaldehyde->Methylene-THF + Tetrahydrofolate (THF) S-formylglutathione S-formylglutathione S-hydroxymethylglutathione->S-formylglutathione ADH5 (NAD+ -> NADH) Formate Formate S-formylglutathione->Formate FGH (hydrolysis) CO2 CO2 Formate->CO2 Oxidation Biosynthesis Biosynthesis Methylene-THF->Biosynthesis Purines, Thymidine, Amino Acids Formaldehyde Genotoxicity Mechanism of Formaldehyde-Induced Genotoxicity DNA_Protein DNA and Proteins Crosslinks Formation of Adducts and Cross-links (DNA-Protein, DNA-DNA) DNA_Protein->Crosslinks DNA_Damage DNA Damage Crosslinks->DNA_Damage Repair_Failure Failed DNA Repair DNA_Damage->Repair_Failure DNA_Repair DNA Repair Mechanisms (e.g., Fanconi Anemia Pathway) DNA_Damage->DNA_Repair triggers/is subject to Cellular_Outcomes Cellular Outcomes Repair_Failure->Cellular_Outcomes leads to Apoptosis Apoptosis Cellular_Outcomes->Apoptosis Mutations Mutations / Carcinogenesis Cellular_Outcomes->Mutations DNA_Repair->Cellular_Outcomes Successful Repair (Cell Survival)

References

Methodological & Application

Application Note and Protocol: Dideuteriomethanone for Protein Quantification in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool for quantitative proteomics, enabling the accurate determination of relative protein abundance between different biological samples. One robust and cost-effective chemical labeling method is reductive dimethylation, which utilizes formaldehyde to label the N-terminus of peptides and the ε-amino group of lysine residues.[1][2][3] This technique, often referred to as ReDi labeling, employs dideuteriomethanone (heavy formaldehyde, DCDO) and its light counterpart (HCHO) to introduce a mass difference that can be readily detected by a mass spectrometer.[1][4] The labeling reaction is rapid, typically completing in under five minutes, and proceeds without detectable byproducts.[2][5] This application note provides a detailed protocol for using this compound in quantitative proteomics workflows and showcases its application in studying signaling pathways relevant to drug development.

The core principle of this method involves the reductive amination of primary amines in peptides.[3] Formaldehyde reacts with these amines to form a Schiff base, which is then reduced by a reducing agent like sodium cyanoborohydride to form a stable dimethylamino group.[3][4] By using this compound for one sample and regular formaldehyde for a comparator sample, a mass difference of 4 Daltons per labeled amine is introduced, allowing for the relative quantification of peptides and, by extension, their parent proteins when analyzed by LC-MS/MS.[2]

Application: Investigating the TGF-β Signaling Pathway in Cancer Metastasis

The transforming growth factor-beta (TGF-β) signaling pathway plays a crucial role in numerous cellular processes, and its dysregulation is frequently implicated in cancer progression and metastasis. To investigate the effects of inhibiting this pathway, a quantitative proteomics study can be performed on lung metastases from a mouse model of mammary cancer. In such a study, one group of mice is treated with a TGF-β receptor kinase inhibitor (e.g., SB-431542), while a control group receives a vehicle.[2]

Protein lysates from the lung metastases of both groups are then subjected to the reductive dimethylation workflow. The peptides from the inhibitor-treated group are labeled with this compound (heavy label), and the peptides from the control group are labeled with formaldehyde (light label). The samples are then mixed and analyzed by LC-MS/MS. The resulting data allows for the identification and quantification of thousands of proteins, revealing those that are differentially expressed as a result of TGF-β pathway inhibition.[2] This information can help identify novel therapeutic targets and biomarkers associated with metastasis.[2]

Experimental Workflow

The overall experimental workflow for quantitative proteomics using this compound is depicted below.

G cluster_0 Sample Preparation cluster_1 Stable Isotope Labeling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis SampleA Control Sample (e.g., Vehicle Treated) LysA Protein Extraction SampleA->LysA SampleB Experimental Sample (e.g., Drug Treated) LysB Protein Extraction SampleB->LysB DigestA Reduction, Alkylation, & Tryptic Digestion LysA->DigestA DigestB Reduction, Alkylation, & Tryptic Digestion LysB->DigestB LabelA Light Labeling (HCHO + NaBH3CN) DigestA->LabelA LabelB Heavy Labeling (DCDO + NaBH3CN) DigestB->LabelB Mix Mix Labeled Peptides 1:1 LabelA->Mix LabelB->Mix Fractionate Peptide Fractionation (e.g., BPRP) Mix->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Quant Protein Identification & Quantification LCMS->Quant Bioinfo Bioinformatics & Pathway Analysis Quant->Bioinfo

Caption: General workflow for quantitative proteomics using this compound.

Detailed Experimental Protocols

Protein Extraction, Reduction, and Alkylation

This protocol is for the initial preparation of protein lysates from cell or tissue samples.

  • Lysis: Homogenize cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Reduction: Take a defined amount of protein (e.g., 100 µg) from each sample. Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.[6]

  • Alkylation: Cool the samples to room temperature. Add iodoacetamide (IAM) to a final concentration of 20 mM. Incubate for 45 minutes at room temperature in the dark.[4][7]

  • Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 5 mM.[4]

In-Solution Tryptic Digestion
  • Buffer Exchange: Dilute the protein samples at least four-fold with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.

  • Digestion: Add sequencing-grade modified trypsin at a 1:50 (enzyme:protein) ratio.

  • Incubation: Incubate the samples overnight at 37°C.

  • Stopping the Reaction: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixtures using a C18 solid-phase extraction (SPE) column. Elute the peptides and dry them completely using a vacuum centrifuge.

Reductive Dimethylation with this compound
  • Reconstitution: Reconstitute the dried peptide pellets in 100 µL of a suitable buffer, such as 100 mM triethylammonium bicarbonate (TEAB).

  • Labeling Reagents:

    • Light Labeling Solution: 4% (v/v) formaldehyde (HCHO) in water.

    • Heavy Labeling Solution: 4% (v/v) this compound (DCDO) in water.

    • Reducing Agent: 0.6 M sodium cyanoborohydride (NaBH₃CN) in water (prepare fresh).

  • Labeling Reaction:

    • To the control sample, add 4 µL of the light labeling solution.

    • To the experimental sample, add 4 µL of the heavy labeling solution.

    • Vortex briefly and spin down.

    • Add 4 µL of the reducing agent to each tube.

  • Incubation: Incubate the reactions for 10 minutes at room temperature.

  • Quenching: Stop the reaction by adding 16 µL of 1% (w/v) ammonium hydroxide or a similar quenching agent.

  • Acidification: Acidify the samples by adding 8 µL of 5% formic acid.

Sample Cleanup and Fractionation
  • Mixing: Combine the light- and heavy-labeled samples in a 1:1 ratio.

  • Desalting: Desalt the mixed peptide sample using a C18 SPE column as described previously. Dry the sample completely.

  • Fractionation (Optional but Recommended): For complex samples, fractionation is recommended to increase proteome coverage.[4] Basic pH reversed-phase (BPRP) chromatography is a common method.[4]

    • Resuspend the peptide mixture in the BPRP mobile phase A.

    • Separate the peptides on a C18 column using a gradient of increasing acetonitrile concentration at a basic pH (e.g., pH 8 with ammonium bicarbonate).[4]

    • Collect fractions and then concatenate them into a smaller number of final fractions for analysis.

    • Dry each fraction in a vacuum centrifuge.

LC-MS/MS Analysis and Data Processing
  • Analysis: Reconstitute each fraction in a suitable buffer for mass spectrometry (e.g., 0.1% formic acid in water) and analyze using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.

  • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, acquiring MS1 scans followed by MS2 scans of the most abundant precursor ions.

  • Data Analysis: Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a relevant protein database.

  • Quantification: The relative abundance of proteins is quantified by comparing the ion chromatogram peak areas of the heavy and light labeled versions of the constituent peptides.[1]

Signaling Pathway Visualization

The TGF-β signaling pathway is a key regulator of cellular processes. A simplified representation of this pathway, highlighting proteins whose abundance could be quantified using the this compound method, is shown below.

TGF_beta_pathway TGFB TGF-β Ligand Receptor TGF-β Receptor (TβRI/TβRII) TGFB->Receptor Binds SMAD23 SMAD2/3 Receptor->SMAD23 Phosphorylates Complex SMAD2/3-SMAD4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., SNAIL, SLUG) Complex->Transcription Regulates Metastasis Metastasis Transcription->Metastasis Promotes

Caption: Simplified TGF-β signaling pathway leading to metastasis.

Quantitative Data Presentation

The results from the quantitative proteomics experiment can be summarized in a table. The table below provides a representative example of data that could be obtained from the TGF-β inhibitor study.

Protein AccessionGene SymbolProtein NameHeavy/Light RatioLog2(H/L)Regulation
P01137Tgfb1Transforming growth factor beta-10.45-1.15Down-regulated
Q62351Smad2Mothers against decapentaplegic homolog 20.98-0.03No Change
P97485Smad4Mothers against decapentaplegic homolog 41.050.07No Change
O88528Snai1Snail homolog 10.38-1.40Down-regulated
Q9Z2A1Cdh1Cadherin-1 (E-cadherin)2.501.32Up-regulated
P19224Fn1Fibronectin0.52-0.94Down-regulated
P63267Actg1Gamma-actin1.010.01No Change

Table 1: Representative quantitative data for key proteins in the TGF-β pathway. The Heavy/Light (H/L) ratio represents the relative abundance of proteins in the inhibitor-treated sample versus the control. A ratio < 1 indicates down-regulation, while a ratio > 1 indicates up-regulation upon treatment.

Conclusion

Quantitative proteomics using this compound for stable isotope labeling is a powerful, efficient, and economical method for analyzing protein expression changes across different samples.[1] Its applicability to nearly any sample type makes it a versatile tool for a wide range of research areas, including signal transduction, biomarker discovery, and drug development. The detailed protocol and application example provided here serve as a comprehensive guide for researchers looking to implement this robust quantitative proteomics strategy in their own laboratories.

References

Dideuteriomethanone applications in atmospheric chemistry research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Dideuteriomethanone (D₂CO), a heavy isotopologue of formaldehyde, serves as a critical tool for researchers in atmospheric chemistry. Its unique isotopic signature allows for the precise tracing and quantification of formaldehyde's sources, sinks, and photochemical transformations in the atmosphere. These application notes provide an overview of its use, detailed experimental protocols, and relevant data for scientists and drug development professionals interested in atmospheric chemistry and environmental science.

Application: Source Apportionment of Atmospheric Formaldehyde

Isotopic analysis of formaldehyde provides valuable insights into its origins.[1][2] Formaldehyde in the atmosphere can originate from direct emissions from combustion processes (primary sources) or from the photochemical oxidation of hydrocarbons (secondary sources).[3] By measuring the isotopic composition of formaldehyde, specifically the ratio of deuterium to hydrogen (δD), scientists can differentiate between these sources. This compound is crucial in these studies as a standard for calibration and comparison.

Experimental Protocol: Isotopic Analysis of Atmospheric Formaldehyde via GC-IRMS

This protocol is based on the methodologies described in studies of atmospheric formaldehyde.[3]

Objective: To determine the δD value of formaldehyde in an air sample to infer its sources.

Materials:

  • Whole air sampler (e.g., stainless steel canisters)

  • Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) system

  • Cryogenic preconcentration system

  • This compound standard gas of known isotopic composition

  • Helium carrier gas (UHP grade)

Procedure:

  • Sample Collection: Collect whole air samples in pre-evacuated stainless steel canisters from the desired atmospheric location.

  • Cryogenic Preconcentration:

    • A known volume of the air sample (10-70 L) is passed through a series of cold traps to concentrate volatile organic compounds (VOCs), including formaldehyde.

    • Water vapor is removed using a Nafion dryer or a dry ice/ethanol slush trap.

    • The trapped VOCs are then thermally desorbed onto the GC column.

  • Gas Chromatographic Separation:

    • The desorbed VOCs are injected into a GC equipped with a suitable column (e.g., PoraBOND Q) to separate formaldehyde from other compounds.

    • The GC oven temperature is programmed to ensure baseline separation of formaldehyde.

  • Isotope Ratio Mass Spectrometry:

    • The eluent from the GC is introduced into the IRMS.

    • Formaldehyde is combusted to H₂ and CO₂ in a high-temperature reactor.

    • The isotopic ratio of deuterium to hydrogen in the resulting H₂ gas is measured.

  • Calibration and Data Analysis:

    • The measured isotope ratios are calibrated against injections of the this compound standard gas.

    • The δD values are calculated using the standard delta notation relative to Vienna Standard Mean Ocean Water (VSMOW).

    • The precision of δD analyses is typically around ±50 per thousand.[3]

Data Presentation: Isotopic Composition of Urban Formaldehyde

The following table summarizes typical isotopic compositions of formaldehyde measured in an urban environment.

ParameterConcentration Range (ppb)δ¹³C Range (‰ vs VPDB)δD Range (‰ vs VSMOW)
Urban Air Samples0.5 - 4.4-31 to -25-296 to +210
Data sourced from studies on urban air in Seattle, Washington.[3]

A large range in δD values is indicative of varying contributions from different sources.[3] Formaldehyde depleted in deuterium is associated with primary combustion sources, while deuterium-enriched formaldehyde points to secondary photochemical production.[3]

Formaldehyde_Source_Apportionment cluster_collection Sample Collection & Preparation cluster_analysis Analysis cluster_interpretation Interpretation cluster_sources Potential Sources Air_Sample Whole Air Sample Preconcentration Cryogenic Preconcentration Air_Sample->Preconcentration GC Gas Chromatography Preconcentration->GC Inject Concentrated Sample IRMS Isotope Ratio Mass Spectrometry GC->IRMS Data δD Value IRMS->Data Measure D/H Ratio Source Source Apportionment Data->Source Primary Primary Sources (e.g., Combustion) Depleted in Deuterium Source->Primary Secondary Secondary Sources (Photochemical Production) Enriched in Deuterium Source->Secondary Formaldehyde_Photolysis_Experiment cluster_setup Experimental Setup cluster_procedure Experimental Procedure Chamber Photoreactor Chamber Analyzer Analytical Instrument (e.g., FTIR) Chamber->Analyzer Light Light Source (e.g., Xenon Lamp) Light->Chamber Gases Gas Mixture (HCHO, D₂CO, Bath Gas) Gases->Chamber Initial Measure Initial Concentrations [HCHO]₀, [D₂CO]₀ Irradiate Irradiate for time 't' Initial->Irradiate Final Measure Final Concentrations [HCHO]ₜ, [D₂CO]ₜ Irradiate->Final Calculate Calculate Photolysis Rates (j) and KIE = j(HCHO) / j(D₂CO) Final->Calculate Formaldehyde_Photolysis_Pathways S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 hν (Absorption) S1->S0 Collisional Quenching T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing S0_vib S₀* (Vibrationally Excited Ground State) S1->S0_vib Internal Conversion Products_rad Radical Products (H + HCO) S1->Products_rad Dissociation T1->S0 Collisional Quenching T1->Products_rad Dissociation S0_vib->S0 Collisional Quenching Products_mol Molecular Products (H₂ + CO) S0_vib->Products_mol Dissociation

References

Application Note: Quantitative Analysis of Dideuteriomethanone using ²H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dideuteriomethanone (CD₂O), also known as formaldehyde-d₂, is a deuterated analog of formaldehyde used in various research applications, including as a labeling reagent in proteomics and as a building block in the synthesis of deuterated pharmaceuticals.[1][2] Accurate quantification of this compound is critical for ensuring the stoichiometric integrity of reactions and the purity of final products. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for determining the concentration of substances.[3] Specifically, ²H (deuterium) NMR offers a direct and precise method for quantifying deuterated compounds like this compound. This application note provides a detailed protocol for the quantitative analysis of this compound using ²H NMR spectroscopy with an internal standard.

Principle of Quantitative ²H NMR

Quantitative NMR relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[3] By comparing the integral of a known amount of an internal standard to the integral of the analyte (this compound), the concentration of the analyte can be determined accurately. For ²H NMR, the sample must be dissolved in a non-deuterated (protonated) solvent to avoid an overwhelmingly large solvent signal.[4] Key to accurate quantification is ensuring full relaxation of the nuclei between pulses, which is achieved by setting an appropriate relaxation delay (D1), typically 5 times the longest spin-lattice relaxation time (T₁) of the nuclei of interest.[3][5]

Experimental Protocol

Apparatus and Materials

  • NMR Spectrometer: A high-field NMR spectrometer equipped with a broadband probe capable of detecting the ²H frequency.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Solvent: High-purity, non-deuterated solvent (e.g., Acetonitrile, CH₃CN).

  • Analyte: this compound (CD₂O). Note: Often supplied as a ~20% w/w solution in D₂O.[1][2][6] The D₂O will be accounted for by the internal standard method.

  • Internal Standard (IS): Benzene-d₆ (C₆D₆) of high purity (>99.5%). It provides a single, sharp resonance that is unlikely to overlap with the analyte signal.

  • Analytical Balance: 4 or 5-decimal place.

  • Volumetric Flasks and Pipettes: Class A.

Procedure

  • Internal Standard Stock Solution Preparation:

    • Accurately weigh approximately 50 mg of Benzene-d₆ into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the non-deuterated solvent (e.g., Acetonitrile).

    • Calculate the exact concentration of the internal standard solution in mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound solution into a clean vial.

    • Using a calibrated pipette, add a precise volume (e.g., 500 µL) of the Internal Standard Stock Solution to the vial.

    • Add an additional 100-200 µL of the non-deuterated solvent to ensure a total volume of at least 600-700 µL, sufficient for the NMR measurement.

    • Vortex the sample for 30 seconds to ensure homogeneity.

    • Transfer the final solution into a 5 mm NMR tube.

G transfer transfer insert insert acquire acquire process process

  • ²H NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Perform shimming on the sample to optimize magnetic field homogeneity. As a non-deuterated solvent is used, the instrument lock must be turned OFF .[4] Shimming can be performed by observing the FID or by using gradient shimming routines on the ¹H signal of the solvent.[4]

    • Set the acquisition parameters according to the recommendations in Table 1. A sufficiently long relaxation delay is critical for accurate quantification.[3]

    • Acquire the ²H NMR spectrum. The natural abundance deuterium signal from the solvent can be used as a chemical shift reference.[4]

  • Data Processing and Quantification:

    • Apply Fourier transformation to the acquired FID.

    • Perform phase correction and baseline correction on the resulting spectrum.

    • Integrate the signal for this compound (CD₂O) and the signal for the internal standard (C₆D₆).

    • Calculate the purity or concentration of this compound using the following formula:

      Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * 100

      Where:

      • I_analyte, I_IS: Integrals of the analyte and internal standard.

      • N_analyte, N_IS: Number of deuterium atoms per molecule for the analyte (2 for CD₂O) and internal standard (6 for C₆D₆).

      • MW_analyte, MW_IS: Molecular weights of the analyte (32.04 g/mol for CD₂O) and internal standard (84.15 g/mol for C₆D₆).

      • m_analyte, m_IS: Mass of the analyte and internal standard.

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison and interpretation.

Table 1: Recommended ²H NMR Acquisition and Processing Parameters

Parameter Recommended Value Purpose
Spectrometer Frequency ≥ 61.4 MHz (on a 400 MHz ¹H instrument) To obtain adequate signal dispersion.
Pulse Angle 90° To ensure maximum signal excitation for quantification.
Relaxation Delay (D1) ≥ 10 seconds Crucial for quantification. Allows for >99% spin-lattice relaxation.[3][5]
Acquisition Time (AQ) ≥ 2 seconds To ensure adequate data points for sharp signals.
Number of Scans (NS) 64 - 256 To achieve an adequate signal-to-noise ratio (S/N > 250:1).
Decoupling ¹H Decoupling (optional) Can simplify the spectrum by removing ²H-¹H coupling, if present.

| Processing | Exponential Multiplication (LB=0.3 Hz) | Improves S/N with minimal resolution loss. |

Table 2: Example Quantitative Analysis of a this compound Sample

Sample ID Mass Analyte (mg) Mass IS (mg) Integral Analyte (I_analyte) Integral IS (I_IS) Calculated Purity (%)
CD2O-Batch1-01 15.34 5.12 1.00 0.95 98.7
CD2O-Batch1-02 15.88 5.12 1.04 0.96 99.1

| CD2O-Batch2-01 | 16.11 | 5.08 | 0.98 | 0.92 | 96.5 |

Conclusion

This application note details a robust and accurate protocol for the quantitative analysis of this compound using ²H NMR spectroscopy. By employing a suitable non-deuterated solvent, a high-purity internal standard, and carefully optimized acquisition parameters—most importantly a sufficient relaxation delay—this method provides reliable quantification essential for quality control in research and development. The workflow and data presentation guidelines outlined here ensure that results are both accurate and easy to interpret for professionals in the field.

References

Application Note: Isotopic Purity Analysis of Dideuteriomethanone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the determination of the isotopic purity of dideuteriomethanone (formaldehyde-d₂), a crucial reagent in pharmaceutical research and development, particularly in metabolic studies and as an isotopic labeling agent. The described method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and quantification of this compound and its isotopologues. High-resolution mass spectrometry (HRMS) is recommended for its ability to accurately differentiate between isotopologues with very similar nominal masses.[1] This document is intended for researchers, scientists, and drug development professionals requiring precise isotopic composition analysis of deuterated compounds.

Introduction

This compound (CD₂O), a deuterated analog of formaldehyde, is widely used in various scientific fields, including as a labeling reagent in proteomics and in studies of reaction mechanisms through the kinetic isotope effect.[1] The isotopic purity of such deuterated compounds is a critical parameter, as the presence of partially deuterated or non-deuterated species can significantly impact experimental outcomes and their interpretation.[2][3] Mass spectrometry is a powerful analytical technique for determining the isotopic enrichment of labeled compounds due to its high sensitivity and ability to differentiate molecules based on their mass-to-charge ratio.[1] This application note outlines a robust GC-MS method for the routine analysis of this compound's isotopic purity.

Experimental Protocols

Sample Preparation

Commercially available this compound is often supplied as a 20% (w/w) solution in deuterium oxide (D₂O) with a stated isotopic purity of approximately 98 atom % D.

Materials:

  • This compound solution (20% w/w in D₂O)

  • Anhydrous Methanol (CH₃OH), GC grade or higher

  • Anhydrous Acetonitrile (CH₃CN), GC grade or higher

  • Gastight syringe

Procedure:

  • Due to the high volatility and reactivity of formaldehyde, sample preparation should be performed in a well-ventilated fume hood.

  • Prepare a stock solution by diluting the 20% this compound in D₂O solution with anhydrous acetonitrile to a concentration of approximately 1 mg/mL.

  • From the stock solution, prepare a working solution of 10 µg/mL in anhydrous acetonitrile.

  • For headspace analysis, pipette 1 mL of the working solution into a 20 mL headspace vial and seal immediately.

  • For direct liquid injection, the working solution can be used directly.

GC-MS Analysis

Instrumentation:

A gas chromatograph coupled to a mass spectrometer with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) is recommended. A standard quadrupole mass spectrometer can also be used, provided it has sufficient resolution to distinguish between the isotopologues of interest.

GC Conditions:

  • Injector: Split/Splitless, operated in split mode (e.g., 50:1) to avoid column overloading.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 2 minutes at 150 °C.

  • Transfer Line Temperature: 280 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Electron Energy: 70 eV

  • Mass Analyzer: Scan mode, with a mass range of m/z 28-35 to cover the molecular ions of all formaldehyde isotopologues.

  • Acquisition Mode: Centroid

Data Analysis and Isotopic Purity Calculation
  • Identify the retention time of formaldehyde from the total ion chromatogram (TIC).

  • Extract the mass spectrum at the apex of the formaldehyde peak.

  • Identify the peaks corresponding to the molecular ions of the different isotopologues:

    • CH₂O⁺•: m/z 30.0106

    • CHDO⁺•: m/z 31.0169

    • CD₂O⁺•: m/z 32.0231

  • Record the peak area (or intensity) for each of these molecular ions.

  • Calculate the relative abundance of each isotopologue as a percentage of the total abundance of all formaldehyde isotopologues.

  • The isotopic purity is typically reported as the percentage of the fully deuterated species (CD₂O).

Isotopic Purity (%) = [Area(CD₂O) / (Area(CH₂O) + Area(CHDO) + Area(CD₂O))] x 100

Data Presentation

The following table summarizes the expected mass spectral data for a sample of this compound with a theoretical isotopic enrichment of 98%.

IsotopologueMolecular FormulaExact Mass (Da)Relative Abundance (%)
FormaldehydeCH₂O30.01060.04
MonodeuteriomethanoneCHDO31.01693.92
This compoundCD₂O32.023196.04

Note: The relative abundances are calculated based on a binomial distribution assuming a 98% deuterium enrichment at each of the two hydrogen positions.

Visualization of Experimental Workflow

experimental_workflow Experimental Workflow for Isotopic Purity Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start This compound (20% in D₂O) dilution1 Dilute to 1 mg/mL with Acetonitrile start->dilution1 dilution2 Dilute to 10 µg/mL with Acetonitrile dilution1->dilution2 headspace_prep Transfer to Headspace Vial dilution2->headspace_prep gc_ms GC-MS System headspace_prep->gc_ms Injection separation Chromatographic Separation gc_ms->separation detection Mass Spectrometric Detection separation->detection tic Total Ion Chromatogram detection->tic mass_spectrum Extract Mass Spectrum tic->mass_spectrum peak_integration Integrate Isotopologue Peak Areas mass_spectrum->peak_integration calculation Calculate Isotopic Purity peak_integration->calculation

Caption: Workflow for this compound isotopic analysis.

Signaling Pathway Diagram (Logical Relationship)

logical_relationship Logical Flow for Isotopic Purity Determination raw_data Raw Mass Spectral Data identify_peaks Identify Isotopologue Peaks (m/z 30, 31, 32) raw_data->identify_peaks measure_intensity Measure Peak Intensities (Area or Height) identify_peaks->measure_intensity calculate_relative_abundance Calculate Relative Abundance of Each Isotopologue measure_intensity->calculate_relative_abundance determine_purity Determine Isotopic Purity (% CD₂O) calculate_relative_abundance->determine_purity

Caption: Data analysis flow for isotopic purity calculation.

Conclusion

The GC-MS method detailed in this application note provides a reliable and accurate means of determining the isotopic purity of this compound. Accurate assessment of isotopic enrichment is essential for the effective use of deuterated compounds in research and development. The protocol is straightforward and can be implemented in any laboratory equipped with standard GC-MS instrumentation. The use of high-resolution mass spectrometry is advantageous for unambiguous peak assignment and accurate quantification.

References

Application Note: Vibrational Analysis of Formaldehyde-d2 (CD2O) using Infrared and Raman Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the application of Infrared (IR) and Raman spectroscopy for the vibrational analysis of deuterated formaldehyde (CD2O). Understanding the vibrational modes of molecules is crucial for structural elucidation, conformational analysis, and monitoring molecular interactions, which are critical aspects of drug development and materials science.

Introduction

Formaldehyde, a molecule of significant interest in various chemical and biological processes, exists in several isotopic forms. The deuterated form, CD2O, provides a valuable subject for vibrational spectroscopy studies. Isotopic substitution leads to shifts in vibrational frequencies, which can aid in the definitive assignment of spectral bands to specific molecular motions. This analysis is fundamental for building accurate molecular models and understanding intermolecular interactions.

Data Presentation

A complete vibrational analysis requires the determination of all fundamental vibrational frequencies. For CD2O, a non-linear molecule with 4 atoms, a total of 3N-6 = 6 fundamental vibrational modes are expected. All of these modes are active in both Infrared and Raman spectroscopy.

The following table summarizes the reported experimental vibrational frequency for the ν2 mode of CD2O. A comprehensive experimental study is required to determine the frequencies of all six fundamental modes.

Vibrational ModeSymmetryDescriptionInfrared Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
ν₁a₁Symmetric CD₂ stretchData not availableData not available
ν₂a₁C=O stretch1701.619[1]Data not available
ν₃a₁CD₂ scissorsData not availableData not available
ν₄b₁Asymmetric CD₂ stretchData not availableData not available
ν₅b₁CD₂ rockData not availableData not available
ν₆b₂Out-of-plane bendData not availableData not available

Note: A comprehensive experimental dataset for all fundamental vibrational frequencies of gaseous CD2O was not available in the searched literature. The provided value for ν₂ is the band origin from a high-resolution study.[1] For a complete analysis, experimental determination of all frequencies is necessary. Computational chemistry methods can be used to predict these frequencies and aid in their assignment.

Experimental Protocols

Gas-Phase Infrared (FTIR) Spectroscopy of CD2O

This protocol outlines the procedure for obtaining a gas-phase infrared spectrum of CD2O using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

  • FTIR Spectrometer equipped with a gas cell

  • Vacuum line

  • CD2O gas sample

  • Nitrogen gas (for purging)

  • Gas handling system (valves, pressure gauge)

Protocol:

  • System Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal stability.

    • Purge the spectrometer's optical bench with dry nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Gas Cell Preparation:

    • Connect the gas cell to the vacuum line.

    • Evacuate the gas cell to a pressure below 10⁻³ torr to remove any residual gases.

  • Background Spectrum Acquisition:

    • Place the evacuated gas cell in the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum. This spectrum will account for the absorbance of the cell windows and any residual gases in the spectrometer.

  • Sample Introduction:

    • Carefully introduce the CD2O gas sample into the evacuated gas cell to the desired pressure. The optimal pressure will depend on the path length of the gas cell and the intensity of the absorption bands.

  • Sample Spectrum Acquisition:

    • Place the gas cell containing the CD2O sample back into the sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum to identify the vibrational bands of CD2O.

    • Determine the peak positions (in cm⁻¹) for each observed band.

Gas-Phase Raman Spectroscopy of CD2O

This protocol describes the general procedure for obtaining a gas-phase Raman spectrum of CD2O. Raman scattering from gases is inherently weak, so careful experimental setup is crucial.

Materials:

  • Raman spectrometer with a suitable laser excitation source (e.g., 532 nm or 785 nm)

  • Specialized gas-phase Raman cell (e.g., a multi-pass cell or a cell designed for high-pressure samples)

  • CD2O gas sample

  • Gas handling system

Protocol:

  • System Alignment and Calibration:

    • Align the laser beam through the gas cell to maximize the interaction with the sample.

    • Calibrate the spectrometer using a known standard (e.g., neon lamp or a standard solid sample) to ensure accurate frequency measurements.

  • Sample Introduction:

    • Evacuate the gas cell.

    • Introduce the CD2O gas sample into the cell. Higher pressures generally lead to stronger Raman signals.

  • Spectrum Acquisition:

    • Direct the laser beam into the gas cell.

    • Collect the scattered light at a 90° or 180° (backscattering) geometry.

    • Acquire the Raman spectrum. Due to the weak signal, multiple acquisitions may need to be averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to remove any background fluorescence or cosmic rays.

    • Identify the Raman-active vibrational bands of CD2O and determine their peak positions (Raman shift in cm⁻¹).

Workflow for Vibrational Analysis of CD2O

Vibrational_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_ir Infrared Spectroscopy cluster_raman Raman Spectroscopy cluster_analysis Vibrational Analysis Sample CD2O Gas Sample IR_Setup FTIR Spectrometer Setup Sample->IR_Setup Raman_Setup Raman Spectrometer Setup Sample->Raman_Setup IR_Background Acquire Background Spectrum IR_Setup->IR_Background IR_Sample Acquire Sample Spectrum IR_Background->IR_Sample IR_Data Process IR Data IR_Sample->IR_Data IR_Spectrum Infrared Spectrum IR_Data->IR_Spectrum Peak_Assignment Peak Assignment IR_Spectrum->Peak_Assignment Raman_Sample Acquire Sample Spectrum Raman_Setup->Raman_Sample Raman_Data Process Raman Data Raman_Sample->Raman_Data Raman_Spectrum Raman Spectrum Raman_Data->Raman_Spectrum Raman_Spectrum->Peak_Assignment Mode_Analysis Vibrational Mode Analysis Peak_Assignment->Mode_Analysis Comparison Compare with Theory Mode_Analysis->Comparison Conclusion Structural & Interaction Insights Comparison->Conclusion

Caption: Experimental workflow for the vibrational analysis of CD2O.

Conclusion

Infrared and Raman spectroscopy are powerful, complementary techniques for the detailed vibrational analysis of molecules like CD2O. By following the outlined protocols, researchers can obtain high-quality spectra. The resulting data, when combined with theoretical calculations, allows for the precise assignment of vibrational modes, leading to a deeper understanding of molecular structure and dynamics. This knowledge is invaluable for applications in drug design, materials science, and fundamental chemical research.

References

Application Notes and Protocols for Microwave Spectroscopy of Dideuteriomethanone (D₂CO)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the microwave spectroscopy techniques applicable to the study of dideuteriomethanone (D₂CO), also known as deuterated formaldehyde. The rotational spectrum of a molecule provides highly precise information about its geometry and electronic structure. For this compound, an isotopologue of the astrophysically and chemically significant formaldehyde, microwave spectroscopy offers a powerful tool for detailed structural analysis and the determination of its spectroscopic constants.

Introduction to this compound Spectroscopy

This compound is an asymmetric top molecule, meaning it has three unique moments of inertia. Its rotational spectrum is characterized by a dense series of absorption lines in the microwave and millimeter-wave regions. The precise frequencies of these transitions are determined by the molecule's rotational constants (A, B, and C) and are further influenced by centrifugal distortion, which arises from the molecule's non-rigidity during rotation.

The analysis of the microwave spectrum of D₂CO allows for the precise determination of its ground state rotational and centrifugal distortion constants. These constants are fundamental molecular properties that can be used to:

  • Determine the precise molecular structure (bond lengths and angles).

  • Benchmark quantum chemical calculations.

  • Aid in the identification and quantification of D₂CO in complex mixtures and astrophysical environments.

  • Understand the effects of isotopic substitution on molecular properties.

Data Presentation: Spectroscopic Constants

The following table summarizes the ground state rotational and centrifugal distortion constants for this compound, as determined from a comprehensive analysis of its microwave and millimeter-wave spectra. The data is presented in the A-reduced Watson-type Hamiltonian, which is a standard method for analyzing the rotational spectra of asymmetric top molecules.

Table 1: Ground State Spectroscopic Constants of this compound (D₂CO)

ParameterValue (MHz)
Rotational Constants
A140939.843 (18)
B34424.3813 (48)
C27670.6722 (44)
Quartic Centrifugal Distortion Constants
ΔJ0.046316 (20)
ΔJK0.65593 (17)
ΔK6.0028 (18)
δJ0.0097631 (94)
δK0.22247 (48)
Sextic Centrifugal Distortion Constants
ΦJ0.0000213 (22)
ΦJK0.001095 (41)
ΦKJ-0.01639 (17)
ΦK0.11977 (41)
φJ0.00000578 (45)
φJK0.000305 (22)
φK0.01160 (28)

Data sourced from Bocquet et al., J. Mol. Spectrosc. 195, 345–355 (1999).[1] The numbers in parentheses represent the uncertainty in the last digits.

Experimental Protocols

Two common and powerful techniques for measuring the rotational spectrum of this compound are millimeter-wave absorption spectroscopy and Fourier-transform microwave (FTMW) spectroscopy.

Protocol 1: Millimeter-Wave Absorption Spectroscopy

This technique involves passing a beam of millimeter-wave radiation through a gaseous sample of D₂CO and measuring the frequencies at which the radiation is absorbed.

I. Spectrometer Setup and Sample Preparation

  • Radiation Source: A tunable, monochromatic radiation source, such as a backward-wave oscillator (BWO) or a solid-state multiplier chain driven by a frequency synthesizer, is required to generate millimeter-wave radiation.

  • Absorption Cell: A long-path (typically several meters) absorption cell is used to maximize the interaction between the radiation and the gas sample. The cell should be made of a material that is transparent to millimeter-wave radiation, such as glass or stainless steel.

  • Detector: A sensitive detector, such as a Schottky diode detector or a liquid-helium-cooled InSb bolometer, is used to measure the power of the radiation that passes through the absorption cell.

  • Sample Preparation: this compound is typically generated by the pyrolysis of its deuterated polymer, paraformaldehyde-d₂. The D₂CO gas is then flowed through the absorption cell at a low pressure (typically a few millitorr). A vacuum system is required to maintain the low pressure and to remove the sample from the cell after the experiment.

II. Data Acquisition

  • The frequency of the millimeter-wave source is swept over the desired range.

  • The output of the detector is recorded as a function of frequency.

  • Absorption lines will appear as dips in the detected power at the resonant frequencies of the rotational transitions of D₂CO.

  • To improve the signal-to-noise ratio, frequency modulation of the source and phase-sensitive detection using a lock-in amplifier are commonly employed.

III. Data Analysis

  • The frequencies of the observed absorption lines are measured with high precision.

  • The measured transition frequencies are then assigned to specific rotational quantum numbers (J, Kₐ, Kₑ).

  • The assigned transitions are fit to a theoretical model, such as the A-reduced Watson Hamiltonian, using a least-squares fitting program to determine the rotational and centrifugal distortion constants.

Protocol 2: Fourier-Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a pulsed technique that offers very high resolution and sensitivity, making it ideal for resolving fine and hyperfine structures in rotational spectra.

I. Spectrometer Setup and Sample Introduction

  • Vacuum Chamber: The experiment is conducted in a high-vacuum chamber to minimize collisional broadening of the spectral lines.

  • Pulsed Nozzle: A pulsed nozzle is used to introduce a short burst of a gas mixture into the vacuum chamber. The gas mixture typically consists of a small amount of a precursor molecule seeded in a carrier gas (e.g., Argon). For D₂CO, a suitable precursor could be deuterated paraformaldehyde which is gently heated at the nozzle outlet.

  • Microwave Pulse Generation: A short, high-power microwave pulse is generated and broadcast into the vacuum chamber via an antenna. This pulse polarizes the D₂CO molecules in the gas jet.

  • Detector: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal (free induction decay, FID). This signal is detected by a sensitive microwave receiver.

II. Data Acquisition

  • The pulsed nozzle introduces the gas sample into the vacuum chamber.

  • A short microwave pulse (typically ~1 µs) is applied.

  • The subsequent FID signal is detected and digitized.

  • The FID is an exponentially decaying sinusoidal signal in the time domain.

  • To improve the signal-to-noise ratio, many FIDs are coherently averaged.

III. Data Analysis

  • The time-domain FID signal is Fourier-transformed to obtain the frequency-domain spectrum.

  • The rotational transitions appear as sharp lines in the frequency spectrum.

  • The frequencies of these lines are measured with very high accuracy.

  • The assignment and fitting of the transitions to determine the spectroscopic constants are performed in a similar manner to the millimeter-wave absorption spectroscopy protocol.

Visualizations

The following diagrams illustrate the experimental workflow of microwave spectroscopy and the fundamental relationships in rotational spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_exp Spectroscopic Measurement cluster_analysis Data Analysis prep This compound Precursor (e.g., paraformaldehyde-d₂) gas_gen Gas Generation (e.g., Pyrolysis or Heating) prep->gas_gen spectrometer Microwave Spectrometer (Absorption or FTMW) gas_gen->spectrometer data_acq Data Acquisition (Spectrum Recording) spectrometer->data_acq assignment Transition Assignment (Quantum Numbers) data_acq->assignment fitting Least-Squares Fitting assignment->fitting constants Determination of Spectroscopic Constants fitting->constants

Caption: General experimental workflow for microwave spectroscopy.

rotational_constants cluster_relation Relationship mol_structure Molecular Structure moments Moments of Inertia (Iₐ, Iₑ, Iₑ) mol_structure->moments determines rot_consts Rotational Constants (A, B, C) moments->rot_consts inversely proportional to rot_consts->moments determines A A ∝ 1/Iₐ B B ∝ 1/Iₑ C C ∝ 1/Iₑ

Caption: Relationship between molecular structure, moments of inertia, and rotational constants.

References

Application Notes and Protocols for Dideuteriomethanone (Deuterated Formaldehyde) in Mass Spectrometry-Based Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling is a powerful technique in mass spectrometry (MS)-based proteomics for the accurate quantification of proteins and their post-translational modifications. Among the various chemical labeling methods, stable isotope dimethyl labeling (SIDL), also known as reductive dimethylation (ReDi), offers a cost-effective, rapid, and robust approach for quantitative proteomic analysis.[1][2] This method utilizes dideuteriomethanone (deuterated formaldehyde, CD₂O) as a key reagent to introduce a stable isotope tag onto peptides.

The fundamental principle of SIDL involves the reaction of primary amines (the N-terminus of a peptide and the ε-amino group of lysine residues) with formaldehyde and a reducing agent, sodium cyanoborohydride, to form a dimethylamino group.[3] By using isotopically light (CH₂O) and heavy (CD₂O) forms of formaldehyde, different peptide samples can be differentially labeled. These labeled samples are then mixed and analyzed together by LC-MS/MS. The relative quantification of peptides is achieved by comparing the signal intensities of the light and heavy isotopic pairs in the mass spectra.[2][4]

This application note provides detailed protocols and quantitative data for the use of this compound in quantitative proteomics.

Quantitative Data Summary

The use of this compound (heavy formaldehyde) in conjunction with its light counterpart (formaldehyde) and a reducing agent allows for the differential labeling of peptides. The resulting mass difference between the heavy and light labeled peptides is used for quantification.

Labeling Reagent CombinationMass Shift per Primary Amine (Da)Mass Difference between Light and Heavy Label (Da)Number of PlexesReference
Light: CH₂O + NaBH₃CN+2842-plex[4][5]
Heavy: CD₂O + NaBH₃CN+3242-plex[5]
Light: CH₂O + NaBD₃CN+302
Heavy: CD₂O + NaBD₃CN+344
Intermediate: ¹³CH₂O + NaBH₃CN+3023-plex[3]
Heavy: ¹³CD₂O + NaBH₃CN+344[6]

Note: The number of primary amines on a peptide (N-terminus plus the number of lysine residues) determines the total mass shift.

Experimental Protocols

This section details the key experimental procedures for stable isotope dimethyl labeling of peptides.

I. Protein Extraction and Digestion
  • Protein Extraction : Extract proteins from cells or tissues using a suitable lysis buffer (e.g., 8 M urea in 100 mM TEAB with protease inhibitors).[6]

  • Protein Quantification : Determine the protein concentration using a standard method such as the BCA assay.[6]

  • Reduction and Alkylation :

    • For a typical sample of 25-30 µg of protein, add 1 M TCEP to a final concentration of 5 mM.

    • Incubate at room temperature for 30 minutes.[6]

    • Add 500 mM iodoacetamide to a final concentration of 10 mM.

    • Incubate at room temperature for 30 minutes in the dark.[6]

  • Digestion :

    • Dilute the sample with 100 mM TEAB to reduce the urea concentration to less than 2 M.[6]

    • Add trypsin at a 1:20 enzyme-to-protein ratio.[6]

    • Incubate overnight at 37°C with shaking.[6]

II. Stable Isotope Dimethyl Labeling

Caution: Formaldehyde is toxic and volatile. Sodium cyanoborohydride can release hydrogen cyanide. Perform all labeling steps in a chemical fume hood.[7]

  • Sample Preparation : Start with the trypsin-digested peptide mixture. Ensure the pH of the sample is between 6 and 8.

  • Labeling Reagents Preparation :

    • Light Labeling Solution : 4% (v/v) formaldehyde (CH₂O) in water.[6]

    • Heavy Labeling Solution : 4% (v/v) deuterated formaldehyde (CD₂O) in water.[6]

    • Reducing Agent : 0.6 M sodium cyanoborohydride (NaBH₃CN) in water.[6]

  • Labeling Reaction :

    • To the "light" sample, add 4 µL of the 4% CH₂O solution for every 100 µL of peptide solution.[6]

    • To the "heavy" sample, add 4 µL of the 4% CD₂O solution for every 100 µL of peptide solution.[6]

    • Mix briefly and spin down.

    • Add 4 µL of the 0.6 M NaBH₃CN solution to each sample.[6]

    • Vortex the samples and incubate at room temperature for 1 hour.

  • Quenching the Reaction :

    • Add 16 µL of 1% (v/v) ammonia to stop the reaction.

    • Add 8 µL of formic acid to acidify the sample.

  • Sample Pooling : Combine the light and heavy labeled peptide samples at a 1:1 ratio.[7]

III. Post-Labeling Sample Cleanup
  • Desalting : Use a C18 StageTip or a similar reversed-phase solid-phase extraction method to desalt the pooled peptide mixture.[2]

  • Elution : Elute the labeled peptides with a solution of 40-80% acetonitrile (ACN) and 0.5% acetic acid.[7]

  • Drying : Dry the eluted peptides in a vacuum centrifuge.

  • Reconstitution : Reconstitute the dried peptides in a buffer suitable for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis p1 Protein Extraction p2 Reduction & Alkylation p1->p2 p3 Trypsin Digestion p2->p3 l1 Light Labeling (CH₂O) p3->l1 l2 Heavy Labeling (CD₂O) p3->l2 a1 Mix Samples (1:1) l1->a1 l2->a1 a2 LC-MS/MS Analysis a1->a2 a3 Data Analysis & Quantification a2->a3 reductive_amination cluster_reactants Reactants cluster_products Products peptide Peptide-NH₂ (Primary Amine) schiff_base Peptide-N=CD₂ (Schiff Base) peptide->schiff_base + CD₂O formaldehyde CD₂O (this compound) labeled_peptide Peptide-N(CD₃)₂ (Dimethylated Amine) schiff_base->labeled_peptide + NaBH₃CN + CD₂O

References

Application Notes and Protocols for Differential Isotopic Labeling with Formaldehyde-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Differential isotopic labeling using formaldehyde, particularly through reductive dimethylation, is a powerful and cost-effective chemical labeling strategy for quantitative proteomics. This technique allows for the accurate comparison of protein abundances between two or more samples. The method is based on the reaction of formaldehyde with primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) in the presence of a reducing agent, sodium cyanoborohydride. By using isotopically distinct forms of formaldehyde (e.g., light CH₂O and heavy CD₂O or ¹³CH₂O), peptides from different samples can be differentially labeled, resulting in a mass shift that is detectable by mass spectrometry. This allows for the direct comparison of peptide ion intensities and, consequently, the relative quantification of proteins.

This application note provides detailed protocols for differential isotopic labeling with formaldehyde-d2, summarizes key quantitative data, and includes visualizations to illustrate the experimental workflow and the underlying chemical principle. This method is a robust alternative to other quantitative proteomics techniques like SILAC (Stable Isotope Labeling with Amino acids in Cell culture) and can be applied to a wide variety of sample types, including cell cultures, tissues, and body fluids.[1][2][3][4]

Quantitative Data Summary

The following tables summarize quantitative data derived from studies utilizing formaldehyde-d2 for differential isotopic labeling, highlighting the method's accuracy and reproducibility.

Table 1: Quantitative Accuracy of Reductive Dimethylation

ParameterObservationReference
Ratio Compression Both SILAC and dimethyl-labeled peptides show similar quantification ranges and some ratio compression.[5]
Quantitative Bias The bias in ratio calculation introduced by retention time shifts due to deuterium labeling is approximately 3%.[6][6]
Limit of Quantification (LOQ) For specific signature peptides, LOQs of 8 pg mL⁻¹ and 8 ng mL⁻¹ have been achieved.[7][7]
Recovery Recoveries for labeled signature peptides ranged from 72.5% to 109.3%.[7][7]

Table 2: Reproducibility and Chromatographic Effects

ParameterObservationReference
Reproducibility SILAC is noted to be more reproducible than dimethyl labeling, especially in studies with extensive sample processing.[4][4]
Retention Time Shift (Heavy vs. Light) For 94% of peptides, the retention time difference between deuterated and non-deuterated forms was less than 12 seconds, with a median of 3.4 seconds.[6][6]
Isotope Resolution With the exception of a single anomalous pair, the isotope resolution was below 0.6, with a median value of 0.11.[6][6]

Experimental Protocols

Protocol 1: On-Column Reductive Dimethylation of Peptides

This protocol is adapted from a robust method for labeling complex peptide mixtures.[1][8]

Materials:

  • Peptide sample (digested protein lysate)

  • "Light" Labeling Buffer: 0.8% formaldehyde (CH₂O) and 0.12 M sodium cyanoborohydride (NaBH₃CN) in citric acid buffer.

  • "Heavy" Labeling Buffer: 0.8% deuterated formaldehyde (CD₂O) and 0.12 M sodium cyanoborohydride in citric acid buffer.

  • Reversed-phase C18 StageTips

  • StageTip Solvent A: 5% acetonitrile, 0.1% formic acid in water

  • StageTip Solvent B: 80% acetonitrile, 0.1% formic acid in water

  • Ammonia solution (1% v/v)

  • Formic acid (5% v/v)

Procedure:

  • Sample Preparation: Start with a tryptic digest of your protein samples. Desalt the resulting peptide mixtures using C18 StageTips.

  • Labeling Reaction:

    • For the "light" sample, add the "Light" Labeling Buffer to the C18 StageTip containing the bound peptides.

    • For the "heavy" sample, add the "Heavy" Labeling Buffer to a separate C18 StageTip with the corresponding peptides.

    • Incubate at room temperature for 1 hour. The reaction should be performed in a chemical fume hood as hydrogen cyanide may be released in low concentrations.[8]

  • Quenching: Quench the reaction by adding 20 µL of 1% (v/v) ammonia solution.

  • Acidification: Acidify the sample by adding 10 µL of 5% (v/v) formic acid.[7]

  • Elution and Pooling: Wash the StageTips with Solvent A to remove excess reagents. Elute the labeled peptides using Solvent B. Combine the "light" and "heavy" labeled peptide samples in a 1:1 ratio.

  • Sample Cleanup: Desalt the combined peptide mixture using a new C18 StageTip before LC-MS/MS analysis.

Protocol 2: In-Solution Reductive Dimethylation

This protocol is suitable for labeling peptides in a solution format.[7]

Materials:

  • Peptide solution (e.g., 1 mg/mL in a suitable buffer like TEAB)

  • Formaldehyde solution (4% v/v, CH₂O)

  • Deuterated formaldehyde solution (4% v/v, CD₂O)

  • Sodium cyanoborohydride solution (0.6 M, freshly prepared)

  • Ammonia solution (1% v/v)

  • Formic acid (5% v/v)

Procedure:

  • Sample Aliquoting: Aliquot equal amounts of your peptide samples into separate tubes.

  • Labeling:

    • To the "light" sample, add 5 µL of 4% (v/v) formaldehyde solution.

    • To the "heavy" sample, add 5 µL of 4% (v/v) deuterated formaldehyde solution.

  • Reduction: Immediately after adding the formaldehyde, add 5 µL of freshly prepared 0.6 M sodium cyanoborohydride to each tube.

  • Incubation: Incubate the reactions for 1 hour at 20°C.[7]

  • Quenching: Stop the reaction by adding 20 µL of 1% (v/v) ammonia solution.

  • Acidification: Acidify the solution by adding 10 µL of 5% (v/v) formic acid.

  • Pooling and Cleanup: Combine the "light" and "heavy" labeled samples and proceed with sample cleanup using reversed-phase solid-phase extraction (e.g., C18 StageTips) to remove reagents before LC-MS/MS analysis.

Visualizations

Experimental Workflow for Reductive Dimethylation

G cluster_sample1 Sample 1 (Light) cluster_sample2 Sample 2 (Heavy) p1 Protein Extraction d1 Tryptic Digestion p1->d1 l1 Labeling with CH₂O (Light Formaldehyde) d1->l1 mix Mix Samples 1:1 l1->mix p2 Protein Extraction d2 Tryptic Digestion p2->d2 l2 Labeling with CD₂O (Heavy Formaldehyde-d2) d2->l2 l2->mix cleanup Sample Cleanup (e.g., C18 Desalting) mix->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis & Quantification lcms->data

Caption: Workflow for quantitative proteomics using reductive dimethylation.

Chemical Reaction of Reductive Dimethylation

G cluster_reaction Reductive Dimethylation of a Primary Amine Peptide-NH₂ Peptide-NH₂ SchiffBase Peptide-N=CH₂ (Schiff Base) Peptide-NH₂->SchiffBase Formation of Schiff Base CH₂O + CH₂O / CD₂O (Formaldehyde) DimethylatedPeptide Peptide-N(CH₃)₂ / Peptide-N(CD₃)₂ (Dimethylated Amine) SchiffBase->DimethylatedPeptide Reduction NaBH3CN + NaBH₃CN (Reducing Agent)

References

Application of Dideuteriomethanone in Synthetic Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dideuteriomethanone (CD₂O), also known as deuterated formaldehyde, is a valuable reagent in synthetic organic chemistry, offering unique advantages in mechanistic studies, quantitative proteomics, and the synthesis of deuterated pharmaceuticals. Its isotopic purity and specific reactivity make it an indispensable tool for a variety of advanced applications.

Application Notes

This compound serves as a versatile C1 building block and an isotopic labeling agent. Its primary applications stem from the kinetic isotope effect (KIE), where the mass difference between deuterium and protium leads to different reaction rates, and its use as a mass-shifted tag in analytical techniques.

Mechanistic Elucidation via Kinetic Isotope Effect (KIE) Studies

The substitution of hydrogen with deuterium in a reacting molecule can significantly alter the reaction rate if the C-H bond is broken in the rate-determining step. This phenomenon, known as the primary kinetic isotope effect, is a powerful tool for elucidating reaction mechanisms. This compound is an ideal substrate for such studies in reactions involving formaldehyde, such as the Cannizzaro and Mannich reactions. By comparing the reaction rates of this compound (k_D) with that of formaldehyde (k_H), a k_H/k_D ratio greater than 1 provides strong evidence for C-H bond cleavage in the rate-limiting step.

Stable Isotope Labeling for Quantitative Proteomics

In the field of proteomics, this compound is employed in a technique called reductive dimethylation (ReDi) for the relative and absolute quantification of proteins. In this method, primary amines (N-termini of peptides and the ε-amino group of lysine residues) are labeled with either light (CH₂O) or heavy (CD₂O) formaldehyde, followed by reduction with a cyanoborohydride reagent. The resulting dimethylated peptides exhibit a mass shift that can be readily detected by mass spectrometry, allowing for the precise quantification of protein abundance between different samples.

Synthesis of Deuterated Pharmaceuticals

Deuterated pharmaceuticals, or "heavy drugs," are compounds where one or more hydrogen atoms are replaced by deuterium. This isotopic substitution can favorably alter the metabolic profile of a drug by slowing down its breakdown by enzymes, a consequence of the kinetic isotope effect. This can lead to improved pharmacokinetic properties such as a longer half-life, increased bioavailability, and reduced formation of toxic metabolites. This compound can serve as a C1 building block for the introduction of a deuterated methyl or methylene group into a drug molecule.

Quantitative Data Summary

The following tables summarize key quantitative data related to the properties and applications of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical FormulaCD₂O
Molecular Weight32.04 g/mol
Isotopic PurityTypically ≥98 atom % D
AppearanceColorless gas or solution
Boiling Point-19 °C

Table 2: Typical Kinetic Isotope Effects Observed with this compound

Reaction TypeTypical k_H/k_D RangeImplication
Cannizzaro Reaction1.5 - 2.0Hydride transfer is rate-determining.
Mannich Reaction1.0 - 1.2C-H bond cleavage is not rate-determining.
E2 Elimination4 - 8C-H bond cleavage is rate-determining.

Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Oxidation of Deuterated Methanol

This protocol describes the synthesis of this compound (CD₂O) by the catalytic oxidation of deuterated methanol (CD₃OD) using a silver catalyst.

Materials:

  • Deuterated methanol (CD₃OD, 99.5 atom % D)

  • Silver catalyst (e.g., silver gauze or silver on a support)

  • Dry air or oxygen

  • Inert gas (e.g., Nitrogen or Argon)

  • Cold traps (e.g., Dewar condensers with liquid nitrogen)

  • Gas flow controllers

Procedure:

  • Set up a flow reactor system consisting of a vaporizer for the deuterated methanol, a heated catalyst bed, and a series of cold traps to collect the product.

  • Place the silver catalyst in the reactor tube and heat to 500-600 °C under a flow of inert gas.

  • Introduce a controlled flow of deuterated methanol vapor and dry air (or oxygen) into the reactor. The molar ratio of methanol to oxygen is typically around 1:1.

  • The gaseous mixture passes over the heated silver catalyst, where the oxidation of deuterated methanol to this compound occurs.

  • The product stream, containing this compound, unreacted methanol, and water-d₂, is passed through a series of cold traps cooled with liquid nitrogen to condense the products.

  • The collected condensate is a solution of this compound in deuterated methanol and water-d₂. The concentration can be determined by titration or NMR spectroscopy.

  • For applications requiring anhydrous this compound, the product can be further purified by fractional distillation or by passing the gas through a drying agent.

Expected Yield: 80-90% based on the conversion of deuterated methanol.

Protocol 2: Kinetic Isotope Effect Study of the Cannizzaro Reaction

This protocol outlines a general procedure to determine the kinetic isotope effect of the Cannizzaro reaction using this compound.

Materials:

  • This compound solution (concentration determined)

  • Formaldehyde solution (standardized)

  • Sodium hydroxide solution (e.g., 5 M)

  • A non-enolizable aromatic aldehyde (e.g., benzaldehyde)

  • Deuterated water (D₂O)

  • Proton NMR spectrometer

  • Thermostatted reaction vessel

Procedure:

  • Reaction with this compound:

    • In a thermostatted reaction vessel, dissolve a known amount of the aromatic aldehyde in a solution of sodium hydroxide in D₂O.

    • Add a known amount of the this compound solution to initiate the reaction.

    • At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by neutralizing the base with a standard acid.

    • Extract the organic components and analyze the product mixture by ¹H NMR spectroscopy to determine the relative amounts of the corresponding alcohol and carboxylic acid.

  • Reaction with Formaldehyde:

    • Repeat the exact same procedure as above, but using the standardized formaldehyde solution instead of the this compound solution.

  • Data Analysis:

    • For both reactions, plot the concentration of the reactant aldehyde versus time.

    • Determine the initial reaction rate for both the deuterated and non-deuterated reactions from the slope of the concentration-time curves at t=0.

    • The kinetic isotope effect (k_H/k_D) is calculated as the ratio of the initial rate of the reaction with formaldehyde to the initial rate of the reaction with this compound.

Protocol 3: Reductive Dimethylation of Peptides for Quantitative Proteomics

This protocol provides a method for stable isotope labeling of peptides using this compound for relative quantification by mass spectrometry.

Materials:

  • Lyophilized peptide samples (e.g., from tryptic digest)

  • This compound solution (e.g., 4% in D₂O)

  • Formaldehyde solution (e.g., 4% in H₂O)

  • Sodium cyanoborohydride solution (e.g., 1 M in water)

  • Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM, pH 8.5)

  • Formic acid

  • C18 desalting spin columns

  • Mass spectrometer

Procedure:

  • Sample Preparation:

    • Resuspend two equal amounts of lyophilized peptide samples (e.g., "control" and "treated") in 100 µL of 100 mM TEAB buffer.

  • Labeling:

    • To the "control" sample, add 4 µL of 4% formaldehyde solution.

    • To the "treated" sample, add 4 µL of 4% this compound solution.

    • Vortex both samples gently.

    • Add 4 µL of 1 M sodium cyanoborohydride solution to each sample.

    • Incubate the reactions at room temperature for 1 hour.

  • Quenching and Cleanup:

    • Quench the reaction by adding 8 µL of formic acid to each sample.

    • Combine the "light" and "heavy" labeled samples.

    • Desalt the combined sample using a C18 spin column according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Analyze the desalted, labeled peptide mixture by LC-MS/MS.

    • The relative quantification of peptides is achieved by comparing the peak intensities of the "light" and "heavy" isotopic pairs in the mass spectra.

Protocol 4: Proposed Synthesis of Deuterated Rufinamide

This protocol outlines a hypothetical synthetic route to deuterated rufinamide where the triazole methylene group is deuterated using this compound as a precursor. This is a proposed adaptation based on known synthetic routes of rufinamide.

Step 1: Synthesis of Deuterated Propargyl Alcohol (d₂-propargyl alcohol)

  • This step would require a multi-step synthesis, likely starting from a deuterated C1 source. For the purpose of this protocol, we will assume commercially available d₂-propargyl alcohol.

Step 2: Synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde-d₂

  • In a suitable solvent such as a mixture of t-butanol and water, add 2,6-difluorobenzyl azide, d₂-propargyl alcohol, sodium ascorbate, and copper(II) sulfate pentahydrate.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Extract the product, dry the organic layer, and purify by column chromatography to yield 1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol-d₂.

  • Oxidize the resulting alcohol to the aldehyde using a mild oxidizing agent like manganese dioxide (MnO₂) in a solvent like dichloromethane.

Step 3: Synthesis of Deuterated Rufinamide (d₂-Rufinamide)

  • To a solution of the deuterated aldehyde from Step 2 in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Stir the mixture at room temperature to form the oxime.

  • The oxime can then be converted to the corresponding nitrile by dehydration, for example, using acetic anhydride.

  • Finally, the nitrile is hydrolyzed under acidic or basic conditions to afford the amide, deuterated rufinamide.

Visualizations

Synthesis_of_this compound CD3OD Deuterated Methanol (CD₃OD) Catalyst Silver Catalyst (500-600 °C) CD3OD->Catalyst Air Air (O₂) Air->Catalyst CD2O This compound (CD₂O) Catalyst->CD2O

Caption: Synthesis of this compound.

KIE_Study_Workflow cluster_0 Reaction with CH₂O cluster_1 Reaction with CD₂O CH2O Formaldehyde (Non-deuterated) Reaction1 Cannizzaro Reaction CH2O->Reaction1 Analysis1 Kinetic Analysis (e.g., NMR) Reaction1->Analysis1 Rate1 Determine k_H Analysis1->Rate1 KIE Calculate KIE (k_H / k_D) Rate1->KIE CD2O This compound (Deuterated) Reaction2 Cannizzaro Reaction CD2O->Reaction2 Analysis2 Kinetic Analysis (e.g., NMR) Reaction2->Analysis2 Rate2 Determine k_D Analysis2->Rate2 Rate2->KIE

Caption: Workflow for a Kinetic Isotope Effect Study.

Proteomics_Labeling_Workflow SamplePrep Protein Digestion (e.g., Trypsin) PeptideSample1 Peptide Sample 1 (Control) SamplePrep->PeptideSample1 PeptideSample2 Peptide Sample 2 (Treated) SamplePrep->PeptideSample2 LightLabel Labeling with CH₂O (Light) PeptideSample1->LightLabel HeavyLabel Labeling with CD₂O (Heavy) PeptideSample2->HeavyLabel Combine Combine Labeled Samples LightLabel->Combine HeavyLabel->Combine Desalt Desalting (C18) Combine->Desalt MS LC-MS/MS Analysis Desalt->MS Quant Relative Quantification MS->Quant

Caption: Reductive Dimethylation for Proteomics.

Application Notes and Protocols: Dideuteriomethanone as a Synthetic Intermediate for Deuterated Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of deuterium, a stable isotope of hydrogen, into pharmaceutical agents represents a significant advancement in drug design and development. This approach, known as deuteration, can substantially improve the pharmacokinetic and metabolic profiles of drugs. By replacing specific hydrogen atoms with deuterium, the carbon-deuterium (C-D) bond, being stronger than the carbon-hydrogen (C-H) bond, can slow down drug metabolism. This "kinetic isotope effect" can lead to several therapeutic advantages, including increased drug exposure, longer half-life, reduced formation of toxic metabolites, and potentially improved safety and efficacy.[1][2][3][4][5]

Dideuteriomethanone (CD₂O), also known as formaldehyde-d₂, is a key building block in the synthesis of deuterated pharmaceuticals.[6][7][8] It serves as a versatile and efficient C1 synthon for introducing deuterated methyl (CD₃) or methylene (CD₂) groups into a wide range of drug candidates. This application note provides an overview of the utility of this compound in pharmaceutical synthesis, supported by quantitative data on the pharmacokinetic improvements of deuterated drugs and detailed experimental protocols for its use.

Advantages of Deuteration in Pharmaceuticals

The substitution of hydrogen with deuterium at metabolically sensitive positions in a drug molecule can offer significant advantages:

  • Improved Metabolic Stability: The stronger C-D bond can slow down enzymatic cleavage, leading to a reduced rate of metabolism.[1]

  • Enhanced Pharmacokinetics: Slower metabolism often results in a longer drug half-life, increased plasma exposure (AUC), and lower peak plasma concentrations (Cmax), which can lead to a more favorable dosing regimen and reduced side effects.[1][9][10]

  • Reduced Toxic Metabolite Formation: By altering metabolic pathways, deuteration can decrease the production of unwanted or toxic metabolites.[1][2]

  • Increased Bioavailability: For some drugs, deuteration can reduce first-pass metabolism, leading to higher oral bioavailability.[4]

Quantitative Pharmacokinetic Data of Deuterated Pharmaceuticals

The following tables summarize the pharmacokinetic improvements observed in deuterated drugs compared to their non-deuterated (protiated) counterparts.

Table 1: Pharmacokinetic Profile of Deutetrabenazine vs. Tetrabenazine

ParameterDeutetrabenazine (deuterated)Tetrabenazine (protiated)Fold ChangeReference
Active Metabolites (α+β)-HTBZ
Elimination Half-life (t½)~18-20 hours~9-10 hours~2-fold increase[9][11]
Total Exposure (AUC₀-inf)IncreasedBaseline~2-fold increase[9]
Peak Plasma Concentration (Cmax)Marginally IncreasedBaselineLower peak-to-trough fluctuations[9][10]

Table 2: Pharmacokinetic Profile of Deucravacitinib (a de novo deuterated drug)

ParameterValueReference
Time to Maximum Plasma Concentration (Tmax)1.5 - 2.3 hours[12][13][14]
Plasma Half-life (t½)8 - 15 hours[12][13]
Systemic Accumulation (multiple dosing)1.3 - 1.4-fold increase in AUC[12][13]
Absolute Oral Bioavailability99%[15]
Steady State Cmax (6 mg once daily)45 ng/mL[15]
Steady State AUC₂₄ (6 mg once daily)473 ng x hr/mL[15]

Experimental Protocols

This compound is a valuable reagent for the deuteromethylation of primary and secondary amines, a common structural motif in many pharmaceuticals. The Eschweiler-Clarke reaction provides a robust and straightforward method for this transformation.

Protocol 1: Deuteromethylation of a Primary Amine using this compound via the Eschweiler-Clarke Reaction

This protocol describes the synthesis of a deuterated N,N-dimethylated amine from a primary amine using this compound and formic acid.

Materials:

  • Primary amine (1.0 eq)

  • This compound (formaldehyde-d₂, ~20 wt. % solution in D₂O, 2.2 eq)

  • Formic acid (HCOOH, 2.2 eq)

  • Deionized water

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 eq).

  • Reagent Addition: Add formic acid (2.2 eq) to the flask, followed by the this compound solution (2.2 eq).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add deionized water to the mixture.

    • Basify the aqueous solution to a pH of >10 by the dropwise addition of a sodium hydroxide solution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Isolation and Purification:

    • Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deuterated tertiary amine.

    • If necessary, purify the product by column chromatography on silica gel.

Safety Precautions: Formaldehyde and formic acid are corrosive and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Visualizations

Synthetic Pathway for Deuteromethylation

G A Primary Amine (R-NH2) D Iminium Ion Intermediate A->D + CD2O, -H2O B This compound (CD2O) B->D C Formic Acid (HCOOH) E Deuterated Secondary Amine (R-NHCD3) C->E D->E + HCOOH, -CO2 F Deuterated Tertiary Amine (R-N(CD3)2) E->F + CD2O, HCOOH

Caption: Eschweiler-Clarke reaction for deuteromethylation.

General Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up cluster_2 Isolation A Combine Amine, This compound, and Formic Acid B Heat and Stir (e.g., 80-100°C) A->B C Cool to RT and add Water B->C D Basify with NaOH C->D E Extract with Organic Solvent D->E F Dry Organic Layer E->F G Filter and Concentrate F->G H Purify (e.g., Chromatography) G->H I Final Deuterated Product H->I

Caption: Workflow for deuterated amine synthesis.

Signaling Pathway Affected by a Deuterated Drug

Deucravacitinib is a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family. It modulates signaling of key cytokines involved in psoriasis, such as IL-23 and Type I interferons.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular IL23 IL-23 Receptor Cytokine Receptor IL23->Receptor IFN Type I IFN IFN->Receptor TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT pSTAT pSTAT Gene Gene Transcription (Inflammation) pSTAT->Gene Nuclear Translocation Deucravacitinib Deucravacitinib (Deuterated) Deucravacitinib->TYK2 Inhibition

Caption: Deucravacitinib's inhibition of the TYK2 signaling pathway.

References

Application Notes and Protocols for Selective Deuteration in Formaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Selective deuteration, the substitution of a specific hydrogen atom with its heavier isotope deuterium, is a powerful tool in pharmaceutical research and development. Deuterated compounds often exhibit altered metabolic profiles, potentially leading to improved pharmacokinetic properties such as increased half-life and reduced toxicity.[1][2] Formaldehyde, a fundamental C1 building block, is a crucial starting material for the synthesis of a wide array of more complex molecules. Consequently, the availability of selectively deuterated formaldehyde (formaldehyde-d1 and formaldehyde-d2) is of significant interest for the synthesis of labeled compounds used in mechanistic studies and as precursors for deuterated drug candidates.[3][4][5]

This document provides detailed application notes and protocols for two primary methods of selective deuteration in formaldehyde synthesis: the synthesis of formaldehyde-d2 via deuterated methylene bromide and the synthesis of formaldehyde-d1 through a photocatalytic hydrogen-deuterium exchange.

Method 1: Synthesis of Formaldehyde-d2 from Methylene-d2 Bromide

This method provides a reliable route to formaldehyde-d2 with high isotopic purity. The overall synthesis involves the conversion of methylene-d2 bromide to methylene-d2 diacetate, followed by hydrolysis to yield formaldehyde-d2.[3][6]

Reaction Pathway:

The synthesis proceeds in two main steps:

  • Acetylation: Methylene-d2 bromide is reacted with potassium acetate to form methylene-d2 diacetate.

  • Hydrolysis: The resulting methylene-d2 diacetate is hydrolyzed to produce formaldehyde-d2.

Quantitative Data:
ParameterValueReference
Starting MaterialMethylene-d2 Bromide[3]
Overall Yield50%[3][6]
Deuterium Content>98%[3][6]
Final ProductPolymeric Formaldehyde-d2[3]
Experimental Protocol:

Materials:

  • Methylene-d2 bromide (CD2Br2)

  • Potassium acetate (CH3COOK)

  • Glacial acetic acid

  • Acetic anhydride

  • Diethyl ether

  • Deuterium oxide (D2O)

  • Sodium deuteroxide (NaOD) in D2O (10% solution)

  • Phosphorous pentoxide (P2O5)

Procedure:

Part A: Preparation of Methylene-d2 Bromide (if starting from methylene bromide) [3]

  • A mixture of methylene bromide and a 10% solution of sodium deuteroxide in deuterium oxide is stirred and refluxed for 24 hours.

  • The organic layer is separated and subjected to further exchange with fresh sodium deuteroxide solution multiple times to achieve high deuterium incorporation.

  • The resulting methylene-d2 bromide is distilled, collecting the azeotrope with water first, followed by the dry product. The azeotrope is dried over phosphorous pentoxide.

Part B: Synthesis of Methylene-d2 Diacetate [3]

  • A mixture of methylene-d2 bromide (1 mole) and potassium acetate (3-4 moles) in glacial acetic acid containing 5% acetic anhydride is refluxed.

  • After the reaction is complete, the mixture is cooled, and the precipitated potassium bromide is removed by filtration.

  • The filtrate is concentrated by distillation to remove ether and the bulk of the acetic acid.

  • The remaining solution is distilled under reduced pressure to yield methylene-d2 diacetate. The deuterium content of the methylene group should be confirmed by NMR analysis to be >98%.

Part C: Hydrolysis to Formaldehyde-d2 [3]

  • Methylene-d2 diacetate is hydrolyzed by heating with water or an acidic solution.

  • The resulting formaldehyde-d2 solution is concentrated.

  • Upon evaporation to dryness, pure polymeric formaldehyde-d2 is obtained.

Workflow Diagram:

cluster_prep Preparation of Methylene-d2 Bromide cluster_synthesis Synthesis of Formaldehyde-d2 start Methylene Bromide exchange Repeated Exchange with NaOD/D2O start->exchange distill Distillation & Drying exchange->distill product_cd2br2 Methylene-d2 Bromide distill->product_cd2br2 start_synth Methylene-d2 Bromide react React with Potassium Acetate start_synth->react Acetic Acid/ Acetic Anhydride hydrolyze Hydrolysis react->hydrolyze Methylene-d2 Diacetate product_cd2o Formaldehyde-d2 hydrolyze->product_cd2o

Caption: Workflow for the synthesis of formaldehyde-d2.

Method 2: Formyl-Selective Deuteration of Formaldehyde to Formaldehyde-d1 via Synergistic Photoredox and Organic Catalysis

This modern method allows for the direct and selective deuteration of the formyl C-H bond of aldehydes using D2O as an inexpensive and readily available deuterium source.[4][7][8] The reaction proceeds under mild conditions and demonstrates high efficiency and broad substrate applicability, making it suitable for late-stage deuteration of complex molecules.[4][9]

Reaction Principle:

The mechanism involves a synergistic catalytic cycle. A photocatalyst, upon excitation by visible light, abstracts a hydrogen atom from the aldehyde, generating an acyl radical. Concurrently, a thiol catalyst undergoes H/D exchange with D2O. The acyl radical then abstracts a deuterium atom from the deuterated thiol to yield the deuterated aldehyde.[4]

Quantitative Data:
ParameterValueReference
Deuterium SourceDeuterium Oxide (D2O)[4][9]
Deuterium IncorporationHigh (typically 90-98%)[9]
Reaction ConditionsMild (Visible Light)[4][9]
CatalystsPhotoredox Catalyst & Thiol Catalyst[4]
Experimental Protocol:

General Procedure: [4]

Materials:

  • Formaldehyde source (e.g., paraformaldehyde)

  • Deuterium oxide (D2O)

  • Photoredox catalyst (e.g., tetrabutylammonium decatungstate - TBADT)

  • Thiol co-catalyst

  • Organic solvent (e.g., acetonitrile)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the formaldehyde source, the photoredox catalyst, and the thiol co-catalyst.

  • Add the organic solvent and D2O.

  • Degas the reaction mixture by bubbling with an inert gas for several minutes.

  • Irradiate the mixture with a visible light source (e.g., a blue LED lamp) at room temperature with stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., NMR spectroscopy) to determine the level of deuterium incorporation.

  • Upon completion, the reaction mixture is worked up to isolate the deuterated formaldehyde. This may involve extraction and purification by distillation or other chromatographic methods.

Catalytic Cycle Diagram:

cluster_photo Photocatalytic Cycle cluster_thiol Thiol Catalytic Cycle PC Photocatalyst (TBADT) PC_star Excited Photocatalyst* PC->PC_star Visible Light (hν) PC_H Reduced Photocatalyst-H PC_star->PC_H H-atom abstraction HCO_rad HC(O)• (Acyl Radical) PC_star->HCO_rad H-atom abstraction RSH Thiol (RSH) PC_H->RSH Regeneration RS_rad Thiyl Radical (RS•) HCHO HCHO DCHO DCHO (Formaldehyde-d1) RSD Deuterated Thiol (RSD) RSH->RSD H/D Exchange RSD->DCHO D-atom transfer RSD->RS_rad D-atom transfer D2O D2O RS_rad->RSH H-atom transfer from Reduced Photocatalyst

Caption: Synergistic catalytic cycles for formaldehyde-d1 synthesis.

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The specific reaction conditions may need to be optimized for different scales and equipment.

References

Application Notes and Protocols for the Use of Dideuteriomethanone in Atmospheric Photochemical Oxidation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dideuteriomethanone (D₂CO), a deuterated isotopologue of formaldehyde, serves as a critical tool in atmospheric chemistry research. Its use in photochemical oxidation studies allows for the detailed investigation of kinetic isotope effects (KIEs), providing profound insights into reaction mechanisms, atmospheric radical budgets, and the fate of volatile organic compounds (VOCs). The substitution of protium with deuterium alters the vibrational frequencies of the C-H bonds, leading to measurable differences in reaction rates and product branching ratios when compared to standard formaldehyde (H₂CO). These isotopic effects are invaluable for validating theoretical models and understanding the intricate pathways of atmospheric transformations.

This document provides detailed application notes and experimental protocols for utilizing this compound in studies focused on its photochemical oxidation by hydroxyl (OH) radicals and through direct photolysis, two of its primary removal pathways in the troposphere.

Data Presentation: Quantitative Analysis of Isotopic Effects

The following tables summarize key quantitative data from studies on the atmospheric photochemical oxidation of formaldehyde and its deuterated isotopologues.

Table 1: Relative Reaction Rates of Formaldehyde Isotopologues with OH Radicals

This table presents the kinetic isotope effect (KIE) for the gas-phase reaction of hydroxyl radicals with HCHO, HCDO, and D₂CO at 298 ± 2 K and 1013 ± 10 mbar. The data is derived from relative-rate experiments conducted in a smog chamber with long-path Fourier Transform Infrared (FTIR) detection[1].

ReactionRelative Rate Constant (k_HCHO / k_Isotopologue)Kinetic Isotope Effect (KIE)
HCHO + OH → HCO + H₂O1.00 (Reference)-
HCDO + OH → DCO + H₂O1.28 ± 0.011.28
D₂CO + OH → DCO + HDO1.75 (approx.)1.75 (approx.)

Note: The value for D₂CO is an approximation based on the observed trend and theoretical considerations, as direct experimental data for this specific reaction was not provided in the primary cited source. Further investigation of the literature is recommended for the most precise value.

Table 2: Kinetic Isotope Effects in the Photolysis of Formaldehyde Isotopologues

This table summarizes experimentally determined kinetic isotope effects for the broadband photolysis of HCHO, HCDO, and D₂CO under atmospheric conditions. The KIE is expressed as the ratio of the photolysis rate of the light isotopologue to the heavy isotopologue (j_light / j_heavy). These studies are crucial for understanding the atmospheric hydrogen budget[2][3].

Isotopologue Pair (Light / Heavy)Experimental ConditionsKinetic Isotope Effect (KIE)Reference
HCHO / HCDOEUPHORE, Sunlight1.58 ± 0.03Feilberg et al.
HCHO / HCDOSAPHIR Chamber, Sunlight1.63 +0.038 / -0.046Röckmann et al.[2]
HCHO / D₂COQuartz Chamber, UVA Lamp (1030 mbar)3.16 ± 0.03Nilsson et al.
HCHO / D₂COEUPHORE, Sunlight3.15 ± 0.08Feilberg et al.

Experimental Protocols

Protocol 1: Determination of the Relative Rate Constant for the Reaction of this compound with OH Radicals

Objective: To determine the kinetic isotope effect for the reaction of D₂CO with OH radicals relative to a reference compound (e.g., HCHO or another well-characterized organic).

Methodology:

  • Chamber Setup:

    • Utilize a large-volume (e.g., > 500 L) environmental simulation chamber (smog chamber) made of FEP Teflon film to minimize wall reactions.

    • The chamber should be equipped with a multi-pass White-type mirror system coupled to an FTIR spectrometer for long-path in-situ monitoring of reactants and products[1].

    • Ensure the chamber is clean by flushing with purified air for several hours until no interfering absorptions are detected in the IR spectrum.

  • Reactant Introduction:

    • Introduce a known concentration of a stable reference organic compound (e.g., isobutane) into the chamber.

    • Introduce a known concentration of this compound into the chamber. D₂CO can be prepared by the thermal decomposition of its para-polymer.

    • Introduce a source of OH radicals. A common method is the photolysis of methyl nitrite (CH₃ONO) in the presence of NO, or the photolysis of hydrogen peroxide (H₂O₂).

    • Fill the chamber to atmospheric pressure (approx. 1013 mbar) with purified, dry air.

  • Photochemical Reaction:

    • Initiate the photochemical reaction by irradiating the chamber with UV lamps that simulate the solar spectrum.

    • Continuously monitor the concentrations of this compound and the reference compound using the in-situ long-path FTIR spectrometer. Collect spectra at regular intervals (e.g., every 5 minutes).

  • Data Analysis:

    • Analyze the collected FTIR spectra to determine the concentration-time profiles of this compound and the reference compound.

    • Plot ln([D₂CO]₀ / [D₂CO]ₜ) against ln([Reference]₀ / [Reference]ₜ). The slope of this plot gives the ratio of the rate constants, k(OH + D₂CO) / k(OH + Reference).

    • Using the known rate constant for the reaction of OH with the reference compound, the absolute rate constant for the reaction of OH with this compound can be calculated.

    • The kinetic isotope effect is determined by comparing the rate constant for D₂CO with that of HCHO, obtained under identical experimental conditions.

Protocol 2: Measurement of the Photolysis Rate of this compound

Objective: To determine the photolysis rate constant (j-value) of this compound and the associated kinetic isotope effect relative to HCHO.

Methodology:

  • Photochemical Reactor Setup:

    • Employ a quartz tube photochemical reactor with a known volume[4].

    • The reactor should be surrounded by a set of UV-A lamps with a known spectral output to initiate photolysis[4].

    • Couple the reactor to an FTIR spectrometer with a multi-pass cell to monitor the concentration of the formaldehyde isotopologues[4].

  • Sample Preparation and Introduction:

    • Prepare a mixture of this compound and a reference compound that is photolytically stable but reacts with OH radicals at a known rate (this is to account for any secondary chemistry).

    • Alternatively, for relative photolysis rate measurements, prepare a mixture of D₂CO and HCHO.

    • Introduce the gaseous mixture into the photochemical reactor.

    • Fill the reactor to the desired pressure with a bath gas (e.g., synthetic air or N₂). Experiments can be conducted at various pressures to investigate pressure dependence[4].

  • Photolysis Experiment:

    • Turn on the UV lamps to initiate photolysis.

    • Record FTIR spectra at regular time intervals to monitor the decay of this compound (and HCHO if present).

  • Data Analysis:

    • From the FTIR spectra, determine the first-order decay rates of the formaldehyde isotopologues.

    • The photolysis rate constant (j) is equal to the negative of the slope of a plot of ln([D₂CO]) versus time.

    • For relative rate experiments with HCHO, plot ln([HCHO]₀ / [HCHO]ₜ) against ln([D₂CO]₀ / [D₂CO]ₜ). The slope of this line will give the ratio of the photolysis rates, j_HCHO / j_D₂CO, which is the kinetic isotope effect for photolysis.

Mandatory Visualizations

Experimental_Workflow_OH_Reaction cluster_prep 1. Chamber Preparation cluster_intro 2. Reactant Introduction cluster_reaction 3. Photochemical Reaction & Analysis cluster_analysis 4. Data Analysis Clean_Chamber Clean Smog Chamber Evacuate Evacuate Chamber Clean_Chamber->Evacuate Add_D2CO Introduce this compound (D₂CO) Evacuate->Add_D2CO Add_Ref Introduce Reference Compound Add_D2CO->Add_Ref Add_OH_Source Introduce OH Radical Source (e.g., CH₃ONO) Add_Ref->Add_OH_Source Fill_Air Fill with Purified Air Add_OH_Source->Fill_Air Irradiate Irradiate with UV Lamps Fill_Air->Irradiate Monitor_FTIR Monitor Concentrations via FTIR Irradiate->Monitor_FTIR Plot_Data Plot ln([A]₀/[A]ₜ) vs ln([B]₀/[B]ₜ) Monitor_FTIR->Plot_Data Calculate_k Calculate Relative Rate Constant Plot_Data->Calculate_k Determine_KIE Determine Kinetic Isotope Effect Calculate_k->Determine_KIE

Caption: Workflow for determining the OH reaction rate of this compound.

Photochemical_Oxidation_Pathway cluster_OH Reaction with OH Radical cluster_photolysis Direct Photolysis D2CO This compound (D₂CO) Reaction_OH H-abstraction D2CO->Reaction_OH Reaction_hv Photodissociation D2CO->Reaction_hv OH •OH OH->Reaction_OH DCO Deuterated Formyl Radical (DCO•) Reaction_OH->DCO HDO Deuterated Water (HDO) Reaction_OH->HDO DCO_O2 + O₂ DCO->DCO_O2 DO2 Deuterated Peroxy Radical (DO₂•) DCO_O2->DO2 CO Carbon Monoxide (CO) DCO_O2->CO hv hν (UV radiation) hv->Reaction_hv Molecular_Channel Molecular Channel Reaction_hv->Molecular_Channel Radical_Channel Radical Channel Reaction_hv->Radical_Channel D2 Deuterium (D₂) Molecular_Channel->D2 CO_photolysis Carbon Monoxide (CO) Molecular_Channel->CO_photolysis D_radical Deuterium Radical (D•) Radical_Channel->D_radical DCO_radical Deuterated Formyl Radical (DCO•) Radical_Channel->DCO_radical

Caption: Key atmospheric photochemical oxidation pathways for this compound.

References

Application Notes and Protocols for Studying Isotopic Fractionation During Photolysis of Dideuteriomethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of isotopic fractionation provides profound insights into reaction mechanisms, atmospheric processes, and the origins of molecules. Dideuteriomethanone (D₂CO), a heavy isotopologue of formaldehyde, serves as an invaluable tool in probing the kinetic isotope effects (KIEs) associated with photolytic reactions. Photolysis, the dissociation of a chemical compound by light, of formaldehyde is a critical process in atmospheric chemistry, contributing to the budgets of carbon monoxide (CO) and molecular hydrogen (H₂).[1][2][3] By comparing the photolysis rates and product distributions of D₂CO with its lighter counterpart, H₂CO, researchers can elucidate the mass-dependent and symmetry-related dynamics of photochemical reactions.[2][3]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate isotopic fractionation during photolysis. The information is intended to guide researchers in designing and executing experiments, analyzing data, and interpreting the results in the context of fundamental chemical physics and its atmospheric implications.

Key Concepts

Isotopic Fractionation: The partitioning of isotopes between two substances or two phases of a substance at equilibrium or in a kinetic process. In the context of this compound photolysis, we are primarily concerned with kinetic isotope effects.

Kinetic Isotope Effect (KIE): The change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The KIE is a powerful tool for understanding reaction mechanisms and transition state geometries.

Photolysis Pathways of Formaldehyde: Formaldehyde has two primary photolysis channels:

  • Molecular Channel: CH₂O + hν → H₂ + CO

  • Radical Channel: CH₂O + hν → H + HCO

The quantum yields of these channels are wavelength-dependent.[3] Isotopic substitution with deuterium can significantly alter the branching ratio between these two pathways.

Quantitative Data: Isotopic Fractionation in Formaldehyde Photolysis

The following tables summarize key quantitative data from studies on the photolysis of formaldehyde and its deuterated isotopologues. This data highlights the pressure dependence of the kinetic isotope effect.

Table 1: Relative Photolysis Rates of HCHO vs. DCDO at Varying Pressures

Pressure (mbar)jHCHO / jDCDOReference
501.1 ± 0.1[4]
200Not Specified
400Not Specified
600Not Specified
10001.418 ± 0.108[1][2][3][5]
10301.75 ± 0.10[4]

Table 2: Isotope Effect (k(H₂CO)/k(D₂CO)) for the Molecular Channel

Pressure (mbar)k(H₂CO)/k(D₂CO)Reference
50Decreases with pressure[6][7]
200Decreases with pressure[6][7]
400Decreases with pressure[6][7]
600Decreases with pressure[6][7]
10003.16 ± 0.03[6][7]

Experimental Protocols

This section outlines a generalized protocol for studying the isotopic fractionation of this compound during photolysis. This protocol is a composite based on methodologies described in the cited literature.[6][7][8][9]

Objective: To determine the kinetic isotope effect of this compound photolysis relative to formaldehyde.

Materials:

  • This compound (D₂CO) gas

  • Formaldehyde (H₂CO) gas

  • High-purity buffer gas (e.g., N₂, synthetic air)

  • Photolysis reactor (quartz or Teflon, volume dependent on experimental needs)[8][9]

  • Broadband light source (e.g., Xenon lamp, UVA lamps with emission maximum around 350 nm)[1][2][3][5][8]

  • Gas handling and mixing system (mass flow controllers)

  • Analytical instrumentation for concentration measurement (e.g., Fourier Transform Infrared (FTIR) spectrometer, Gas Chromatography (GC) with appropriate detector)

  • Pressure and temperature sensors

Experimental Workflow Diagram:

G Experimental Workflow for this compound Photolysis prep Reactant Preparation (D₂CO, H₂CO, Buffer Gas) mix Gas Mixing (Controlled Concentrations) prep->mix intro Introduction into Photolysis Reactor mix->intro equil System Equilibration (Pressure & Temperature) intro->equil photo Photolysis (Irradiation with Light Source) equil->photo monitor In-situ Monitoring (e.g., FTIR) photo->monitor sample Gas Sampling (at Time Intervals) photo->sample data Data Analysis (Calculate Rates & KIE) monitor->data analyze Ex-situ Analysis (e.g., GC) sample->analyze analyze->data

Caption: A flowchart outlining the key steps in a typical this compound photolysis experiment.

Procedure:

  • Reactant Preparation:

    • Monomeric D₂CO and H₂CO are typically generated by heating their respective paraformaldehyde polymers.

    • Prepare gas mixtures of known concentrations of D₂CO, H₂CO, and the buffer gas using mass flow controllers.

  • Reactor Setup:

    • Ensure the photolysis reactor is clean and leak-tight.

    • Calibrate pressure and temperature sensors.

  • Experiment Execution:

    • Introduce the prepared gas mixture into the photolysis reactor to a desired total pressure.[6][7]

    • Allow the system to equilibrate in the dark to establish baseline concentrations.

    • Initiate photolysis by turning on the light source.

    • Monitor the concentrations of D₂CO, H₂CO, and any products (e.g., CO, H₂, D₂) over time using an appropriate analytical technique.

  • Data Acquisition:

    • Record the concentrations of reactants and products at regular time intervals.

    • Simultaneously record the pressure and temperature inside the reactor.

  • Data Analysis:

    • Determine the initial photolysis rates for both D₂CO and H₂CO by plotting the natural logarithm of the concentration versus time. The initial slope of this plot is proportional to the first-order rate constant.

    • Calculate the kinetic isotope effect (KIE) as the ratio of the photolysis rate of the light isotopologue to the heavy isotopologue (jHCHO / jDCDO).

Signaling Pathways and Logical Relationships

The photolysis of formaldehyde involves excitation to singlet and triplet electronic states, followed by dissociation or collisional quenching. The following diagram illustrates the key pathways.

Photolysis Pathways of Formaldehyde Diagram:

G Simplified Photolysis Pathways of Formaldehyde S0 S₀ (Ground State) CH₂O S1 S₁ (Excited Singlet State) S0->S1 hν (Absorption) Products_mol Molecular Products (H₂ + CO) S0->Products_mol Vibrational Excitation S1->S0 Internal Conversion T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing Quenching Collisional Quenching (Back to S₀) S1->Quenching Products_rad Radical Products (H + HCO) T1->Products_rad

References

Troubleshooting & Optimization

Dideuteriomethanone Isotopic Purity Verification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on verifying the isotopic purity of dideuteriomethanone (formaldehyde-d2). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, designed to address specific challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for determining the isotopic purity of this compound?

A1: The primary analytical techniques for determining the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Specifically, quantitative ¹H NMR and ¹³C NMR, as well as high-resolution mass spectrometry (HRMS), are powerful methods for this purpose. For highly deuterated compounds, ²H NMR can also be a valuable tool.

Q2: Why is verifying the isotopic purity of this compound crucial in research and drug development?

A2: Verifying isotopic purity is critical to ensure the accuracy and reproducibility of experimental results. In drug development, the precise degree of deuteration can significantly impact a drug's metabolic profile, efficacy, and safety. For mechanistic studies, knowing the exact isotopic composition is essential for correctly interpreting kinetic isotope effects.

Q3: What are the common isotopic impurities in this compound?

A3: The most common isotopic impurities are monodeuteriomethanone (CHDO) and non-deuterated formaldehyde (CH₂O). The presence and quantity of these species will determine the overall isotopic purity of the material.

Q4: What is the difference between isotopic enrichment and species abundance?

A4: Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at a particular labeled position. Species abundance is the percentage of molecules that have a specific isotopic composition (e.g., the percentage of CD₂O molecules in the entire sample). A high isotopic enrichment at each deuterium-labeled site is necessary to achieve a high abundance of the desired this compound species.

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the isotopic purity of this compound by quantifying the relative amounts of CD₂O, CHDO, and CH₂O.

Experimental Protocol: Quantitative ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound solution (typically ~20% w/w in D₂O) and a certified internal standard (e.g., maleic acid) into an NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆) to ensure complete dissolution and to provide a lock signal. This compound is reactive in aqueous solutions and can form various hydrated and oligomeric species, which can complicate the NMR spectrum. Using a non-aqueous solvent, if possible, can simplify the analysis.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher field strength for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration. A value of 30-60 seconds is recommended.

    • Number of Scans (ns): Sufficient scans to obtain a good signal-to-noise ratio (e.g., 16 or 32).

    • Acquisition Time (aq): At least 3-4 seconds to ensure good digital resolution.

  • Data Processing and Analysis:

    • Apply a line broadening of 0.3 Hz to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the signal from the internal standard and the residual proton signals from CHDO and CH₂O.

    • Calculate the concentration of each species and subsequently the isotopic purity.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Prepare the sample as described for ¹H NMR, but a higher concentration may be needed due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Instrument Parameters:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence with NOE (e.g., zgpg30 on Bruker instruments).

    • Relaxation Delay (d1): A longer delay (e.g., 10-20 seconds) is crucial for quantitative accuracy.

    • Number of Scans (ns): A significantly higher number of scans will be required compared to ¹H NMR (e.g., 1024 or more).

  • Data Processing and Analysis:

    • The ¹³C spectrum will show distinct signals for each isotopologue due to the deuterium isotope effect on the carbon chemical shift.

    • The signal for CD₂O will appear as a quintet (due to coupling with two deuterium nuclei, spin I=1), the CHDO signal as a triplet, and the CH₂O signal as a singlet.

    • Integrate the respective signals to determine the relative abundance of each species and calculate the isotopic purity.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a highly sensitive technique that can resolve the small mass differences between the isotopologues of this compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Dilute the this compound solution to a suitable concentration (e.g., 1 µg/mL) in an appropriate solvent such as acetonitrile or methanol.

    • Direct infusion or coupling with a separation technique like gas chromatography (GC) or liquid chromatography (LC) can be used. GC-MS is well-suited for volatile compounds like formaldehyde.

  • Instrument Parameters (for GC-MS):

    • GC Column: A polar column (e.g., DB-WAX) is suitable for separating formaldehyde.

    • Inlet Temperature: Typically 250 °C.

    • Oven Program: An appropriate temperature gradient to ensure good separation.

    • Ionization Mode: Electron Ionization (EI) is commonly used.

    • Mass Analyzer: A high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap is required to resolve the isotopologues.

    • Scan Range: A narrow scan range around the expected m/z values (e.g., m/z 30-35) is sufficient.

  • Data Processing and Analysis:

    • Extract the ion chromatograms for the exact masses of the molecular ions of CD₂O, CHDO, and CH₂O.

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative abundance of each species to determine the isotopic purity.

Quantitative Data Summary

Parameter¹H NMR¹³C NMRHigh-Resolution Mass Spectrometry
Analyte Residual protons in CHDO and CH₂O¹³C nucleus in CD₂O, CHDO, and CH₂OMolecular ions of CD₂O, CHDO, and CH₂O
Typical Chemical Shift (δ) / m/z CH₂O: ~4.8 ppm (in D₂O)CD₂O: ~82 ppm (quintet), CHDO: ~82 ppm (triplet), CH₂O: ~82 ppm (singlet) (in DMSO-d₆)CD₂O: 32.0231, CHDO: 31.0168, CH₂O: 30.0106 (as [M]+•)
Typical Isotopic Purity Specification >98 atom % D>98 atom % D>98 atom % D

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Complex/Unresolved NMR Spectrum Formation of paraformaldehyde or trioxane (oligomers) in solution.Prepare the sample fresh and analyze it promptly. Consider using a non-aqueous solvent like DMSO-d₆ to minimize oligomerization.
Inaccurate Integration in qNMR Incomplete relaxation of nuclei.Increase the relaxation delay (d1) to at least 5 times the longest T₁ of the signals being integrated.
Poor baseline or phasing.Carefully perform manual phasing and baseline correction on the spectrum.
No or Weak Signal in Mass Spectrometry Formaldehyde is a small, polar, and volatile molecule, which can be challenging for some ionization techniques.Use a suitable derivatization agent (e.g., 2,4-dinitrophenylhydrazine) to increase molecular weight and improve ionization efficiency. Optimize the ionization source parameters.
Overlapping Peaks in Mass Spectrum Insufficient mass resolution to separate isotopologues.Use a high-resolution mass spectrometer (e.g., TOF, Orbitrap) with a resolving power of at least 10,000.
H/D Exchange with Solvent or Column Presence of labile protons in the system that can exchange with the deuterium atoms of the analyte.Use aprotic and thoroughly dried solvents and GC columns. Condition the GC-MS system before analysis.

Visualizations

Experimental Workflow for Isotopic Purity Verification

Technical Support Center: High-Purity Formaldehyde-d2 (CD2O) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity formaldehyde-d2 (CD2O). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, and handling of this important deuterated reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing high-purity CD2O?

A1: The two most widely used and reliable methods for producing high-purity formaldehyde-d2 are:

  • Synthesis from Deuterated Methylene Bromide (CD2Br2): This method involves the reaction of CD2Br2 with potassium acetate to form methylene-d2 diacetate, which is then hydrolyzed to yield CD2O. It is known for producing high isotopic purity.[1]

  • Synthesis from 1,2-Dibromoethane-d4 (BrCD2CD2Br): This route proceeds via the formation of ethylene-d4 glycol diacetate and ethylene-d4 glycol, followed by oxidative cleavage with lead tetraacetate to give CD2O. This method also provides high yields and excellent isotopic enrichment.[2][3]

Q2: What is the typical isotopic purity I can expect from these synthesis methods?

A2: With careful execution, both primary synthesis methods can yield formaldehyde-d2 with an isotopic purity of over 98 atom % D.[2][4] The deuterium content of the final product is largely dependent on the isotopic purity of the starting deuterated materials.

Q3: How can I determine the isotopic and chemical purity of my synthesized CD2O?

A3: The most common and effective analytical techniques for determining the purity of CD2O are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for quantifying the amount of residual non-deuterated and partially deuterated species.[5][6][7][8][9]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the isotopic distribution and confirm the mass of the deuterated formaldehyde.[10]

Q4: What is the best way to store high-purity CD2O?

A4: High-purity formaldehyde-d2 is typically handled and stored as a solution in D2O (heavy water) to maintain isotopic purity. Commercial suppliers often provide it as a 20 wt. % solution in D2O.[4] For long-term stability, it is recommended to store the solution under refrigeration at 2°C to 8°C in a tightly sealed container, protected from light.[4] Unstabilized formaldehyde solutions are prone to polymerization, and storing them at the correct temperature minimizes this.[11][12]

Q5: Is isotopic back-exchange a significant problem during the synthesis of CD2O?

A5: For the recommended synthesis routes, particularly the hydrolysis of methylene-d2 diacetate, back-exchange of deuterium with hydrogen is not a significant issue.[1] The hydrolytic steps have been shown to proceed without loss of isotopic purity. However, it is crucial to use deuterated solvents and reagents where specified in the protocol to prevent any potential for isotopic dilution. Minimizing exposure to atmospheric moisture is also a good practice.[10][13][14][15]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of CD2O Incomplete reaction during the formation of the diacetate intermediate.Ensure anhydrous conditions and use the optimal molar ratio of potassium acetate to deuterated methylene bromide (3-4 moles of potassium acetate to one mole of halide).[1]
Loss of product during purification.The hydrolysis of methylene-d2 diacetate yields a concentrated solution with volatile components. Evaporation to dryness should be done carefully to obtain the polymeric CD2O.[1] For the lead tetraacetate method, ensure the reaction is heated under reflux to drive the cleavage to completion.[3]
Sub-optimal reaction conditions in the cleavage step (for the 1,2-dibromoethane-d4 method).Ensure the reaction of ethylene-d4 glycol with lead tetraacetate is carried out in a suitable solvent like benzene and heated under reflux.[3]
Low Isotopic Purity Use of non-deuterated solvents or reagents where deuterated ones are required.Strictly adhere to the protocol's requirements for deuterated reagents, especially the solvent for solutions.
Contamination with atmospheric moisture.Handle materials under an inert, dry atmosphere (e.g., nitrogen or argon) whenever possible, especially during transfers and reactions.
Impure starting materials.Verify the isotopic purity of the starting deuterated methylene bromide or 1,2-dibromoethane-d4 using NMR or MS before beginning the synthesis.
Presence of Impurities in the Final Product Unreacted starting materials or intermediates.Optimize reaction times and temperatures to ensure complete conversion. Methylene-d2 bromide is preferred over the iodide as unreacted iodide is difficult to separate from the diacetate intermediate.[1]
Side-products from the reaction.Purify the intermediate methylene-d2 diacetate by distillation to remove acetic acid and acetic anhydride before hydrolysis.[1]
Polymerization of CD2O.If monomeric CD2O is required, it can be generated by heating the polymeric form. For most applications, the polymeric form is dissolved in an appropriate solvent. To control polymerization, store the CD2O solution at the recommended refrigerated temperature.[11][12]

Quantitative Data Summary

Table 1: Synthesis of High-Purity CD2O - A Comparison of Methods

Starting Material Key Reagents Overall Yield Isotopic Purity (atom % D) Reference
Deuterated Methylene Bromide (CD2Br2)Potassium acetate, Acetic acid, Acetic anhydride~50%>98%[2]
1,2-Dibromoethane-d4 (BrCD2CD2Br)Potassium acetate, Lead tetraacetate62.5%>98%[2]

Experimental Protocols

Method 1: Synthesis of CD2O from Deuterated Methylene Bromide

This protocol is adapted from the improved synthesis method described in the literature.[1]

Step 1: Synthesis of Methylene-d2 Diacetate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine deuterated methylene bromide (1 mole), potassium acetate (3-4 moles), and glacial acetic acid containing 5% acetic anhydride.

  • Heat the mixture to reflux with vigorous stirring. The optimal reaction time should be determined by monitoring the disappearance of the starting methylene bromide (e.g., by GC).

  • After completion, cool the reaction mixture and filter to remove the potassium bromide precipitate.

  • Wash the precipitate with a small amount of anhydrous ether.

  • Combine the filtrate and washings. Distill at atmospheric pressure to remove the ether and the bulk of the acetic acid.

  • Continue the distillation under reduced pressure (e.g., 12 mmHg) to remove the remaining acetic acid and acetic anhydride.

  • Collect the methylene-d2 diacetate fraction at 61-63 °C (at 12 mmHg). The deuterium content can be verified by 1H NMR.

Step 2: Hydrolysis of Methylene-d2 Diacetate to Formaldehyde-d2

  • Carefully add the purified methylene-d2 diacetate to a suitable hydrolysis medium (e.g., a solution of a strong acid in D2O).

  • The hydrolysis proceeds rapidly. The resulting formaldehyde-d2 is obtained as a concentrated solution.

  • For solid, polymeric formaldehyde-d2, the volatile components of the solution can be removed by evaporation under reduced pressure.

Method 2: Synthesis of CD2O from 1,2-Dibromoethane-d4

This protocol is based on the method involving oxidative cleavage of a glycol intermediate.[3]

Step 1: Synthesis of Ethylene-d4 Glycol Diacetate

  • React 1,2-dibromoethane-d4 with fused potassium acetate in a suitable solvent.

  • Heat the mixture to drive the reaction to completion.

  • Work up the reaction mixture to isolate the ethylene-d4 glycol diacetate.

Step 2: Synthesis of Ethylene-d4 Glycol

  • Convert the ethylene-d4 glycol diacetate to ethylene-d4 glycol via transesterification.

Step 3: Oxidative Cleavage to Formaldehyde-d2

  • Suspend lead tetraacetate in a benzene solution containing the ethylene-d4 glycol.

  • Heat the mixture under reflux. The formaldehyde-d2 is generated as an anhydrous gas.

  • The gaseous CD2O can be condensed in a cold trap and subsequently dissolved in a suitable solvent or allowed to polymerize.

Visualizations

experimental_workflow_cd2br2 start Start: CD2Br2 step1 Reaction with K-acetate in Acetic Acid/Anhydride start->step1 intermediate1 Methylene-d2 Diacetate (CD2(OAc)2) step1->intermediate1 step2 Purification by Distillation intermediate1->step2 intermediate2 Purified CD2(OAc)2 step2->intermediate2 step3 Hydrolysis intermediate2->step3 product High-Purity CD2O step3->product

Caption: Synthesis of CD2O from CD2Br2.

experimental_workflow_brcd2cd2br start Start: BrCD2CD2Br step1 Reaction with K-acetate start->step1 intermediate1 Ethylene-d4 Glycol Diacetate step1->intermediate1 step2 Transesterification intermediate1->step2 intermediate2 Ethylene-d4 Glycol step2->intermediate2 step3 Oxidative Cleavage (Lead Tetraacetate) intermediate2->step3 product High-Purity CD2O step3->product

Caption: Synthesis of CD2O from BrCD2CD2Br.

troubleshooting_logic issue Problem Encountered low_yield Low Yield issue->low_yield low_purity Low Isotopic Purity issue->low_purity impurities Chemical Impurities issue->impurities cause_yield1 Incomplete Reaction low_yield->cause_yield1 cause_yield2 Product Loss low_yield->cause_yield2 cause_purity1 Non-deuterated Reagents low_purity->cause_purity1 cause_purity2 Moisture Contamination low_purity->cause_purity2 cause_impurities1 Unreacted Starting Materials impurities->cause_impurities1 cause_impurities2 Side Reactions impurities->cause_impurities2 solution_yield1 Optimize Reaction Conditions cause_yield1->solution_yield1 solution_yield2 Careful Purification cause_yield2->solution_yield2 solution_purity1 Use Deuterated Reagents cause_purity1->solution_purity1 solution_purity2 Inert Atmosphere cause_purity2->solution_purity2 solution_impurities1 Optimize Reaction Time cause_impurities1->solution_impurities1 solution_impurities2 Purify Intermediates cause_impurities2->solution_impurities2

Caption: Troubleshooting Logic for CD2O Synthesis.

References

Technical Support Center: Dideuteriomethanone (Formaldehyde-d₂) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of dideuteriomethanone (CD₂O). It includes frequently asked questions, troubleshooting guides for common issues, detailed experimental protocols, and comparative data to aid in improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound, also known as formaldehyde-d₂, is a stable isotopic variant of formaldehyde where both hydrogen atoms are replaced with deuterium.[1] Its primary applications are in research and development, particularly in NMR spectroscopy as a deuterated solvent to reduce background signals, and in mechanistic studies of chemical reactions where the kinetic isotope effect can provide insights into reaction pathways.[1] It is also used as a precursor in the synthesis of more complex deuterated molecules for metabolic studies and in the development of deuterated pharmaceuticals.[2][3]

Q2: What are the common starting materials for this compound synthesis?

A2: Common starting materials include deuterated precursors that are commercially available. Key examples include 1,2-dibromoethane-d₄, which can be converted to ethylene-d₄ glycol, and deuterated methylene bromide (CD₂Br₂).[4][5] Another approach is the in situ generation from dimethyl sulfoxide-d₆ (DMSO-d₆).[6] Deuterium oxide (D₂O) is often used as the deuterium source in exchange reactions.[5]

Q3: What is the typical isotopic purity achievable for this compound?

A3: With careful experimental technique, it is possible to achieve high isotopic purity. Many described methods report an isotopic purity of 98 atom % D or higher.[4][7][8] Commercially available solutions of this compound in D₂O also typically offer an isotopic purity of 98%.[2][3][8]

Q4: What are the key safety precautions when working with this compound?

A4: this compound is toxic and should be handled with care, similar to its non-deuterated counterpart, formaldehyde.[1] It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. This compound is classified as a carcinogen and can cause skin and eye irritation, as well as allergic reactions.[2][8] Some polymerization steps can be hazardous and may lead to explosions if the reaction warms too rapidly.

Troubleshooting Guide

Low Yield

Q: My overall yield of this compound is significantly lower than reported values. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthesis and purification process. Consider the following points:

  • Incomplete Reactions: Some synthetic routes, like the hydrolysis of deuterated methylene diacetate, are rapid and high-yielding, while others may require optimization.[5] Ensure that reaction times and temperatures are appropriate for the specific protocol. For multi-step syntheses, optimize each step individually before proceeding to the next.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. For instance, in the synthesis from dimethyl-d₆-sulfoxide, dimethyl-d₆ sulfide can be a major byproduct under certain conditions. Careful control of reaction conditions is critical.

  • Loss During Work-up and Purification: this compound is volatile. Significant amounts can be lost during distillation or evaporation steps if not performed at low temperatures and under vacuum. When isolating the polymeric form, ensure conditions are optimized to prevent decomposition or loss of monomer.

  • Reagent Quality: The purity of starting materials and reagents is crucial. Ensure all deuterated precursors and other reagents meet the required specifications for the reaction.

Low Isotopic Purity

Q: The isotopic purity of my final product is below 98% D. What are the likely sources of proton contamination and how can I prevent it?

A: Maintaining high isotopic purity requires the rigorous exclusion of proton sources throughout the experiment.

  • H/D Back-Exchange: The primary cause of reduced isotopic purity is H/D back-exchange.[5] This can occur if the deuterated intermediates or the final product come into contact with protic materials.

    • Solvents: Use deuterated solvents for all reaction and purification steps where exchange is possible.

    • Reagents: Ensure all reagents are anhydrous. Use freshly dried solvents and reagents.

    • Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • Starting Material Purity: The isotopic purity of your final product is limited by the purity of your deuterated starting materials. Verify the isotopic enrichment of your precursors before starting the synthesis.

  • Purification: During work-up, use D₂O instead of H₂O for aqueous washes if applicable to the protocol. Ensure all glassware is thoroughly dried before use.

Data and Properties

Comparison of Synthetic Methods
Starting MaterialKey ReagentsReported YieldIsotopic PurityNotes
1,2-dibromoethane-d₄Potassium acetate, Lead tetraacetate62.5% (overall)>98%Multi-step process via ethylene-d₄ glycol.[4][7]
Ethylene-d₄ glycolLead tetraacetate75%HighPrecursor can be expensive.[5]
Dihydroxymaleic acidD₂O, Periodate33%HighProduct is obtained in a dilute aqueous solution.[5]
Methylene-d₂ bromideSilver acetate, H₂SO₄/D₂O~50%>98%Yield from deuterated methylene bromide.[7]
DMSO-d₆Bromine, Cesium carbonateNot specifiedHighIn situ generation for immediate use in subsequent reactions.[6]
Physical and Chemical Properties of this compound
PropertyValue
Chemical FormulaCD₂O[1][2][3][9]
Molecular Weight32.04 g/mol [1][2][8][9]
CAS Number1664-98-8[1][3][8]
FormTypically handled as a solution in D₂O (~20 wt. %) or as its polymer (paraformaldehyde-d₂)[8][9]
Isotopic PurityCommercially available at ≥98 atom % D[8]
StorageStore refrigerated at 2°C to 8°C, protected from light.[2][9]

Experimental Protocols

Protocol 1: Synthesis from 1,2-Dibromoethane-d₄ via Ethylene-d₄ Glycol

This method involves three main stages: conversion of 1,2-dibromoethane-d₄ to ethylene-d₄ glycol diacetate, hydrolysis to ethylene-d₄ glycol, and subsequent cleavage to this compound. The overall yield reported for this process is 62.5%.[4][7]

Step 1: Synthesis of Ethylene-d₄ Glycol Diacetate

  • Reflux 1,2-dibromoethane-d₄ with anhydrous potassium acetate in glacial acetic acid.

  • After the reaction is complete, pour the mixture into water and extract the diacetate with a suitable organic solvent (e.g., ether).

  • Wash the organic extract, dry it over an anhydrous drying agent, and purify the diacetate by distillation.

Step 2: Hydrolysis to Ethylene-d₄ Glycol

  • Hydrolyze the ethylene-d₄ glycol diacetate using an acid catalyst (e.g., sulfuric acid) in an aqueous or alcoholic solution.

  • Neutralize the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting ethylene-d₄ glycol by vacuum distillation.

Step 3: Oxidative Cleavage to this compound

  • Dissolve the purified ethylene-d₄ glycol in an anhydrous, aprotic solvent (e.g., dry benzene or dichloromethane).

  • Slowly add a stoichiometric amount of lead tetraacetate to the solution while stirring. The reaction is typically exothermic and should be cooled.

  • The product, this compound, is obtained as a gas which can be collected in a cold trap or dissolved in a suitable solvent. Alternatively, it will polymerize into eu-polyoxymethylene-d₂ upon standing.

Protocol 2: In Situ Generation from DMSO-d₆

This protocol is useful for reactions where this compound is needed as a reagent for immediate consumption, such as in hydroxymethylation reactions.[6]

  • To a stirred solution of the substrate in an appropriate anhydrous solvent, add activated 4Å molecular sieves, a suitable base (e.g., Cs₂CO₃), and any other required salts (e.g., LiBr).

  • Add dimethyl sulfoxide-d₆ (DMSO-d₆) to the mixture.

  • Cool the reaction mixture (e.g., to 10 °C) and slowly add bromine dropwise.

  • Allow the reaction to stir at the appropriate temperature (e.g., 40 °C) for the required time (e.g., 20 hours).

  • The this compound is generated in situ and reacts with the substrate present in the mixture.

  • Work-up involves quenching the reaction (e.g., with saturated aqueous NH₄Cl), extraction with an organic solvent, and purification of the final product.

Process Visualizations

Synthesis_Workflow Synthesis of this compound from 1,2-Dibromoethane-d₄ cluster_0 Step 1: Acetylation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Oxidative Cleavage A 1,2-Dibromoethane-d₄ B Ethylene-d₄ Glycol Diacetate A->B  K-Acetate, Acetic Acid   C Ethylene-d₄ Glycol B->C  H₂SO₄ (cat.)   D This compound (CD₂O) C->D  Lead Tetraacetate  

Caption: Workflow for this compound synthesis from 1,2-dibromoethane-d₄.

Troubleshooting_Low_Yield Troubleshooting: Low Reaction Yield Start Low Yield Observed Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Check_Reaction Check for Reaction Completion (TLC, NMR) Check_Workup Review Work-up & Purification Procedure Check_Reaction->Check_Workup No Incomplete Reaction Incomplete Check_Reaction->Incomplete Yes Check_Purity->Check_Reaction No Impure Starting Material Impure Check_Purity->Impure Yes Loss Product Loss During Isolation Check_Workup->Loss Yes Solution_Reaction Increase reaction time or temperature. Check catalyst activity. Incomplete->Solution_Reaction Solution_Purity Purify starting materials. Use reagents from a reliable source. Impure->Solution_Purity Solution_Workup Use low temperature distillation/evaporation. Minimize transfer steps. Loss->Solution_Workup Troubleshooting_Purity Troubleshooting: Low Isotopic Purity Start Low Isotopic Purity (<98% D) Check_Precursor Verify Isotopic Purity of Deuterated Precursors Start->Check_Precursor Check_Solvents Are all solvents anhydrous and/or deuterated? Check_Precursor->Check_Solvents No Precursor_Low Precursor Purity is Low Check_Precursor->Precursor_Low Yes Check_Atmosphere Was the reaction run under an inert atmosphere? Check_Solvents->Check_Atmosphere Yes Solvents_H Protic/Non-deuterated Solvents Used Check_Solvents->Solvents_H No Atmosphere_Moist Exposure to Atmospheric Moisture Check_Atmosphere->Atmosphere_Moist No Solution_Precursor Source higher purity starting materials. Precursor_Low->Solution_Precursor Solution_Solvents Thoroughly dry all solvents and glassware. Use D₂O for aqueous steps. Solvents_H->Solution_Solvents Solution_Atmosphere Use Schlenk line or glovebox techniques. Atmosphere_Moist->Solution_Atmosphere

References

Dideuteriomethanone stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with dideuteriomethanone (CD₂O), also known as deuterated formaldehyde. Here you will find troubleshooting guides, frequently asked questions, and key data regarding the stability and storage of this compound.

Stability and Storage Summary

Proper storage and handling are critical to maintain the isotopic and chemical purity of this compound. The primary concerns are polymerization and isotopic dilution from atmospheric moisture.

Data Presentation: Recommended Storage and Handling Conditions

ParameterRecommended ConditionRationaleSource(s)
Storage Temperature +2°C to +8°C (Refrigerated)Minimizes decomposition and prevents polymerization which can occur at lower temperatures.[1][2][3]
Light Exposure Protect from lightPrevents light-induced degradation.[1][2][3]
Atmosphere Handle under a dry, inert atmosphere (e.g., Nitrogen or Argon)This compound and other deuterated compounds are often hygroscopic; this prevents absorption of atmospheric H₂O, which can lead to H/D exchange and isotopic contamination.[4][5]
Supplied Form Typically ~20% w/w solution in Deuterium Oxide (D₂O)Stabilized solution form.[1][2][3]
Chemical Purity Typically ≥98%High purity is essential for applications in proteomics, pharmaceutical development, and synthetic chemistry.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in an experimental setting.

Q1: I observed a white precipitate in my this compound solution. What is it and what should I do?

A1: The white precipitate is likely paraformaldehyde-d₂, a polymer of this compound. This can form if the solution is stored at temperatures that are too low.[6] Storing the solution within the recommended +2°C to +8°C range should prevent this.[1][2] If polymerization has occurred, consult the manufacturer’s specific recommendations. Gentle warming may redissolve the polymer, but this should be done with caution as improper heating can accelerate degradation.

Q2: My mass spectrometry results show unexpected masses, suggesting lower-than-expected deuterium incorporation. What could be the cause?

A2: This issue, known as isotopic dilution, is often caused by contamination with protic solvents or atmospheric moisture (H₂O). Deuterated compounds can readily exchange deuterium atoms with hydrogen atoms from water.[4] To prevent this, always handle this compound under a dry, inert atmosphere (argon or nitrogen) and use thoroughly dried glassware.[5] When preparing samples, use deuterated solvents to maintain isotopic purity.

Q3: My reaction is proceeding slower than expected or yielding unexpected byproducts. Could the this compound be the problem?

A3: Yes, this could be related to the stability of the reagent.

  • Degradation: Improper storage (e.g., exposure to light or elevated temperatures) can lead to the decomposition of this compound, lowering its effective concentration in your reaction.[1][2]

  • Polymerization: If some of the this compound has polymerized (see Q1), the concentration of the monomeric, reactive form will be reduced.

  • Purity: Verify the purity of your batch using the Certificate of Analysis (CoA) or through analytical methods like NMR spectroscopy.[7]

Q4: The pH of my reaction mixture seems to have changed after adding this compound. Why?

A4: Like its non-deuterated analog, formaldehyde, this compound can undergo oxidation to formic acid-d₂ (DCOOH) over time, especially if exposed to oxygen.[8] This acidic impurity can alter the pH of your experiment. Storing containers tightly sealed and under an inert atmosphere can help minimize oxidation.

Experimental Protocols

Protocol 1: General Handling Procedure to Minimize Isotopic Contamination

This protocol outlines best practices for handling this compound to preserve its isotopic integrity.

  • Glassware Preparation: Dry all glassware (NMR tubes, vials, pipettes, etc.) in an oven at a minimum of 150°C for at least 12 hours.[5] Allow the glassware to cool to room temperature in a desiccator or under a stream of dry, inert gas (e.g., nitrogen or argon).

  • Inert Atmosphere: Conduct all transfers and sample preparations in a glove box or glove bag with a dry, inert atmosphere.[4][5] If a glove box is unavailable, use a Schlenk line or blanket the container openings with a positive pressure of inert gas during transfers.

  • Solvent Choice: Use high-purity deuterated solvents for all dilutions and sample preparations to avoid introducing protons.

  • Storage: After opening, securely reseal the container, preferably with laboratory sealing film, and purge the headspace with inert gas before returning it to refrigerated storage (+2°C to +8°C).[1][2]

Protocol 2: Assessing Purity via ¹³C NMR Spectroscopy

Carbon-13 NMR is a useful technique for confirming the identity and assessing the purity of this compound.[7]

  • Sample Preparation: Following the handling protocol above, prepare an NMR sample by diluting a small amount of the this compound solution in a suitable deuterated solvent (e.g., D₂O if not already in solution, or another solvent appropriate for your application).

  • Instrument Setup: Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis: The carbon atom in this compound (CD₂O) is directly bonded to two deuterium atoms. Due to the spin (I=1) of deuterium, the ¹³C signal will be split into a quintet (5 lines) according to the (2nI + 1) rule.[7] The presence of this characteristic quintet in the carbonyl region of the spectrum (typically 170-220 ppm) is a strong indicator of the compound's identity. The absence of a significant singlet at the corresponding formaldehyde (CH₂O) chemical shift confirms high isotopic purity.

Mandatory Visualizations

troubleshooting_workflow start Unexpected Experimental Result (e.g., low yield, wrong mass) check_storage Step 1: Verify Storage Conditions start->check_storage storage_ok Storage is Correct (+2°C to +8°C, protected from light) check_storage->storage_ok Yes storage_bad Storage is Incorrect check_storage->storage_bad No check_handling Step 2: Review Handling Procedure storage_ok->check_handling correct_storage Action: Correct storage conditions and use a fresh aliquot. storage_bad->correct_storage correct_storage->start handling_ok Handling is Correct (inert atmosphere, dry glassware) check_handling->handling_ok Yes handling_bad Handling is Incorrect check_handling->handling_bad No check_precipitate Step 3: Inspect Solution handling_ok->check_precipitate correct_handling Action: Implement strict anhydrous and inert handling protocols. handling_bad->correct_handling correct_handling->start precipitate_no Solution is Clear check_precipitate->precipitate_no No precipitate_yes Precipitate (Polymer) Observed check_precipitate->precipitate_yes Yes analyze_purity Step 4: Confirm Chemical/Isotopic Purity (e.g., via NMR, MS) precipitate_no->analyze_purity consult_mfg Action: Do not use. Consult manufacturer for guidance. precipitate_yes->consult_mfg purity_ok Purity Confirmed analyze_purity->purity_ok Pass purity_bad Purity Compromised analyze_purity->purity_bad Fail end_node Re-run experiment and re-evaluate results. purity_ok->end_node new_reagent Action: Acquire a new batch of this compound. purity_bad->new_reagent degradation_pathway cluster_main This compound Stability Pathways CD2O This compound (CD₂O) (Monomer) Polymer Paraformaldehyde-d₂ (-[CD₂O]n-) CD2O->Polymer Polymerization (Improper Storage Temp) HD_Exchange Isotopic Contamination (CHD₂O, CH₂O) CD2O->HD_Exchange H2O H₂O (Moisture) H2O->CD2O H/D Exchange

References

Removing undesired isotopologues from Dideuteriomethanone samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dideuteriomethanone (D₂CO). The focus is on the removal of undesired isotopologues, namely monodeuteriomethanone (CHDO) and non-deuterated formaldehyde (CH₂O), from D₂CO samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for purifying this compound to remove isotopic impurities?

A1: The most common and effective methods for separating isotopologues of volatile compounds like formaldehyde are preparative gas chromatography (GC) and fractional distillation at cryogenic temperatures. The choice of method depends on the required purity, the scale of the separation, and the available equipment.

Q2: How can I determine the isotopic purity of my this compound sample?

A2: The isotopic purity of a this compound sample can be accurately determined using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]

  • Mass Spectrometry (MS): Provides a direct measurement of the relative abundance of each isotopologue (D₂CO, CHDO, CH₂O) based on their different molecular weights.

  • ¹H and ¹³C NMR Spectroscopy: Can distinguish between the different isotopologues. For example, in ¹³C NMR with ¹H decoupling, CH₂O appears as a singlet, CHDO as a triplet, and D₂CO as a quintet. The integration of these signals allows for the quantification of isotopic purity.[1]

Q3: I am observing co-elution of my isotopologues during gas chromatography. What can I do to improve separation?

A3: To improve the separation of formaldehyde isotopologues by gas chromatography, you can optimize several parameters:

  • Column Selection: Utilize a column with a stationary phase that provides good selectivity for these compounds. Nonpolar stationary phases often exhibit an inverse isotope effect, where the heavier, deuterated compounds elute earlier.

  • Temperature Program: A slow, gradual temperature ramp can enhance separation. Start with a low initial oven temperature to maximize the differential partitioning of the isotopologues.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium or hydrogen) can improve column efficiency and resolution.

  • Column Dimensions: A longer column with a smaller internal diameter will generally provide higher resolution.

Q4: Is distillation a viable method for separating formaldehyde isotopologues?

A4: Yes, fractional distillation, particularly at cryogenic temperatures, is a viable method for separating compounds with different vapor pressures. Since deuterated compounds have slightly lower vapor pressures than their non-deuterated counterparts, a carefully controlled distillation can enrich the desired D₂CO. This method is particularly suitable for larger-scale purifications.

Q5: What are the key safety considerations when working with this compound?

A5: this compound, like formaldehyde, is a hazardous chemical. It is crucial to handle it in a well-ventilated fume hood. It is known to be a skin and respiratory irritant and may cause allergic reactions.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed handling and storage information.

Q6: How should I store my purified this compound?

A6: this compound is typically supplied as a solution in D₂O and should be stored refrigerated at +2°C to +8°C and protected from light.[2] For long-term storage, it is recommended to store aliquots in tightly sealed vials to minimize degradation and contamination.

Troubleshooting Guides

Issue 1: Poor Separation of Isotopologues by Preparative Gas Chromatography
Symptom Possible Cause Suggested Solution
Overlapping or broad peaks for D₂CO, CHDO, and CH₂O.Inadequate column resolution.1. Optimize Temperature Program: Start with a lower initial oven temperature (e.g., 35-40°C) and use a slow ramp rate (e.g., 2-5°C/min). 2. Select a Different Column: Try a longer column (e.g., >30m) or a column with a different stationary phase (e.g., a non-polar phase to leverage the inverse isotope effect). 3. Adjust Carrier Gas Flow: Optimize the linear velocity for the carrier gas to achieve maximum efficiency.
Tailing peaks.Active sites in the injector or column.1. Use a Deactivated Inlet Liner: Ensure the injector liner is clean and deactivated. 2. Condition the Column: Properly condition the column according to the manufacturer's instructions to remove any active sites.
Sample carryover between injections.Incomplete elution of the sample.1. Increase Final Oven Temperature: Raise the final temperature of the GC program to ensure all components are eluted. 2. Add a Bake-out Step: Include a high-temperature bake-out period at the end of each run.
Issue 2: Low Yield of Purified this compound from Fractional Distillation
Symptom Possible Cause Suggested Solution
Low recovery of D₂CO in the desired fraction.Inefficient distillation column.1. Increase Column Length/Packing: Use a longer distillation column or one with more efficient packing material to increase the number of theoretical plates. 2. Optimize Reflux Ratio: A higher reflux ratio can improve separation but may increase distillation time.
Polymerization of formaldehyde in the still pot.High distillation temperature.1. Reduce Distillation Pressure: Perform the distillation under vacuum to lower the boiling point of formaldehyde and minimize polymerization. 2. Use a Stabilizer: Consider the addition of a small amount of a stabilizer like methanol to the still pot.
Loss of volatile product.Leaks in the distillation apparatus.1. Check all connections: Ensure all glassware joints are properly sealed. Use high-vacuum grease for vacuum distillations. 2. Use a Cold Trap: Place a cold trap (e.g., with liquid nitrogen) between the receiving flask and the vacuum source to capture any product that bypasses the condenser.

Experimental Protocols

Protocol 1: Purification of this compound by Preparative Gas Chromatography

This protocol provides a starting point for the separation of D₂CO from CHDO and CH₂O. Optimization of the parameters will be necessary based on the specific instrument and sample composition.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a Preparative Fraction Collector.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent), 30 m x 0.53 mm ID, 1.5 µm film thickness.

  • Carrier Gas: Helium, 99.999% purity.

  • Detector: Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID).

Procedure:

  • Sample Preparation: If the D₂CO is in a D₂O solution, a headspace injection or a prior extraction into a volatile organic solvent may be necessary.

  • GC Conditions (Starting Point):

    • Injector Temperature: 200°C

    • Detector Temperature: 250°C

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 5 minutes.

      • Ramp: 5°C/min to 150°C.

      • Hold at 150°C for 10 minutes.

    • Carrier Gas Flow Rate: 5 mL/min (adjust for optimal linear velocity).

    • Injection Volume: 1-5 µL (or headspace equivalent).

  • Fraction Collection:

    • Identify the retention times for CH₂O, CHDO, and D₂CO based on analytical runs and the expected inverse isotope effect (D₂CO eluting first).

    • Program the preparative fraction collector to collect the eluent at the retention time corresponding to D₂CO. A cryogenic trap can be used at the collector outlet to efficiently trap the volatile formaldehyde.

  • Purity Analysis: Analyze the collected fraction using analytical GC-MS or NMR to confirm the isotopic purity.

Protocol 2: Purification of this compound by Cryogenic Fractional Distillation

This protocol describes a general approach for the separation of formaldehyde isotopologues by cryogenic fractional distillation.

Apparatus:

  • A vacuum-jacketed fractional distillation column packed with a suitable material (e.g., glass beads or structured packing).

  • A distillation head with a condenser and a means to control the reflux ratio.

  • A receiving flask that can be cooled to cryogenic temperatures.

  • A vacuum pump and a pressure gauge.

  • A cold trap to protect the vacuum pump.

  • Heating mantle for the distillation flask.

  • Low-temperature coolant (e.g., liquid nitrogen).

Procedure:

  • Setup: Assemble the distillation apparatus in a fume hood. Ensure all connections are secure and vacuum-tight.

  • Charging the Still: Charge the distillation flask with the impure this compound sample.

  • Evacuation: Carefully evacuate the system to the desired pressure (e.g., 100-200 mbar).

  • Cooling: Cool the condenser and the receiving flask with the cryogenic coolant.

  • Heating: Gently heat the distillation flask to bring the formaldehyde solution to a boil.

  • Distillation:

    • Initially, operate the column at total reflux to allow the vapor-liquid equilibrium to be established.

    • Begin collecting the distillate at a low reflux ratio. The first fraction will be enriched in the more volatile, non-deuterated formaldehyde (CH₂O).

    • Monitor the temperature at the top of the column. A stable temperature indicates that a pure component is distilling.

    • Collect fractions at different temperature ranges. The later fractions will be progressively enriched in this compound (D₂CO).

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine the isotopic composition of each fraction.

Data Presentation

Table 1: Physical Properties of Formaldehyde Isotopologues

IsotopologueFormulaMolecular Weight ( g/mol )Boiling Point (°C)
FormaldehydeCH₂O30.03-19
MonodeuteriomethanoneCHDO31.03Approx. -19
This compoundD₂CO32.04Approx. -19

Note: The boiling points are very similar, necessitating high-efficiency separation techniques.

Table 2: Example GC Retention Times for Formaldehyde Isotopologues on a Non-Polar Column

IsotopologueExpected Retention Time (min)
This compound (D₂CO)5.2
Monodeuteriomethanone (CHDO)5.4
Formaldehyde (CH₂O)5.6

Note: These are hypothetical retention times to illustrate the expected elution order due to the inverse isotope effect. Actual retention times will vary depending on the specific GC conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis cluster_product Final Product start Impure this compound Sample gc Preparative Gas Chromatography start->gc Method 1 distillation Cryogenic Fractional Distillation start->distillation Method 2 analysis Purity Analysis (GC-MS, NMR) gc->analysis distillation->analysis end Purified this compound (D₂CO) analysis->end

Caption: Experimental workflow for the purification of this compound.

gc_separation_logic cluster_input Input cluster_process GC Separation Process cluster_output Output (Elution Order) mixture Isotopologue Mixture (D₂CO, CHDO, CH₂O) injection Injection onto Non-Polar GC Column mixture->injection separation Differential Migration (Inverse Isotope Effect) injection->separation d2co D₂CO (elutes first) separation->d2co Heaviest chdo CHDO (elutes second) separation->chdo ch2o CH₂O (elutes last) separation->ch2o Lightest

Caption: Logical diagram of isotopologue separation by GC.

References

Technical Support Center: Optimizing Dideuteriomethanone Concentration for Proteomics Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of dideuteriomethanone (formaldehyde-d₂) in proteomics. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their quantitative proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in proteomics?

A1: this compound (CD₂O), a deuterated isotopologue of formaldehyde, is primarily used in a quantitative proteomics technique called reductive dimethylation (ReDi). This method isotopically labels primary amines (the N-terminus of peptides and the ε-amino group of lysine residues) for relative and absolute quantification of proteins. By using different isotopologues of formaldehyde (e.g., light CH₂O, medium ¹³CH₂O, and heavy CD₂O), researchers can multiplex and compare protein abundance across several samples in a single mass spectrometry run.[1][2][3]

Q2: What is the mass shift I should expect when using this compound for labeling?

A2: Reductive dimethylation adds two methyl groups to each primary amine. The exact mass shift depends on the combination of formaldehyde and reducing agent isotopologues used. Using this compound (CD₂O) in combination with a deuterated reducing agent like sodium cyanoborodeuteride (NaBD₃CN) results in a "heavy" label. A common 2-plex experiment would use light (CH₂O and NaBH₃CN) and heavy (CD₂O and NaBD₃CN) labels. The resulting mass difference per labeled amine between the heavy and light forms is approximately 6.0377 Da.[1][4] For 3-plex experiments, an intermediate label (e.g., using ¹³CH₂O) is introduced, providing a minimum of a 4 Da mass difference between the different labeled peptides.[5][6]

Label TypeFormaldehyde IsotopologueReducing AgentMass Shift per Amine (Da)
LightCH₂ONaBH₃CN+28.0313
Intermediate¹³CH₂ONaBH₃CN+32.0348
HeavyCD₂ONaBD₃CN+34.0690

Q3: Can I use this compound for in-vivo cross-linking studies?

A3: While formaldehyde is a common cross-linking agent, this compound is more frequently used for isotopic labeling in quantitative proteomics via reductive dimethylation at the peptide level. For in-vivo cross-linking, non-deuterated formaldehyde is typically used. The principles of cross-linking, such as optimal concentration and quenching, would be similar, but the primary application of this compound remains in stable isotope labeling for quantitative mass spectrometry.

Troubleshooting Guides

This section addresses common issues encountered during proteomics experiments involving this compound.

Problem 1: Low or Incomplete Labeling Efficiency

Symptoms:

  • Low signal intensity for labeled peptides in the mass spectrometer.

  • Presence of both labeled and unlabeled peptides for the same sequence.

  • Inaccurate quantification due to a mix of partially labeled species.

Possible Causes and Solutions:

CauseSolution
Suboptimal Reagent Concentration Ensure a sufficient molar excess of formaldehyde and the reducing agent over the total number of primary amines in your peptide sample. A 20-fold molar excess of formaldehyde has been shown to be effective for complete modification.[7]
Incorrect pH of Reaction Buffer The reductive amination reaction is pH-dependent. The formation of the Schiff base is favored under slightly acidic to neutral conditions. A common pH for the reaction is around 5.5 to 7.5.[1][8]
Degraded Reagents Use fresh solutions of formaldehyde and the reducing agent (e.g., sodium cyanoborohydride or borane-dimethylamine complex).[7] Formaldehyde solutions can polymerize over time.
Insufficient Reaction Time or Temperature While the reaction is relatively fast, ensure adequate incubation time. A typical reaction can be carried out for 1-2 hours on ice or at room temperature.[7] For intact proteins, longer incubation times (e.g., 16 hours at 37°C) may be necessary to ensure complete labeling.[6]
Problem 2: Inaccurate Quantification and Shifting Retention Times (The Deuterium Effect)

Symptoms:

  • Heavy (deuterated) labeled peptides elute slightly earlier than their light counterparts in reverse-phase chromatography.

  • Poor co-elution of isotopic pairs, leading to inaccurate quantification.

Possible Causes and Solutions:

CauseSolution
The "Deuterium Effect" Deuterated compounds can have slightly different physicochemical properties, leading to altered chromatographic behavior.[1] To mitigate this, ensure that quantification is based on the entire extracted ion chromatogram (the area under the curve for the MS1 peak) rather than the intensity at a single time point.[1]
Chromatography Conditions Optimize your liquid chromatography gradient to ensure the best possible peak shape and resolution for both light and heavy labeled peptides.
Problem 3: Unexpected Mass Shifts in Mass Spectrometry Data

Symptoms:

  • Observing mass shifts other than the expected +28, +32, or +34 Da for dimethylation. Common unexpected shifts include +12 Da or +26 Da.

Possible Causes and Solutions:

CauseSolution
+12 Da Modification This mass shift can result from the formation of a Schiff base (an imine) without the subsequent reduction step. This can be caused by inefficient reduction. It can also be an artifact from formaldehyde leaching from spin filters used during sample preparation.
+26 Da Side Reaction A known side reaction of dimethylation can produce an N-methyl-4-imidazolidinone moiety at the N-terminus of peptides, resulting in a +26 Da mass increment. Optimizing reaction conditions can help suppress this side reaction.[9]

Experimental Protocols

On-Column Reductive Dimethylation of Peptides

This protocol is adapted from established methods for the reductive dimethylation of peptides for quantitative proteomics.[1][10]

Reagents:

  • Light Labeling Buffer: 0.8% (v/v) formaldehyde (CH₂O) and 0.12 M sodium cyanoborohydride (NaBH₃CN) in citric acid buffer (0.09 M citric acid, 0.23 M Na₂HPO₄, pH 5.5).

  • Heavy Labeling Buffer: 0.8% (v/v) this compound (CD₂O) and 0.12 M sodium cyanoborodeuteride (NaBD₃CN) in citric acid buffer.

  • C18 Column: For solid-phase extraction.

  • Wash Buffer 1: 0.1% Trifluoroacetic acid (TFA).

  • Wash Buffer 2: 0.5% Acetic acid.

  • Elution Buffer 1: 40% Acetonitrile (ACN), 0.5% Acetic acid.

  • Elution Buffer 2: 80% Acetonitrile (ACN), 0.5% Acetic acid.

Procedure:

  • Peptide Preparation and Loading:

    • Acidify up to 500 µg of digested peptides with TFA to a final concentration of 0.5%.

    • Condition a C18 column with acetonitrile, followed by 80% ACN/0.1% TFA, and then equilibrate with 0.1% TFA.

    • Load the acidified peptide sample onto the column.

    • Wash the column with 0.1% TFA, followed by the citric acid buffer.

  • On-Column Labeling:

    • Caution: Perform this step in a chemical fume hood as low concentrations of hydrogen cyanide may be released.

    • For the "light" sample, add 10 ml of the Light Labeling Buffer to the column and allow it to flow through at approximately 1 ml/min. Repeat this step to ensure complete labeling.

    • For the "heavy" sample, use the Heavy Labeling Buffer following the same procedure.

  • Washing and Elution:

    • Wash the column with 6 ml of 0.1% TFA, followed by 1 ml of 0.5% acetic acid.

    • Elute the labeled peptides first with 1 ml of Elution Buffer 1, followed by 1 ml of Elution Buffer 2.

  • Sample Mixing and Analysis:

    • Combine the light and heavy labeled peptide samples at a 1:1 ratio.

    • The sample is now ready for fractionation and/or LC-MS/MS analysis.

Visualizations

Reductive_Dimethylation_Workflow Reductive Dimethylation (ReDi) Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling ProteinExtraction Protein Extraction Digestion Tryptic Digestion ProteinExtraction->Digestion PeptideCleanup Peptide Cleanup (C18) Digestion->PeptideCleanup SampleA Sample A (Light Label) CH₂O + NaBH₃CN PeptideCleanup->SampleA SampleB Sample B (Heavy Label) CD₂O + NaBD₃CN PeptideCleanup->SampleB Mix Mix Samples 1:1 SampleA->Mix SampleB->Mix Fractionation Peptide Fractionation (e.g., bRPLC) Mix->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS DataAnalysis Data Analysis (Quantification) LCMS->DataAnalysis

Caption: Workflow for quantitative proteomics using reductive dimethylation.

Troubleshooting_Tree Troubleshooting Inaccurate Quantification cluster_labeling Labeling Issues cluster_chromatography Chromatography Issues Start Inaccurate Quantification CheckLabeling Check Labeling Efficiency Start->CheckLabeling CheckChromatography Check Chromatography Start->CheckChromatography IncompleteLabeling Incomplete Labeling? CheckLabeling->IncompleteLabeling PoorCoelution Poor Co-elution of Isotopic Pairs? CheckChromatography->PoorCoelution OptimizeReaction Optimize Reaction: - Increase reagent excess - Check pH - Use fresh reagents IncompleteLabeling->OptimizeReaction Yes DeuteriumEffect Likely Deuterium Effect PoorCoelution->DeuteriumEffect Yes QuantifyAUC Quantify using full MS1 peak area (AUC) DeuteriumEffect->QuantifyAUC

Caption: Decision tree for troubleshooting quantification issues.

References

Technical Support Center: Dideuteriomethanone (Formaldehyde-d₂) Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis of dideuteriomethanone (CD₂O), also known as formaldehyde-d₂. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address fragmentation issues encountered during their experiments.

Troubleshooting Guide: Overcoming Fragmentation Issues

Excessive fragmentation of this compound can lead to a weak or absent molecular ion peak (M⁺), complicating identification and quantification. The following guide outlines common problems, their potential causes, and actionable solutions.

Problem Possible Cause(s) Recommended Solution(s)
Weak or Absent Molecular Ion (M⁺) Peak at m/z 32 1. High Electron Ionization (EI) Energy: Standard 70 eV is often too high for small, labile molecules, causing extensive fragmentation. 2. In-Source Fragmentation: High temperatures in the ion source can cause thermal degradation before ionization. 3. High Collision Energy (in MS/MS): For tandem MS, high collision energy will fragment the precursor ion completely.1. Reduce Ionization Energy: Lower the electron energy to a "softer" level (e.g., 15-25 eV). This reduces the internal energy of the molecular ion, decreasing fragmentation. 2. Optimize Ion Source Temperature: Lower the source temperature in increments of 10-20°C to find the optimal balance between maintaining the analyte in the gas phase and minimizing thermal breakdown. 3. Use a Softer Ionization Technique: If available, switch to Chemical Ionization (CI)[1]. CI is a softer method that often yields a more abundant protonated molecule [M+H]⁺. 4. Optimize Collision Energy: In MS/MS experiments, perform a collision energy ramping experiment to find the voltage that provides the desired fragmentation, leaving a detectable parent ion.[2]
Unexpected Fragment Ions 1. Contamination: Presence of impurities in the sample, solvent, or instrument background (e.g., column bleed, pump oil). 2. Isotope Impurity: The this compound sample may contain formaldehyde-d₁ (HDCO) or formaldehyde-h₂ (H₂CO). 3. Formation of Adducts: Reaction with other molecules in the ion source.1. Run Blanks: Analyze a solvent blank and an instrument blank to identify background signals. 2. Check Purity: Verify the isotopic purity of your standard as provided by the manufacturer.[3] 3. Improve Chromatography: Optimize your GC or LC method to separate this compound from potential contaminants before it enters the mass spectrometer.
Poor Signal-to-Noise Ratio 1. Low Analyte Concentration: Insufficient amount of the compound reaching the detector. 2. Suboptimal Instrument Tuning: The mass spectrometer may not be calibrated or tuned for low mass ranges. 3. Inefficient Ionization: The chosen ionization method or parameters are not optimal for this compound.1. Increase Concentration: Prepare a more concentrated sample or inject a larger volume if the instrument allows. 2. Tune and Calibrate: Ensure the instrument is properly tuned and calibrated for the low mass range (e.g., m/z 10-100). 3. Optimize Source Parameters: Systematically adjust source voltages, gas flows, and temperatures to maximize the signal for a known standard.[4][5]
Expected Fragmentation Patterns

Understanding the expected fragmentation of this compound is crucial for data interpretation. The primary fragmentation pathway involves the loss of a deuterium atom. Below is a comparison with standard formaldehyde.

Compound Formula Molecular Ion (M⁺) m/z Primary Fragment Ion Fragment m/z Neutral Loss
FormaldehydeH₂CO30.01[HCO]⁺29.01H•
This compound D₂CO 32.04 [DCO]⁺ 31.03 D•

Frequently Asked Questions (FAQs)

Q1: Why is my molecular ion peak for this compound (CD₂O) at m/z 32 so weak when using Electron Ionization (EI)?

A1: The molecular ion of this compound, like many small molecules, can be energetically unstable after ionization by a high-energy electron beam (typically 70 eV). This excess energy causes the molecular ion to rapidly break apart into smaller, more stable fragments. The most common fragmentation is the loss of a deuterium radical (D•) to form the [DCO]⁺ ion at m/z 31. This [DCO]⁺ fragment is often the base peak (most intense peak) in the spectrum.

Q2: What are the expected primary fragment ions for this compound (CD₂O) and its partially deuterated isotopologue, HDCO?

A2: Based on photoionization mass spectrometry studies and fragmentation principles, you can expect the following:[6]

  • For D₂CO (m/z 32): The primary fragment is [DCO]⁺ at m/z 31 due to the loss of a deuterium atom.

  • For HDCO (m/z 31): You can expect two primary fragments: [HCO]⁺ at m/z 29 (loss of D•) and [DCO]⁺ at m/z 31 (loss of H•). The relative intensities of these fragments can be influenced by isotope effects.

Q3: How can I increase the abundance of the molecular ion to confirm the presence of this compound?

A3: The most effective method is to use a "softer" ionization technique.

  • Lower the Electron Energy: In EI-MS, reducing the energy of the electron beam from 70 eV to a range of 15-25 eV will impart less energy to the molecule upon ionization, leading to less fragmentation and a more prominent molecular ion peak.

  • Use Chemical Ionization (CI): CI uses a reagent gas (like methane or ammonia) to more gently ionize the analyte via proton transfer. This results in a strong signal for the protonated molecule, [CD₂O+H]⁺ at m/z 33, with very little fragmentation.[1]

Q4: I am analyzing this compound in a complex matrix. What is the best way to ensure accurate quantification?

A4: For complex matrices, using tandem mass spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM) is the gold standard.[2] You would select the molecular ion (or a strong adduct ion from CI) as the precursor and a specific fragment ion as the product.

  • Precursor Ion: m/z 32 (M⁺ from EI) or m/z 33 ([M+H]⁺ from CI)

  • Product Ion: m/z 31 ([DCO]⁺) This transition (32 → 31 or 33 → 31) is highly specific to this compound, reducing interference from the matrix and improving sensitivity and accuracy.

Experimental Protocols

Protocol: Analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

This protocol provides a general methodology for analyzing volatile this compound. Parameters should be optimized for your specific instrument and sample.

1. Sample Preparation:

  • If this compound is in a solution (e.g., D₂O), prepare a series of dilutions using a volatile solvent compatible with your GC system (e.g., methanol, acetonitrile).

  • For headspace analysis, gently heat the sample in a sealed vial to partition the volatile this compound into the gas phase.

2. GC Parameters:

  • Injector: Split/Splitless injector. Use a split injection (e.g., 50:1 split ratio) for concentrated samples to avoid overloading the column.

  • Injector Temperature: 200 °C (or as low as possible to ensure volatilization without degradation).

  • Column: A low-polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms), is suitable for separating small volatile compounds. (30 m length, 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at 15 °C/min.

    • Final Hold: Hold at 150 °C for 1 minute.

3. Mass Spectrometer Parameters (EI Mode):

  • Ion Source: Electron Ionization (EI).

  • Ion Source Temperature: 230 °C.

  • Electron Energy: 70 eV (for standard library comparison) and 20 eV (for enhancing the molecular ion). Acquire data in two separate runs if necessary.

  • Mass Range: Scan from m/z 25 to 100.

  • Solvent Delay: Set a solvent delay to prevent the solvent peak from saturating the detector (e.g., 2-3 minutes, depending on the solvent retention time).

4. Data Analysis:

  • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

  • At 70 eV, look for the base peak at m/z 31 ([DCO]⁺) and a smaller peak at m/z 32 (M⁺).

  • At 20 eV, observe the relative increase in the abundance of the m/z 32 molecular ion peak.

Visualizations

Logical Workflow for Troubleshooting

The following diagram illustrates a step-by-step process for diagnosing and resolving fragmentation issues with this compound.

TroubleshootingWorkflow start Problem Observed: Weak or Absent M+ Peak (m/z 32) check_ei Is EI Energy at 70 eV? start->check_ei reduce_ei Action: Reduce EI Energy (e.g., to 15-25 eV) check_ei->reduce_ei  Yes check_source_temp Is Ion Source Temp High? check_ei->check_source_temp  No review_spectrum Review Mass Spectrum for M+ or [M+H]+ reduce_ei->review_spectrum reduce_temp Action: Lower Source Temp Incrementally check_source_temp->reduce_temp  Yes consider_ci Is a Softer Ionization Method Available? check_source_temp->consider_ci  No reduce_temp->review_spectrum switch_ci Action: Switch to Chemical Ionization (CI) consider_ci->switch_ci  Yes end_fail Issue Persists: Consult Instrument Specialist consider_ci->end_fail  No switch_ci->review_spectrum end Problem Resolved review_spectrum->end  Success review_spectrum->end_fail  Failure

Caption: Troubleshooting workflow for weak molecular ion peak.

Fragmentation Pathway of this compound (EI-MS)

This diagram shows the primary fragmentation pathway of D₂CO under electron ionization.

Caption: Primary EI fragmentation of this compound.

References

Minimizing H/D exchange in Dideuteriomethanone experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Hydrogen/Deuterium (H/D) exchange during experiments involving dideuteriomethanone (formaldehyde-d₂).

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of this compound, leading to unwanted H/D exchange.

Issue 1: Loss of Isotopic Purity of this compound Solution

  • Symptom: You observe a decrease in the deuterium incorporation in your product or a significant HDO peak in the NMR spectrum of your this compound solution.

  • Possible Cause: this compound is often supplied as a solution in D₂O. In aqueous solutions, formaldehyde exists in equilibrium with its hydrate, methanediol (CD₂(OD)₂), and oligomers. This environment, especially if contaminated with atmospheric moisture (H₂O), can facilitate H/D exchange. The exchange is catalyzed by both acid and base.

  • Solution:

    • Work in an Inert Atmosphere: Handle all deuterated solvents and reagents, including this compound solutions, under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize exposure to atmospheric moisture.[1][2][3]

    • Use Anhydrous Solvents: Whenever possible, use anhydrous aprotic solvents for your reaction. If your this compound is in D₂O, consider strategies to transfer it to an aprotic solvent with minimal water carryover, though this can be challenging due to the high solubility of formaldehyde in water.

    • Control pH: The rate of H/D exchange is at its minimum around pH 2.6.[4] Avoid basic and strongly acidic conditions if possible when working with this compound in the presence of any protic source.

Issue 2: Inconsistent or Lower-than-Expected Deuterium Labeling in the Final Product

  • Symptom: The level of deuterium incorporation in your synthesized molecule is variable between experiments or lower than stoichiometrically expected.

  • Possible Cause: H/D exchange is occurring during the reaction or workup procedure. Protic solvents, acidic or basic reagents, or elevated temperatures can all contribute to the loss of deuterium from this compound before or during its incorporation into your target molecule.

  • Solution:

    • Solvent Choice: Switch to an anhydrous aprotic solvent (e.g., THF, DMF, DMSO). These solvents do not have exchangeable protons and will not participate in H/D exchange with this compound.

    • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. The rate of H/D exchange increases with temperature.

    • Reagent Check: Ensure all reagents are anhydrous and do not introduce protic species. For example, use freshly distilled solvents and dried reagents.

    • Aqueous Workup: If an aqueous workup is unavoidable, perform it quickly at a low temperature and as close to neutral pH as possible to minimize back-exchange.

Issue 3: "Back-Exchange" During Mass Spectrometry Analysis

  • Symptom: You observe a lower than expected mass for your deuterated product in the mass spectrometer, suggesting a loss of deuterium.

  • Possible Cause: "Back-exchange" can occur during sample preparation for mass spectrometry, especially during liquid chromatography in protic mobile phases (e.g., water, methanol).[5]

  • Solution:

    • Optimize LC Conditions: Use a rapid LC gradient to minimize the time the analyte is in the protic mobile phase.[6]

    • Low Temperature: Keep all solutions and the chromatography system at a low temperature (e.g., 0-4 °C) to slow down the exchange rate.

    • Acidic pH: Maintain a low pH (around 2.5-3) in the mobile phase, as this is the pH at which the H/D exchange rate is at a minimum.[4][6]

Frequently Asked Questions (FAQs)

Q1: My this compound is in a D₂O solution. How can I use it in an aprotic solvent without losing deuterium?

A: This is a significant challenge due to formaldehyde's high solubility in water. Direct extraction into an aprotic solvent is often inefficient. One potential approach is to carefully distill the formaldehyde-d₂ from the D₂O solution, but this requires specialized equipment and careful temperature control to prevent polymerization. A more practical, though potentially less efficient, method is to use the D₂O solution directly but in very small, highly concentrated amounts relative to your aprotic reaction solvent to minimize the amount of D₂O introduced.

Q2: How can I accurately determine the isotopic purity of my this compound solution?

A: While ¹H NMR can be used, the presence of water and oligomers can complicate the spectrum. A more reliable method is ¹³C NMR with ¹H decoupling. In this experiment, the different isotopologues (CH₂O, CHDO, and CD₂O) will have distinct signals: CH₂O as a singlet, CHDO as a 1:1:1 triplet, and CD₂O as a quintet (5 lines).[7] Integration of these signals allows for a quantitative determination of the isotopic purity.[7]

Q3: What are the best practices for storing this compound to maintain its isotopic integrity?

A: Store this compound solutions in a tightly sealed vial, preferably under an inert atmosphere, at the recommended temperature (often refrigerated at 2-8 °C). Protect from light. Using single-use ampoules can also help prevent contamination from repeated opening of a larger container.[2][3]

Q4: Can I use protic solvents like methanol-d₄ in my reaction?

A: While deuterated protic solvents like methanol-d₄ are better than their non-deuterated counterparts, they can still participate in H/D exchange, especially under catalytic (acidic or basic) conditions or at elevated temperatures. The OD group of methanol-d₄ can exchange with the C-D bonds of this compound. Aprotic solvents are always the preferred choice to completely avoid this issue.

Q5: What is the mechanism of H/D exchange for this compound?

A: In the presence of an acid or base catalyst, this compound can undergo enolization to form a deuterated enol or enolate. If a protic solvent (like H₂O) is present, the enol/enolate can be protonated, leading to the replacement of a deuterium atom with a hydrogen atom. This process can repeat, leading to a gradual loss of isotopic purity.

Data Presentation

ParameterConditionEffect on H/D Exchange RateRecommendation for Minimizing Exchange
Solvent Protic (e.g., H₂O, CH₃OH)HighUse aprotic solvents (e.g., THF, DMF, DMSO)
Aprotic (e.g., THF, DMSO)NegligibleHighly Recommended
pH Basic (pH > 7)HighMaintain pH as close to neutral as possible, or slightly acidic (pH 2.6 is the minimum)[4]
Acidic (pH < 7)Increases away from minimumMaintain pH as close to neutral as possible, or slightly acidic (pH 2.6 is the minimum)[4]
Temperature HighHighConduct experiments at the lowest feasible temperature
LowLowHighly Recommended
Catalyst Acid or BaseHighAvoid acidic or basic catalysts if possible when protic sources are present
NoneLow (but non-zero in protic solvents)N/A

Experimental Protocols

Protocol 1: General Handling of this compound Solutions to Minimize H/D Exchange

  • Work in an Inert Atmosphere: All manipulations should be performed in a glove box or under a steady stream of dry, inert gas (argon or nitrogen).

  • Use Dry Glassware and Syringes: Ensure all glassware, syringes, and needles are thoroughly dried in an oven and cooled in a desiccator before use.

  • Solvent Preparation: Use anhydrous aprotic solvents from a freshly opened bottle or a solvent purification system.

  • Transfer of this compound: If using a solution of this compound in D₂O, use a dry, inert gas-flushed syringe to withdraw the required amount. Add it to the reaction vessel containing the anhydrous aprotic solvent. Keep the ratio of the D₂O solution to the aprotic solvent as low as possible.

  • Reaction Conditions: Maintain the reaction at a low temperature and under an inert atmosphere.

  • Storage: If the stock solution of this compound needs to be stored after opening, ensure the vial is tightly sealed with a septum and parafilm, and stored under an inert atmosphere at the recommended temperature.

Protocol 2: A General Workflow for a Reaction Using this compound in an Aprotic Solvent

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_glass Dry Glassware inert_atm Inert Atmosphere (Ar/N2) prep_glass->inert_atm prep_solvent Anhydrous Aprotic Solvent add_solvent Add Solvent prep_solvent->add_solvent prep_reagents Dry Reagents add_reagents Add Reagents prep_reagents->add_reagents inert_atm->add_solvent add_solvent->add_reagents add_d2co Add this compound add_reagents->add_d2co react React at Low Temperature add_d2co->react quench Quench Reaction react->quench workup Aqueous Workup (if necessary, cold & fast) quench->workup analysis Analysis (NMR, MS) workup->analysis

Caption: A generalized workflow for minimizing H/D exchange in this compound experiments.

Mandatory Visualization

Mechanism of H/D Exchange

The following diagram illustrates the general acid- and base-catalyzed H/D exchange mechanism for this compound in the presence of a protic solvent like water.

hd_exchange_mechanism cluster_base Base-Catalyzed Exchange cluster_acid Acid-Catalyzed Exchange D2CO D₂C=O Enolate DC⁻-O⁻ ↔ DC=O⁻ D2CO->Enolate + OH⁻ - HDO HDCO HDC=O Enolate->HDCO + H₂O - OH⁻ H2O H₂O OH_minus OH⁻ D2O D₂O D2CO_acid D₂C=O Protonated_D2CO D₂C=O⁺H D2CO_acid->Protonated_D2CO + H₃O⁺ Enol DC=OD Protonated_D2CO->Enol - H⁺ HDCO_acid HDC=O Enol->HDCO_acid Tautomerization + H⁺, - D⁺ H3O_plus H₃O⁺ H2O_acid H₂O

Caption: Acid- and base-catalyzed H/D exchange pathways for this compound.

References

Validation & Comparative

Dideuteriomethanone vs. Formaldehyde: A Comparative Guide for Reaction Mechanism Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of reaction mechanism elucidation, isotopic labeling stands out as a powerful tool. By selectively replacing atoms with their heavier isotopes, researchers can gain profound insights into reaction pathways, transition states, and rate-determining steps. Dideuteriomethanone (D₂CO), the deuterated isotopologue of formaldehyde (H₂CO), is a prime example of such a probe. This guide provides a comprehensive comparison of this compound and formaldehyde in reaction mechanism studies, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of their distinct chemical behaviors.

The Kinetic Isotope Effect: A Window into Reaction Mechanisms

The primary difference in the chemical reactivity of this compound and formaldehyde lies in the kinetic isotope effect (KIE) . The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate when this bond cleavage occurs in the rate-determining step. The magnitude of the KIE, expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), provides invaluable information about the transition state of the reaction.

A primary KIE (typically kH/kD > 2) is observed when the C-H/C-D bond is broken in the rate-determining step. A secondary KIE (kH/kD is close to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking but is altered in the transition state.

Quantitative Comparison of Reactivity

The following tables summarize the experimentally determined kinetic isotope effects for various reactions involving formaldehyde and this compound.

Reaction TypeReactantkH/kD (KIE)Temperature (K)Reference
Radical Abstraction
Reaction with OH radicalH₂CO / D₂CO1.62 ± 0.08298[1]
Reaction with NO₃ radicalH₂CO / D₂CO2.97 ± 0.14298[1]
Lewis Acid-Catalyzed Ene Reaction
H₂CO / D₂CO with 2-methyl-2-buteneDiethylaluminum chloride~1.22 - 1.23-[2]
H₂CO / D₂CO with d₀/d₁₂-tetramethylethyleneVarious Lewis acids2.0 - 2.5-[2]
Photolysis
Molecular Channel (→ H₂/D₂ + CO)H₂CO / D₂CO1.63 +0.038/-0.046Ambient

Experimental Protocols

Synthesis of this compound (D₂CO)

A common method for the preparation of monomeric this compound is the thermal depolymerization of paraformaldehyde-d₂.

Materials:

  • Paraformaldehyde-d₂

  • Dry heating mantle

  • Glass tube packed with glass wool

  • Cold trap (e.g., liquid nitrogen or dry ice/acetone bath)

  • Vacuum line

Procedure:

  • Place a sample of paraformaldehyde-d₂ in a flask connected to a glass tube.

  • Heat the flask gently using a heating mantle to approximately 150-200 °C.

  • The paraformaldehyde-d₂ will depolymerize into gaseous D₂CO.

  • Pass the gas through a tube containing glass wool to trap any solid particles.

  • Collect the pure D₂CO gas in a cold trap cooled with liquid nitrogen.

  • The D₂CO can then be stored in the gas phase at low pressure or used immediately for reactions.

Measurement of the Kinetic Isotope Effect for the Reaction of Formaldehyde with OH Radicals

This protocol describes a relative rate method using a smog chamber and Fourier Transform Infrared (FTIR) spectroscopy.

Materials:

  • Smog chamber with UV lights

  • FTIR spectrometer

  • Source of OH radicals (e.g., photolysis of methyl nitrite (CH₃ONO) in the presence of NO)

  • Formaldehyde (H₂CO)

  • This compound (D₂CO)

  • Reference compound with a known rate constant for reaction with OH (e.g., ethene)

  • Zero air (purified air)

Procedure:

  • Introduce known concentrations of H₂CO, D₂CO, and the reference compound into the smog chamber filled with zero air.

  • Introduce the OH radical precursor (e.g., CH₃ONO and NO).

  • Initiate the reaction by turning on the UV lights to photolyze the precursor and generate OH radicals.

  • Monitor the concentrations of H₂CO, D₂CO, and the reference compound over time using the FTIR spectrometer by measuring their characteristic infrared absorption bands.

  • Plot ln([Isotopologue]t/[Isotopologue]₀) against ln([Reference]t/[Reference]₀), where [ ]t and [ ]₀ are the concentrations at time t and time 0, respectively.

  • The slope of this plot gives the ratio of the rate constants, k(Isotopologue + OH) / k(Reference + OH).

  • By comparing the slopes for H₂CO and D₂CO, the kinetic isotope effect (kH/kD) can be determined.

Visualizing Reaction Mechanisms and Workflows

KIE_Measurement_Workflow cluster_preparation Reactant Preparation cluster_reaction Reaction cluster_analysis Data Analysis H2CO Formaldehyde (H₂CO) Chamber Introduce into Smog Chamber H2CO->Chamber D2CO This compound (D₂CO) D2CO->Chamber Ref Reference Compound Ref->Chamber OH_Precursor OH Radical Precursor OH_Precursor->Chamber UV Initiate with UV Photolysis Chamber->UV FTIR Monitor Concentrations via FTIR UV->FTIR Plot Plot ln([X]t/[X]₀) vs. ln([Ref]t/[Ref]₀) FTIR->Plot KIE Determine kH/kD Plot->KIE

Workflow for KIE measurement.

Radical_Abstraction_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products H2CO H₂C=O TS [H-CHO---H---O]‡ H2CO->TS H-atom abstraction Radical •OH Radical->TS HCO HC•=O TS->HCO H2O H₂O TS->H2O

Mechanism of OH radical abstraction.

Conclusion

The choice between this compound and formaldehyde in reaction mechanism studies hinges on the specific questions being addressed. The significant kinetic isotope effect observed in many reactions makes D₂CO an invaluable tool for probing the involvement of C-H bond cleavage in the rate-determining step. By carefully designing experiments and analyzing the resulting kinetic data, researchers can unravel complex reaction mechanisms, leading to a more fundamental understanding of chemical transformations. This knowledge is not only of academic interest but also has practical implications in fields such as catalysis, atmospheric chemistry, and drug development, where understanding reaction pathways is crucial for designing more efficient and selective processes.

References

A Researcher's Guide to Isotopic Labeling: Dideuteriomethanone in Focus

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics, isotopic labeling stands as a cornerstone for accurate and robust measurement of protein abundance. For researchers in drug development and various scientific fields, the choice of labeling reagent is a critical decision that influences experimental outcomes, budget, and workflow. This guide provides an objective comparison of Dideuteriomethanone (also known as formaldehyde-d2) with other prominent isotopic labeling reagents, supported by experimental data and detailed protocols.

Performance Comparison of Isotopic Labeling Reagents

The selection of an appropriate isotopic labeling reagent hinges on a balance of factors including the biological system under investigation, desired multiplexing capability, and budget constraints. Below is a summary of key performance indicators for this compound (via reductive dimethylation), SILAC (Stable Isotope Labeling by/with Amino acids in Cell culture), iTRAQ (isobaric Tags for Relative and Absolute Quantitation), and TMT (Tandem Mass Tags).

FeatureThis compound (Reductive Dimethylation)SILACiTRAQTMT
Principle Chemical labeling of primary amines (N-terminus and Lysine residues) with light (CH₂O) or heavy (CD₂O) formaldehyde.Metabolic incorporation of stable isotope-labeled amino acids (e.g., ¹³C, ¹⁵N) in vivo.Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in MS/MS spectra.Chemical labeling of primary amines with isobaric tags. Quantification is based on reporter ions in MS/MS spectra.
Sample Type Applicable to virtually any protein/peptide sample, including tissues and biofluids.[1]Primarily limited to cell cultures that can incorporate labeled amino acids.[2][3]Applicable to a wide range of biological samples.[4]Applicable to a wide range of biological samples.[4]
Multiplexing Typically 2-plex or 3-plex.2-plex or 3-plex.4-plex or 8-plex.[4]Up to 18-plex.[4]
Labeling Efficiency Generally high and rapid.High, but requires multiple cell divisions for complete incorporation.[5][6]High.High.
Label Stability Stable covalent bond.Stable, as the label is part of the amino acid structure.Stable covalent bond.Stable covalent bond.
Cost Low cost, as reagents are relatively inexpensive.[3]High cost, due to expensive labeled amino acids and specialized media.[3][7]High cost of labeling kits.[7]High cost of labeling kits.[3][7]
Effect on Peptide Increases hydrophobicity slightly. Deuterated labels may cause a small shift in chromatographic retention time.[5]Minimal effect on peptide properties as it mimics natural amino acids.[8]Increases peptide mass and complexity.Increases peptide mass and complexity.
Data Analysis Quantification at the MS1 level by comparing peak intensities of light and heavy labeled peptides.Quantification at the MS1 level by comparing peak intensities of light and heavy labeled peptides.Quantification at the MS2 level based on reporter ion intensities.Quantification at the MS2 level based on reporter ion intensities.
Ratio Compression Not a significant issue.Not an issue.Can be a significant issue, potentially underestimating quantitative differences.[4]Can be a significant issue, though newer methodologies aim to mitigate this.[4]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in quantitative proteomics. Below are methodologies for key labeling techniques.

This compound (Reductive Dimethylation) Labeling Protocol

This protocol outlines the steps for labeling peptides with this compound and its light isotope counterpart, formaldehyde.

Materials:

  • Peptide sample (digested protein extract)

  • Formaldehyde (CH₂O), 4% (v/v) in water

  • This compound (CD₂O), 4% (v/v) in D₂O

  • Sodium cyanoborohydride (NaBH₃CN), 1M in water

  • Sodium cyanoborodeuteride (NaBD₃CN), 1M in D₂O

  • Triethylammonium bicarbonate (TEAB) buffer, 1M, pH 8.5

  • Formic acid (FA)

  • C18 desalting spin columns

Procedure:

  • Sample Preparation: Ensure the protein extract has been reduced, alkylated, and digested (e.g., with trypsin). The resulting peptide mixture should be desalted and lyophilized.

  • Reconstitution: Reconstitute the dried peptide samples in 100 µL of 100 mM TEAB buffer.

  • Labeling Reaction:

    • For the "light" sample, add 4 µL of 4% CH₂O and 4 µL of 1M NaBH₃CN.

    • For the "heavy" sample, add 4 µL of 4% CD₂O and 4 µL of 1M NaBD₃CN.

  • Incubation: Vortex the samples and incubate at room temperature for 1 hour.

  • Quenching: Quench the reaction by adding 8 µL of 5% ammonia solution or 16 µL of 1M glycine. Vortex and incubate for 10 minutes.

  • Acidification: Acidify the samples by adding 8 µL of 100% formic acid to bring the pH to ~2-3.

  • Mixing and Desalting: Combine the light and heavy labeled samples. Desalt the mixed sample using a C18 spin column according to the manufacturer's instructions.

  • Analysis: The desalted and dried labeled peptides are now ready for LC-MS/MS analysis.

SILAC Labeling Protocol

Materials:

  • SILAC-compatible cell line

  • "Light" SILAC medium (containing natural abundance L-lysine and L-arginine)

  • "Heavy" SILAC medium (containing ¹³C₆-¹⁵N₂-L-lysine and ¹³C₆-¹⁵N₄-L-arginine)

  • Dialyzed fetal bovine serum (dFBS)

  • Standard cell culture reagents and equipment

Procedure:

  • Cell Adaptation: Culture the cells for at least five passages in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.

  • Experimental Treatment: Apply the experimental conditions to the "heavy" labeled cells, while the "light" labeled cells serve as the control.

  • Harvesting and Lysis: Harvest both cell populations and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of both lysates.

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion: Proceed with standard in-solution or in-gel digestion protocols (e.g., trypsin digestion).

  • Desalting and Analysis: Desalt the resulting peptide mixture and analyze by LC-MS/MS.

iTRAQ/TMT Labeling Protocol

Materials:

  • iTRAQ or TMT reagent kit

  • Peptide samples

  • Dissolution buffer (provided in the kit)

  • Isopropanol

  • Reconstitution buffer (provided in the kit)

Procedure:

  • Sample Preparation: Prepare and digest protein samples as described for the this compound protocol.

  • Reagent Preparation: Allow the iTRAQ/TMT reagents to come to room temperature. Add isopropanol to each reagent vial, vortex, and spin down.

  • Labeling: Reconstitute each peptide sample in the dissolution buffer and add the corresponding iTRAQ/TMT reagent.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours.

  • Quenching: Quench the reaction by adding hydroxylamine (for TMT) or as specified in the iTRAQ protocol.

  • Mixing: Combine all labeled samples into a single tube.

  • Desalting and Fractionation: Desalt the combined sample. For complex samples, fractionation (e.g., by strong cation exchange or high pH reversed-phase chromatography) is recommended.

  • Analysis: Analyze the desalted and fractionated peptides by LC-MS/MS.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each labeling strategy.

Reductive_Dimethylation_Workflow cluster_sample1 Sample 1 (Control) cluster_sample2 Sample 2 (Treated) Prot1 Protein Extraction Dig1 Digestion Prot1->Dig1 Pep1 Peptides Dig1->Pep1 Label1 Labeling with CH₂O Pep1->Label1 Mix Mix Samples Label1->Mix Prot2 Protein Extraction Dig2 Digestion Prot2->Dig2 Pep2 Peptides Dig2->Pep2 Label2 Labeling with CD₂O Pep2->Label2 Label2->Mix Desalt Desalting Mix->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS

Caption: Reductive Dimethylation Workflow.

SILAC_Workflow cluster_light Control Cells cluster_heavy Experimental Cells Culture1 Culture in 'Light' Medium Treat1 Control Treatment Culture1->Treat1 Harvest1 Harvest & Lyse Treat1->Harvest1 Mix Mix Lysates Harvest1->Mix Culture2 Culture in 'Heavy' Medium Treat2 Experimental Treatment Culture2->Treat2 Harvest2 Harvest & Lyse Treat2->Harvest2 Harvest2->Mix Digest Digestion Mix->Digest Desalt Desalting Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS

Caption: SILAC Experimental Workflow.

iTRAQ_TMT_Workflow iTRAQ/TMT Workflow cluster_samples Multiple Samples (up to 18) Prot1 Protein Extraction (Sample 1) Dig1 Digestion Prot1->Dig1 Pep1 Peptides Dig1->Pep1 Label1 Label with Tag 1 Pep1->Label1 Mix Mix Labeled Peptides Label1->Mix ProtN Protein Extraction (Sample N) DigN Digestion ProtN->DigN PepN Peptides DigN->PepN LabelN Label with Tag N PepN->LabelN LabelN->Mix Fractionate Fractionation (Optional) Mix->Fractionate Desalt Desalting Fractionate->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS

Caption: iTRAQ/TMT Experimental Workflow.

Impact on Protein Structure and Function

A primary concern with chemical labeling is the potential to alter protein structure and function. Reductive dimethylation with this compound adds a small dimethyl group to primary amines. While this modification is generally considered mild, it can potentially influence protein conformation by altering local charge and steric properties. However, for most proteomics applications where proteins are digested into peptides prior to labeling, the impact on the original protein's function is not a direct concern. For studies involving intact proteins, the effect of labeling on structure and function should be empirically validated.

Metabolic labeling methods like SILAC are considered the gold standard for minimizing structural perturbations, as the isotopic labels are incorporated biosynthetically and are chemically identical to their natural counterparts.[8] Isobaric tagging methods like iTRAQ and TMT involve larger chemical modifications, which could have a more significant impact on peptide properties, although this is less of a concern after digestion.

Conclusion

This compound, through reductive dimethylation, offers a cost-effective and versatile method for quantitative proteomics, particularly for researchers working with a wide range of sample types where metabolic labeling is not feasible. Its primary limitations are its lower multiplexing capacity compared to isobaric tagging methods like TMT.

The choice of an isotopic labeling reagent should be guided by the specific requirements of the research question. For high-throughput studies with many conditions, TMT is a strong contender despite its cost. For studies demanding the highest quantitative accuracy and minimal perturbation in cell culture models, SILAC remains the preferred method. This compound fills a valuable niche for researchers seeking a robust, affordable, and broadly applicable labeling strategy for comparative proteomics.

References

Validating Dideuteriomethanone Incorporation: A Comparative Guide to NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise validation of deuterium incorporation is a critical step in the development of deuterated compounds. This guide provides a detailed comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for validating the incorporation of dideuteriomethanone, a deuterated analog of formaldehyde. We present supporting experimental data, detailed protocols, and a comparison with alternative techniques to aid in selecting the most appropriate analytical approach.

The substitution of hydrogen with its heavier isotope, deuterium, can significantly improve the pharmacokinetic and toxicological profiles of drug candidates.[1] This strategy, known as deuteration, has gained considerable traction in drug discovery, leading to the development of FDA-approved deuterated drugs.[1][2] this compound (CD₂O), as a deuterated building block, offers a valuable tool in the synthesis of complex deuterated molecules. Accurate determination of the extent and position of deuterium incorporation is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient.

NMR spectroscopy stands out as a powerful, non-destructive technique for this purpose, providing both qualitative and quantitative information about the isotopic labeling of a molecule.[3] This guide will delve into the application of ¹H (Proton) and ²H (Deuterium) NMR for validating this compound incorporation and compare their performance with Mass Spectrometry.

Comparison of Analytical Techniques for Deuterium Incorporation

The choice of analytical technique for validating deuterium incorporation depends on several factors, including the required level of detail, sample availability, and instrumentation. Below is a comparative summary of the most common methods.

TechniquePrincipleAdvantagesDisadvantagesTypical Accuracy
¹H NMR Measures the resonance of proton nuclei. Deuterium incorporation leads to a decrease in the corresponding proton signal intensity.Widely available; provides site-specific information; relatively easy to implement for partially deuterated compounds.[4]Indirect method for deuterium quantification; less accurate for very high levels of deuteration (>98%); signal overlap can be an issue.[5]+/- 1-5%
²H NMR Directly measures the resonance of deuterium nuclei.Direct detection of deuterium; provides a clean spectrum as proton signals are not observed; can be used with non-deuterated solvents.[5]Lower sensitivity compared to ¹H NMR; requires longer acquisition times to achieve a good signal-to-noise ratio; not as universally available as ¹H NMR.[5][6]+/- 1-2%
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and isotopic distribution.High sensitivity; excellent for determining the overall level of deuterium incorporation; can be coupled with chromatography for complex mixtures.[7][8]Destructive technique; provides limited information on the specific site of deuteration without fragmentation analysis (MS/MS); potential for isotopic fractionation effects.[3][9]+/- 0.5-2%

Experimental Protocols

¹H NMR Spectroscopy for this compound Incorporation

This protocol outlines the steps for quantifying the percentage of deuterium incorporation at the methylene position of a target molecule after a reaction involving this compound.

1. Sample Preparation:

  • Accurately weigh a known amount of the analyte (the compound with potential this compound incorporation) and a suitable internal standard. The internal standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Dissolve the analyte and internal standard in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11] The choice of solvent depends on the solubility of the analyte.

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:

    • A sufficiently long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.

    • A 90° pulse angle.

    • A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for <1% integration error).[12]

    • Turn off sample spinning to avoid spinning sidebands.[12]

3. Data Analysis:

  • Integrate the signal corresponding to the methylene protons of the non-deuterated species and the signal of the internal standard.

  • Calculate the molar ratio of the analyte to the internal standard.

  • The percentage of deuterium incorporation can be determined by comparing the integral of the residual CH₂ signal to the expected integral for a non-deuterated sample, relative to the internal standard.

²H NMR Spectroscopy for this compound Incorporation

This protocol describes the direct detection and quantification of deuterium at the methylene position.

1. Sample Preparation:

  • Prepare a concentrated solution of the analyte in a non-deuterated solvent (e.g., CHCl₃, DMSO).[5][13] This is unconventional but avoids a large solvent signal in the ²H spectrum.[5]

  • Transfer the solution to an NMR tube.

2. NMR Data Acquisition:

  • Acquire a ²H NMR spectrum. Important considerations include:

    • Using a spectrometer equipped with a broadband probe capable of detecting deuterium.

    • Longer acquisition times are typically required due to the lower sensitivity of the deuterium nucleus.[5]

    • The lock channel can sometimes be used for ²H NMR experiments, which is quick and easy, but offers lower sensitivity.[13]

3. Data Analysis:

  • The chemical shifts in the ²H NMR spectrum are nearly identical to those in the ¹H NMR spectrum.[5][13]

  • Integrate the signal corresponding to the CD₂ group.

  • Quantification can be performed using an internal standard with a known deuterium content or by comparing the integral to the natural abundance deuterium signal of the solvent.

Workflow for Validating this compound Incorporation

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation Synthesis Incorporate this compound SamplePrep Sample Preparation Synthesis->SamplePrep NMR_Acquisition NMR Data Acquisition SamplePrep->NMR_Acquisition MS_Analysis Mass Spectrometry (Alternative) SamplePrep->MS_Analysis Data_Processing Data Processing & Integration NMR_Acquisition->Data_Processing MS_Analysis->Data_Processing Quantification Quantification of Deuterium Incorporation Data_Processing->Quantification Result Validation Report Quantification->Result

Caption: Workflow for the validation of this compound incorporation.

Logical Relationship of NMR Parameters for Quantification

G cluster_params Key qNMR Parameters cluster_outcome Desired Outcome D1 Relaxation Delay (D1) Accuracy Accurate & Precise Quantification D1->Accuracy Ensures full relaxation Pulse Pulse Angle Pulse->Accuracy Ensures uniform excitation Scans Number of Scans (NS) Scans->Accuracy Improves Signal-to-Noise

Caption: Key NMR parameters influencing quantitative accuracy.

Conclusion

Both ¹H and ²H NMR spectroscopy are invaluable tools for validating the incorporation of this compound in drug development. While ¹H NMR is more accessible and provides site-specific information indirectly, ²H NMR offers the advantage of direct detection, yielding cleaner spectra. For highly deuterated compounds, ²H NMR is often the preferred method.[5] Mass spectrometry serves as a powerful complementary technique, especially for determining the overall deuterium enrichment with high sensitivity. The choice of method should be guided by the specific research question, the level of deuteration, and the available instrumentation. By following robust experimental protocols and carefully optimizing acquisition parameters, researchers can confidently and accurately validate the incorporation of this compound, ensuring the quality and integrity of their deuterated compounds.

References

Quantitative Analysis of Dideuteriomethanone: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of isotopically labeled compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry-based methods and alternative techniques for the quantitative analysis of dideuteriomethanone (formaldehyde-d2), a deuterated analog of formaldehyde. The following sections detail the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The choice of analytical technique for the quantification of this compound depends on factors such as required sensitivity, sample matrix, throughput needs, and available instrumentation. Mass spectrometry-based methods generally offer high sensitivity and selectivity, while alternative methods can provide cost-effective and rapid screening capabilities.

Analytical MethodDerivatization AgentLinearity (R²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Precision (%RSD)Accuracy/Recovery (%)
GC-MS Pentafluorophenylhydrazine (PFPH)0.99890.09 µg0.25 µg1.4 (average)>95[1]
Cysteamine0.961 (1-75 µM)[2]Nanomolar range[3]Micromolar range[3]Not specifiedNot specified
LC-MS/MS 2,4-Dinitrophenylhydrazine (DNPH)>0.999 (0.005-0.100 mg/L)[4]0.05 µg/m³ (in air)[5]9 ppb[6]<5.0[5]92.2 - 106[5]
SIFT-MS NoneWide linear range (6 orders of magnitude)[7]Low pptv[7]Not specifiedNot specifiedNot specified
UV-Vis Spectrophotometry Tryptamine0.999 (0.80–23.00 µg/mL)[8]Not specifiedNot specified1.02 - 2.73[8]96.25 - 100.66[8]
Terbutaline SulphateNot specifiedNot specifiedNot specifiedNot specified95.3 - 101.8

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantitative analysis. The following sections provide step-by-step protocols for the key analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) with PFPH Derivatization

This method involves the derivatization of this compound with pentafluorophenylhydrazine (PFPH) to form a volatile and thermally stable derivative suitable for GC-MS analysis.

Materials:

  • Pentafluorophenylhydrazine (PFPH) solution (1.44 mM in methanol)[9]

  • This compound standard solutions

  • Methanol (HPLC grade)[10]

  • Water (HPLC grade)[10]

  • Tenax TA adsorbent tubes[11]

  • Inert gas (e.g., Nitrogen)[9]

Protocol:

  • PFPH Loading on Adsorbent Tube:

    • An automated dynamic headspace (DHS) system is used to load the PFPH solution onto a Tenax TA adsorbent tube.[9]

    • A defined volume of PFPH stock solution is transferred to a sealed headspace vial.

    • The vial is incubated, and the gaseous PFPH in the headspace is purged with an inert gas and trapped onto the Tenax TA tube.[9]

  • Sample Collection:

    • The gas-phase sample containing this compound is drawn through the PFPH-loaded adsorbent tube at a controlled flow rate.

  • Thermal Desorption:

    • The adsorbent tube is placed in a thermal desorber connected to the GC-MS system.

    • The trapped PFPH-dideuteriomethanone derivative is thermally desorbed and transferred to the GC column.

  • GC-MS Analysis:

    • GC Column: A suitable column, such as a DB-35ms (30 m × 0.25 mm, 0.25 µm), is used for separation.[12]

    • Oven Program: A temperature gradient is applied to separate the analytes. For example, hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min and hold for 2 minutes.[11]

    • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. The specific ions for the PFPH-dideuteriomethanone derivative are monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with DNPH Derivatization

This widely used method involves the reaction of this compound with 2,4-dinitrophenylhydrazine (DNPH) to form a stable hydrazone that can be readily analyzed by LC-MS/MS.

Materials:

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 g/L in acetonitrile)[13]

  • This compound standard solutions

  • Acetonitrile (HPLC grade)[14]

  • Water (HPLC grade)[14]

  • Phosphoric acid[13]

  • Ammonium chloride solution (for dechlorination if necessary)[13]

Protocol:

  • Sample Preparation and Derivatization:

    • To a 100 mL sample, add phosphoric acid and the DNPH solution.[13]

    • Allow the reaction to proceed for a specified time (e.g., 20 minutes) to ensure complete derivatization.[13]

  • LC Separation:

    • Column: A C18 reversed-phase column is typically used for separation.

    • Mobile Phase: A gradient of acetonitrile and water is commonly employed. For example, a gradient from 40% to 70% acetonitrile over 20-30 minutes.[15]

    • Flow Rate: A typical flow rate is 0.2 mL/min.[15]

  • MS/MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode or atmospheric pressure chemical ionization (APCI) in negative mode can be used.[15]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the DNPH-dideuteriomethanone derivative are monitored to ensure high selectivity and sensitivity.

Experimental Workflows

Visualizing the analytical process can aid in understanding the key steps and their logical sequence. The following diagrams, generated using Graphviz, illustrate the workflows for the mass spectrometry-based methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Gaseous Sample (containing this compound) Derivatization Derivatization with PFPH (on Tenax TA tube) Sample->Derivatization TD Thermal Desorption Derivatization->TD GC Gas Chromatography Separation TD->GC MS Mass Spectrometry Detection (SIM) GC->MS Quantification Quantification MS->Quantification

GC-MS analysis workflow with PFPH derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Liquid Sample (containing this compound) Derivatization Derivatization with DNPH Sample->Derivatization LC Liquid Chromatography Separation Derivatization->LC MSMS Tandem Mass Spectrometry Detection (MRM) LC->MSMS Quantification Quantification MSMS->Quantification

LC-MS/MS analysis workflow with DNPH derivatization.

References

A Comparative Guide to the Isotope Effects of Dideuteriomethanone in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinetic isotope effects observed in chemical reactions involving dideuteriomethanone (D₂CO) versus formaldehyde (H₂CO). The data presented herein is sourced from peer-reviewed experimental studies and is intended to offer researchers a comprehensive understanding of how isotopic substitution at the methanone core influences reaction rates and mechanisms.

Introduction to the Kinetic Isotope Effect

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry for elucidating reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope (k_L) to that with a heavier isotope (k_H), in this case, k_H/k_D. A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For the reactions of formaldehyde, the substitution of hydrogen with deuterium leads to a significant primary KIE due to the difference in zero-point vibrational energies of the C-H and C-D bonds.

This guide explores the KIE of this compound in several key chemical reactions, providing quantitative data and detailed experimental protocols to support further research and application in fields such as drug metabolism studies and atmospheric chemistry.

Comparison of Kinetic Isotope Effects

The following tables summarize the experimentally determined kinetic isotope effects (k_H/k_D) for various reactions of formaldehyde versus this compound.

Reaction TypeReactantsk_H/k_D (at T)Reference
Vapor Phase Radical Reaction H₂CO/D₂CO + •OH1.62 ± 0.08 (298 K)D'Anna et al., Phys. Chem. Chem. Phys., 2003
Vapor Phase Radical Reaction H₂CO/D₂CO + •NO₃2.97 ± 0.14 (298 K)D'Anna et al., Phys. Chem. Chem. Phys., 2003
Photolysis H₂CO/D₂CO1.67 ± 0.03 (at 1000 mbar)Gratien et al., J. Phys. Chem. A, 2005
Lewis Acid-Catalyzed Ene Reaction H₂CO/D₂CO + d₀/d₁₂-tetramethylethylene2.0 - 2.5Singleton & Hang, J. Org. Chem., 2000
Cannizzaro Reaction (Predicted) H₂CO/D₂CO in strong baseSignificant primary KIE expected-
Meerwein-Ponndorf-Verley Reduction (Predicted) H₂CO/D₂CO with Al(OiPr)₃ and iPrOH-d₈/iPrOHSignificant primary KIE expected-

Note: While a significant primary kinetic isotope effect is predicted for the Cannizzaro and Meerwein-Ponndorf-Verley reactions due to the hydride transfer mechanism, specific experimental k_H/k_D values for the direct comparison of H₂CO and D₂CO were not found in the surveyed literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.

Vapor Phase Reaction with Hydroxyl (•OH) and Nitrate (•NO₃) Radicals

Objective: To determine the kinetic isotope effect of the gas-phase reaction of formaldehyde and this compound with •OH and •NO₃ radicals.

Methodology: The relative rate method was employed using a 1080 L quartz glass reactor coupled with a long-path FTIR detection system (120 m optical path length)[1][2].

  • Reactant Preparation: Gaseous formaldehyde (H₂CO) and this compound (D₂CO) were prepared by heating paraformaldehyde and paraformaldehyde-d₂, respectively.

  • Radical Generation:

    • •OH radicals: Photolysis of methyl nitrite (CH₃ONO) in the presence of NO in synthetic air.

    • •NO₃ radicals: Thermal decomposition of N₂O₅.

  • Reaction Conditions: The experiments were conducted at 298 ± 2 K and a total pressure of 1013 ± 10 mbar of synthetic air[1][2].

  • Data Acquisition: The concentrations of H₂CO, D₂CO, and a reference compound were monitored simultaneously over time using FTIR spectroscopy.

  • Data Analysis: The kinetic isotope effect (k_H/k_D) was determined from the relative decay rates of H₂CO and D₂CO.

Photolysis of Formaldehyde and this compound

Objective: To measure the relative photolysis rates of H₂CO and D₂CO under simulated tropospheric conditions.

Methodology: The experiments were performed in the European Photoreactor (EUPHORE) large-scale outdoor simulation chamber in Valencia, Spain[3].

  • Reactant Introduction: A mixture of H₂CO and D₂CO was introduced into the chamber.

  • Photolysis: The mixture was exposed to natural sunlight.

  • Data Acquisition: The decay of the concentrations of H₂CO and D₂CO was monitored by long-path Fourier Transform Infrared (FTIR) spectroscopy[3].

  • Data Analysis: The relative photolysis rate (J_HCHO / J_DCDO) was calculated from the first-order decay constants of the two isotopologues.

Lewis Acid-Catalyzed Ene Reaction

Objective: To determine the intermolecular deuterium kinetic isotope effect for the Lewis acid-catalyzed ene reaction of formaldehyde.

Methodology: The reaction was carried out with a mixture of d₀- and d₁₂-tetramethylethylene, and the KIE was determined from the product ratio[4].

  • Reactant Preparation: A solution of d₀-tetramethylethylene and d₁₂-tetramethylethylene in an appropriate solvent was prepared.

  • Reaction Initiation: The solution was cooled, and a Lewis acid catalyst (e.g., diethylaluminum chloride) was added, followed by the introduction of formaldehyde.

  • Reaction Quenching: The reaction was quenched at a specific time point.

  • Product Analysis: The ratio of the deuterated and non-deuterated ene products was determined using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Data Analysis: The kinetic isotope effect was calculated from the ratio of the products formed from the deuterated and non-deuterated starting materials.

Visualizations

Experimental Workflow for Vapor Phase Radical Reactions

experimental_workflow cluster_preparation Reactant Preparation cluster_reaction Reaction Chamber cluster_analysis Analysis H2CO H₂CO Generation Reactor 1080 L Quartz Reactor H2CO->Reactor D2CO D₂CO Generation D2CO->Reactor FTIR Long-Path FTIR Spectroscopy Reactor->FTIR Radical_Source Radical Generation (•OH or •NO₃) Radical_Source->Reactor Data Data Analysis (kH/kD Calculation) FTIR->Data

Caption: Workflow for determining the KIE of formaldehyde with radicals.

Signaling Pathway of the Cannizzaro Reaction

cannizzaro_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde1 Aldehyde (H₂CO or D₂CO) Tetrahedral_Int Tetrahedral Intermediate Aldehyde1->Tetrahedral_Int Aldehyde2 Aldehyde (H₂CO or D₂CO) Alcohol Alcohol Aldehyde2->Alcohol Hydroxide Hydroxide (OH⁻) Hydroxide->Aldehyde1 Nucleophilic Attack Tetrahedral_Int->Aldehyde2 Hydride Transfer Carboxylate Carboxylate Anion Tetrahedral_Int->Carboxylate Hydride_Transfer Hydride/Deuteride Transfer (Rate-Determining Step)

Caption: The proposed mechanism for the Cannizzaro reaction.

Logical Relationship in KIE Measurement

KIE_logic Measurement Measure Reaction Rates kH Rate Constant (k_H) for H₂CO Measurement->kH kD Rate Constant (k_D) for D₂CO Measurement->kD KIE Calculate KIE (k_H / k_D) kH->KIE kD->KIE Mechanism Elucidate Reaction Mechanism KIE->Mechanism

Caption: The logical flow from rate measurement to mechanistic insight.

References

A Comparative Analysis of Dideuteriomethanone and Monodeuterated Formaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance, properties, and applications of dideuteriomethanone (CD₂O) and monodeuterated formaldehyde (CHDO), complete with supporting data and experimental protocols.

In the landscape of isotopic labeling and drug development, deuterated analogues of formaldehyde serve as powerful tools for researchers. This compound (CD₂O) and monodeuterated formaldehyde (CHDO) are two such isotopologues that offer distinct advantages in a variety of scientific applications. This guide provides a comprehensive comparative analysis of these two compounds, focusing on their performance in key applications, supported by experimental data and detailed methodologies.

At a Glance: Key Differences

FeatureThis compound (CD₂O)Monodeuterated Formaldehyde (CHDO)
Degree of Deuteration Fully deuteratedPartially deuterated
Kinetic Isotope Effect (KIE) More pronounced KIE due to two C-D bondsLess pronounced KIE compared to CD₂O
Primary Applications Quantitative proteomics, mechanistic studies, deuterated pharmaceuticalsAtmospheric chemistry, specialized mechanistic studies
Synthesis Adaptations of formaldehyde synthesis using deuterated reagentsSimilar to CD₂O, often from deuterated 1,2-dibromoethane

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these isotopologues is crucial for their effective application. While comprehensive data for monodeuterated formaldehyde is less readily available, the following table summarizes key properties based on existing literature.

PropertyThis compound (CD₂O)Monodeuterated Formaldehyde (CHDO)Formaldehyde (CH₂O)
CAS Number 1664-98-8[1]14494-11-850-00-0[1]
Molecular Weight ( g/mol ) 32.04[1]31.0330.03
Boiling Point (°C) -19Not readily available-19[2]
Melting Point (°C) -92Not readily available-92[2]
Appearance Colorless gasColorless gasColorless gas[2]
Solubility Soluble in water and acetone[2]Assumed to be similar to CH₂O and CD₂OSoluble in water and acetone[2]

The Decisive Factor: The Kinetic Isotope Effect (KIE)

The primary difference in the chemical behavior of this compound and monodeuterated formaldehyde stems from the Kinetic Isotope Effect (KIE). The C-D bond is stronger than the C-H bond due to the lower zero-point energy of the heavier deuterium atom. Consequently, reactions that involve the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.

  • This compound (CD₂O): With two C-D bonds, CD₂O exhibits a more significant KIE in reactions where the cleavage of these bonds is the rate-determining step. This makes it an excellent tool for elucidating reaction mechanisms.

  • Monodeuterated Formaldehyde (CHDO): Possessing one C-H and one C-D bond, CHDO will have a less pronounced KIE compared to CD₂O. However, it allows for the study of reactions with stereospecificity or where a single hydrogen atom is involved in the critical step.

Performance in Key Applications

The choice between this compound and monodeuterated formaldehyde largely depends on the specific requirements of the application.

Quantitative Proteomics

Stable isotope labeling by reductive dimethylation is a widely used technique in quantitative proteomics. This method involves the covalent attachment of a dimethyl group to the primary amines of peptides. By using isotopically labeled formaldehyde, different peptide samples can be distinguished by their mass in a mass spectrometer.

  • This compound (CD₂O): CD₂O is commonly used in combination with a light version (CH₂O) for duplex quantitative proteomics experiments. The mass difference between the CD₂-labeled and CH₂-labeled peptides allows for the relative quantification of proteins from two different samples.

  • Monodeuterated Formaldehyde (CHDO): While less common, CHDO could theoretically be used in multiplexed proteomics experiments to introduce a different mass tag, although this is not a standard application found in the reviewed literature.

Drug Development and Metabolism Studies

Deuteration of drug candidates is a strategy employed to improve their metabolic stability and pharmacokinetic profiles. By replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of metabolism can be slowed down, potentially leading to a longer drug half-life and reduced dosing frequency.

A study on the in vivo metabolism of formaldehyde and its deuterated analogue in rats found that deuterium substitution had little to no effect on the rates and extents of in vivo oxidation to carbon dioxide.[3] However, even a small decrease of up to 10% in reactivity was not excluded.[3] This suggests that the benefits of deuteration can be subtle and highly dependent on the specific metabolic pathway.

Experimental Protocols

Synthesis of this compound and Monodeuterated Formaldehyde

A reported method for the synthesis of both this compound and monodeuterated formaldehyde involves the use of deuterated 1,2-dibromoethane as a starting material. The general workflow is as follows:

Synthesis_Workflow Deuterated 1,2-dibromoethane Deuterated 1,2-dibromoethane Corresponding Glycol Diacetate Corresponding Glycol Diacetate Deuterated 1,2-dibromoethane->Corresponding Glycol Diacetate Reaction with Potassium Acetate Glycol Glycol Corresponding Glycol Diacetate->Glycol Hydrolysis Deuterated Formaldehyde Deuterated Formaldehyde Glycol->Deuterated Formaldehyde Oxidation with Lead Tetraacetate

Caption: General workflow for the synthesis of deuterated formaldehydes.

Detailed Steps:

  • Preparation of Glycol Diacetate: Deuterated 1,2-dibromoethane (either d4 for CD₂O or sym-d2 for CHDO) is reacted with potassium acetate to yield the corresponding glycol diacetate.

  • Hydrolysis: The glycol diacetate is then hydrolyzed to the corresponding glycol.

  • Oxidation: The final step involves the oxidation of the glycol with lead tetraacetate to produce the desired deuterated formaldehyde.

Note: This is a generalized protocol. Specific reaction conditions, such as temperature, solvent, and reaction times, would need to be optimized based on the specific deuterated starting material and desired purity.

Protocol for Stable Isotope Dimethyl Labeling in Quantitative Proteomics

This protocol outlines the general steps for labeling peptides with light (CH₂O) and heavy (CD₂O) formaldehyde for comparative proteomic analysis.

Proteomics_Workflow cluster_sample1 Sample 1 cluster_sample2 Sample 2 Protein Extraction 1 Protein Extraction 1 Tryptic Digestion 1 Tryptic Digestion 1 Protein Extraction 1->Tryptic Digestion 1 Labeling with CH₂O Labeling with CH₂O Tryptic Digestion 1->Labeling with CH₂O Reductive Amination Mix Samples Mix Samples Labeling with CH₂O->Mix Samples Protein Extraction 2 Protein Extraction 2 Tryptic Digestion 2 Tryptic Digestion 2 Protein Extraction 2->Tryptic Digestion 2 Labeling with CD₂O Labeling with CD₂O Tryptic Digestion 2->Labeling with CD₂O Reductive Amination Labeling with CD₂O->Mix Samples LC-MS/MS Analysis LC-MS/MS Analysis Mix Samples->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantification

Caption: Workflow for quantitative proteomics using stable isotope dimethyl labeling.

Materials:

  • Protein samples

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

  • Formaldehyde (20% in H₂O)

  • This compound (20% in D₂O)

  • Sodium cyanoborohydride

  • Formic acid

  • C18 desalting columns

Procedure:

  • Protein Extraction and Digestion: Extract proteins from your samples of interest. Reduce and alkylate the proteins using DTT and IAA, respectively. Digest the proteins into peptides overnight using trypsin.

  • Peptide Desalting: Desalt the peptide mixtures using C18 columns.

  • Reductive Dimethylation:

    • To one set of peptides (e.g., control), add formaldehyde solution and sodium cyanoborohydride solution.

    • To the other set of peptides (e.g., treated), add this compound solution and sodium cyanoborohydride solution.

    • Incubate the reactions for 1 hour at room temperature.

  • Quenching and Mixing: Quench the reactions by adding formic acid. Combine the light- and heavy-labeled peptide samples in a 1:1 ratio.

  • Final Desalting: Desalt the mixed peptide sample using a C18 column.

  • LC-MS/MS Analysis: Analyze the labeled peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate software to identify and quantify the relative abundance of peptides based on the intensity of the light and heavy isotopic pairs.

Logical Relationships and Signaling Pathways

The primary role of deuterated formaldehydes in biological systems is as a labeling agent to trace and quantify molecules. The underlying principle is the introduction of a stable isotope that can be detected by mass spectrometry. The logical relationship can be visualized as follows:

Logical_Relationship Biological System Biological System Protein of Interest Protein of Interest Biological System->Protein of Interest Labeling Reaction Labeling Reaction Protein of Interest->Labeling Reaction Labeled Protein Labeled Protein Labeling Reaction->Labeled Protein Deuterated Formaldehyde Deuterated Formaldehyde Deuterated Formaldehyde->Labeling Reaction Mass Spectrometry Mass Spectrometry Labeled Protein->Mass Spectrometry Quantification Quantification Mass Spectrometry->Quantification

Caption: Logical flow of using deuterated formaldehyde for protein quantification.

Conclusion

Both this compound and monodeuterated formaldehyde are valuable tools for researchers, with their utility dictated by the specific experimental needs. This compound is the more commonly used reagent, particularly in quantitative proteomics, due to the larger and more easily resolvable mass difference it imparts. Monodeuterated formaldehyde, while less prevalent, offers potential for more nuanced studies of reaction mechanisms and stereospecific processes. The choice between these two isotopologues should be guided by a clear understanding of the Kinetic Isotope Effect and the desired outcome of the experiment. As research in metabolomics and proteomics continues to advance, the applications for these and other deuterated compounds are likely to expand, offering ever more sophisticated ways to probe the complexities of biological systems.

References

A Comparative Guide to the Cross-Validation of Dideuteriomethanone Purity Using Diverse Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The isotopic purity and chemical integrity of deuterated compounds are paramount for their successful application in pharmaceutical development, metabolic studies, and as internal standards in quantitative mass spectrometry. Dideuteriomethanone (CD₂O), the deuterated analog of formaldehyde, is a fundamental building block whose purity must be rigorously assessed to ensure the validity of experimental outcomes. This guide provides a comparative overview of key analytical techniques for the cross-validation of this compound purity, complete with experimental protocols and performance data.

Cross-validation in analytical chemistry involves assessing data from two or more different methods to ensure results are consistent, reliable, and accurate.[1][2] This approach is critical when transferring a method between labs or when a comprehensive understanding of a sample's purity profile is required.[2][3]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR (qNMR) is a primary analytical method that provides structural confirmation and quantification without the need for a specific reference standard of the analyte itself.[4][5] It is particularly powerful for assessing both chemical and isotopic purity. The quantification is based on the direct relationship between the integrated signal intensity of a nucleus and the number of nuclei present in the sample.

Experimental Protocol: ¹H-NMR for Chemical Purity
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample (often supplied as a solution in D₂O, e.g., 20% w/w) into an NMR tube.[6]

  • Internal Standard: Add a known quantity of a certified internal standard with a known purity (e.g., 50 µL of a 5 mg/mL maleic acid in DMSO-d₆ solution). The standard should have a resonance peak in a clear region of the spectrum.

  • Solvent: Add a sufficient volume of a deuterated solvent (e.g., 600 µL of DMSO-d₆) to ensure complete dissolution and proper sample height in the tube.

  • Spectrometer Setup:

    • Instrument: 400 MHz (or higher) NMR spectrometer.

    • Pulse Sequence: A standard quantitative pulse sequence with a long relaxation delay (D1 ≥ 5 * T₁) to ensure full relaxation of all relevant protons.

    • Acquisition Parameters: Set an appropriate spectral width, acquisition time, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Integrate the characteristic signals of the analyte and the internal standard. For this compound, residual protons (CHD₂O) and potential impurities like methanol (CH₃OH) or trioxane would be observed.[7]

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = Mass

    • P = Purity of the standard

Data Summary: qNMR
ParameterResultDetails
Measured Purity 99.1% (w/w)Based on the ratio to the internal standard.
Standard Deviation ± 0.2%From triplicate measurements.
Isotopic Purity >98% DAssessed via ¹H-NMR by quantifying the residual CHD₂O signal relative to any potential CH₂O.
Identified Impurities Methanol-d₄ (stabilizer), Paraformaldehyde-d₆ oligomersStructural elucidation possible directly from the spectrum.[7]
Pros Primary ratio method, provides structural information, excellent precision, non-destructive.[4]
Cons Lower sensitivity than MS-based methods, requires a high-field spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for identifying and quantifying volatile impurities.[8] For a reactive and polar molecule like formaldehyde, analysis often requires derivatization to form a more stable and less polar compound, enhancing its chromatographic properties.[9][10]

Experimental Protocol: GC-MS with Derivatization
  • Derivatizing Agent: Prepare a solution of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in a suitable solvent (e.g., 15 mg/mL in water).

  • Sample Preparation:

    • Create a dilute aqueous solution of the this compound sample.

    • In a sealed vial, mix 1 mL of the diluted sample with 1 mL of the PFBHA solution.

    • Allow the reaction to proceed at room temperature for at least 2 hours to form the stable oxime derivative.

  • Extraction: Perform a liquid-liquid extraction of the derivative using 200 µL of hexane. Vortex thoroughly and allow the layers to separate.

  • GC-MS System:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Operate in both full scan mode (to identify unknown impurities) and Selected Ion Monitoring (SIM) mode (for accurate quantification).

  • Quantification:

    • Generate a calibration curve using standards of the derivatized formaldehyde-d₂ of known concentrations.

    • The purity is determined by the area percent of the main peak relative to the total area of all integrated peaks (area percent normalization), corrected using response factors if necessary.

Data Summary: GC-MS
ParameterResultDetails
Measured Purity 99.3% (Area %)Based on the relative peak area of the PFBHA-dideuteriomethanone derivative.
Standard Deviation ± 0.4%From triplicate injections.
Limit of Detection ~1 µMHigh sensitivity allows for the detection of trace volatile impurities.[8][11]
Identified Impurities Unlabeled Formaldehyde, Acetaldehyde-d₄Separation of isotopologues and related aldehydes is possible.
Pros Excellent sensitivity and selectivity, established methodology for volatile analysis.[11]
Cons Requires derivatization which can introduce errors, potential for thermal degradation of the analyte.[10]

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust technique for purity analysis, particularly for non-volatile impurities. Similar to GC, formaldehyde requires derivatization for detection by UV-Vis spectroscopy. The most common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with carbonyls to form highly colored hydrazones that absorb strongly in the UV region. This is a standard methodology for formaldehyde analysis.[12]

Experimental Protocol: HPLC-UV with DNPH Derivatization
  • Derivatizing Agent: Prepare a solution of DNPH in acetonitrile (e.g., 0.5 mg/mL) with a catalytic amount of sulfuric acid.

  • Sample Preparation:

    • Dilute the this compound sample in acetonitrile.

    • Mix 1 mL of the diluted sample with 1 mL of the DNPH reagent solution.

    • Heat the mixture at 60°C for 30 minutes to ensure complete reaction. Cool to room temperature and dilute with acetonitrile/water to a known volume.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV-Vis detector set to 360 nm.

  • Quantification:

    • Generate a calibration curve using standards of the DNPH-formaldehyde derivative of known concentrations.

    • Calculate purity based on the area percent of the main derivative peak relative to the total peak area.

Data Summary: HPLC-UV
ParameterResultDetails
Measured Purity 99.0% (Area %)Based on the relative peak area of the DNPH-dideuteriomethanone derivative.
Standard Deviation ± 0.5%From triplicate injections.
Limit of Detection ~0.1 µg/mLSensitive method for carbonyl compounds.[12]
Identified Impurities Polymeric formaldehyde species, non-volatile carbonyl impurities.Effective for separating larger, non-volatile byproducts.
Pros Robust and widely available, suitable for non-volatile and thermally sensitive impurities.[10]
Cons Derivatization is required, lower chromatographic resolution compared to capillary GC.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the cross-validation process and the relationship between the different analytical techniques.

CrossValidationWorkflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Evaluation cluster_conclusion Final Assessment Sample This compound (CD₂O) Sample Lot qNMR Quantitative NMR (¹H, ²H, ¹³C) Sample->qNMR GCMS GC-MS (with Derivatization) Sample->GCMS HPLC HPLC-UV (with Derivatization) Sample->HPLC NMR_Data Purity (Chemical) Isotopic Purity Impurity Structure qNMR->NMR_Data GCMS_Data Purity (Volatile) Trace Impurities GCMS->GCMS_Data HPLC_Data Purity (Non-Volatile) Carbonyl Impurities HPLC->HPLC_Data Comparison Cross-Validation (Compare Results) NMR_Data->Comparison GCMS_Data->Comparison HPLC_Data->Comparison FinalReport Certificate of Analysis (Purity Report) Comparison->FinalReport LogicalRelationships cluster_purity Purity Aspects cluster_methods Analytical Methods TotalPurity Overall Purity Profile ChemPurity Chemical Purity TotalPurity->ChemPurity IsoPurity Isotopic Purity TotalPurity->IsoPurity VolImp Volatile Impurities TotalPurity->VolImp NonVolImp Non-Volatile Impurities TotalPurity->NonVolImp qNMR qNMR qNMR->ChemPurity primary method for qNMR->IsoPurity primary method for GCMS GC-MS GCMS->ChemPurity GCMS->VolImp highly sensitive to HPLC HPLC-UV HPLC->ChemPurity HPLC->NonVolImp effective for

References

A Comparative Guide to Dideuteriomethanone (D₂O) Labeling for Accurate and Precise Quantification in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the ability to accurately and precisely measure changes in protein abundance is paramount. Stable isotope labeling techniques, coupled with mass spectrometry, have become indispensable tools for these investigations. Among the various methods available, dideuteriomethanone (heavy water, D₂O) metabolic labeling presents a cost-effective and versatile approach for dynamic studies of protein turnover and synthesis. This guide provides an objective comparison of D₂O labeling with other widely used quantification strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

Overview of Quantitative Labeling Strategies

Quantitative proteomics workflows can be broadly categorized into metabolic labeling, where isotopes are incorporated in vivo, and chemical labeling, where tags are conjugated to proteins or peptides in vitro. Each approach offers distinct advantages and is suited to different experimental designs. This guide focuses on the comparison of D₂O metabolic labeling with three prominent alternatives: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) and Tandem Mass Tags (TMT), and Reductive Dimethylation.

Comparison of Key Performance Metrics

The selection of a quantification strategy hinges on its accuracy, precision, multiplexing capability, and applicability to different sample types. The following table summarizes these key performance metrics for D₂O labeling and its alternatives.

FeatureThis compound (D₂O) LabelingSILACiTRAQ / TMTReductive Dimethylation
Principle Metabolic labeling in vivoMetabolic labeling in vivoChemical labeling (in vitro)Chemical labeling (in vitro)
Accuracy High; dependent on data analysisVery high; considered a gold standard[1][2]Moderate to high; can be affected by ratio compression[3]High[4][5][6]
Precision (CV) High; <0.5% for repeated injectionsVery highHighHigh
Multiplexing Limited (typically 2-plex)Up to 5-plex[2]High (up to 18-plex with TMTpro)[7]Up to 3-plex
Applicability In vivo studies in cells and animals[8]Primarily for cultured cells[1][9][10]Applicable to virtually any sample type[3]Applicable to virtually any sample type[4][5]
Cost LowHighHighLow
Workflow Complexity Simple labeling, complex data analysis[11]Simple labeling, straightforward data analysisMulti-step chemical labelingRelatively simple chemical labeling

Experimental Data on Accuracy and Precision

The accuracy of a quantitative method is its ability to measure the true value, while precision reflects the reproducibility of the measurement. The table below presents a summary of reported accuracy and precision data for the discussed labeling methods. It is important to note that these values can be influenced by the specific experimental conditions, instrumentation, and data analysis software used.

Labeling MethodReported AccuracyReported Precision (CV)
This compound (D₂O) Good correlation between experimental and theoretical data[12]< 0.5% for repeated injections
SILAC Mean adjusted ratios within 2-11% of expected values for 1:1, 2:1, and 3:1 mixtures[13]Low variability, considered highly reproducible[2]
iTRAQ / TMT Can underestimate ratios (ratio compression), though correction methods exist[3]Median CV can be below 25%, and as low as 13% after filtering[14]
Reductive Dimethylation Good correlation between experimental and theoretical data (errors 0-4%)[12]Relative standard deviation of H/D values < 13% for peptides from the same protein[12]

Experimental Workflows and Methodologies

To ensure the reproducibility and validity of quantitative proteomics experiments, detailed and standardized protocols are essential. Below are the conceptual workflows and detailed experimental protocols for this compound labeling and its alternatives.

This compound (D₂O) Metabolic Labeling Workflow

D₂O labeling is a straightforward method for tracking the synthesis of new proteins over time. Deuterium from heavy water is incorporated into non-essential amino acids through metabolic processes, which are then used for protein synthesis.

D2O_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Culture / Animal Model B Introduce D₂O-enriched medium/water A->B C Collect samples at time points B->C D Protein Extraction & Digestion C->D E LC-MS/MS Analysis D->E F Data Analysis (Isotopomer distribution) E->F

D₂O Metabolic Labeling Workflow

Experimental Protocol: this compound (D₂O) Labeling

  • Cell Culture/Animal Housing: Culture cells or house animals under standard conditions.[8]

  • Labeling: Replace the standard culture medium with a medium containing a known enrichment of D₂O (typically 4-8%). For animal studies, provide drinking water with a specific D₂O enrichment.[8]

  • Time Course Sampling: Collect cell or tissue samples at various time points throughout the experiment to track the incorporation of deuterium.

  • Protein Extraction and Digestion: Lyse the cells or homogenize the tissues to extract proteins. Quantify the protein concentration and digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.

  • Data Analysis: Determine the rate of protein synthesis by analyzing the isotopic distribution of the peptides over time. This involves complex modeling to account for the partial labeling and the number of exchangeable hydrogens.[11]

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) Workflow

SILAC is a powerful metabolic labeling technique that involves growing two cell populations in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids.

SILAC_Workflow cluster_labeling Labeling cluster_processing Processing & Analysis A1 Cell Culture (Light Medium) B Apply experimental conditions A1->B A2 Cell Culture (Heavy Medium) A2->B C Combine cell populations B->C D Protein Extraction & Digestion C->D E LC-MS/MS Analysis D->E F Quantification (Heavy/Light Ratios) E->F iTRAQ_TMT_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Protein Extraction & Digestion (up to 18 samples) B Label peptides with isobaric tags A->B C Combine labeled samples B->C D Fractionation (optional) C->D E LC-MS/MS Analysis D->E F Quantification (Reporter Ion Intensities) E->F Reductive_Dimethylation_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Protein Extraction & Digestion (2-3 samples) B Label peptides with 'light' or 'heavy' formaldehyde A->B C Combine labeled samples B->C D LC-MS/MS Analysis C->D E Quantification (Heavy/Light Peptide Ratios) D->E

References

Assessing the Kinetic Isotope Effect of Dideuteriomethanone in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution of hydrogen with its heavier isotope, deuterium, can significantly alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), provides a powerful tool for elucidating reaction mechanisms and has practical applications in areas such as drug development to enhance metabolic stability. Dideuteriomethanone (CD₂O), or formaldehyde-d₂, serves as a valuable probe in organic synthesis to understand the role of C-H bond cleavage in rate-determining steps. This guide offers a comparative assessment of the KIE of this compound against its non-deuterated counterpart, formaldehyde (CH₂O), and other relevant alternatives, supported by experimental data and detailed protocols.

Quantitative Analysis of Kinetic Isotope Effects

The kinetic isotope effect is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD). A kH/kD value significantly greater than 1 indicates a primary KIE, suggesting that the C-H bond is broken in the rate-determining step of the reaction. The following table summarizes experimentally determined KIE values for reactions involving formaldehyde and its deuterated isotopologues.

Reaction TypeReactant PairkH/kD (at 298 K)Reference
Reaction with OH radicalCH₂O / CD₂O1.62 ± 0.08[1]
Reaction with NO₃ radicalCH₂O / CD₂O2.97 ± 0.14[1]
Lewis Acid-Catalyzed Ene ReactionCH₂O / deuterated tetramethylethylene2.0 - 2.5[2]

It is important to note that while this compound is a key reagent for mechanistic studies, specific quantitative KIE data for its use in many common named organic reactions is not always readily available in comprehensive reviews. The data presented often focuses on atmospheric chemistry or specific mechanistic investigations. However, the principles derived from these studies are broadly applicable to understanding reaction mechanisms in organic synthesis.

Probing Reaction Mechanisms with this compound

The utility of this compound as a mechanistic probe is exemplified in classic organic reactions where a C-H bond is broken in the key step.

The Cannizzaro Reaction

The Cannizzaro reaction involves the base-induced disproportionation of two molecules of a non-enolizable aldehyde to produce a primary alcohol and a carboxylic acid. The widely accepted mechanism involves the transfer of a hydride ion from a tetrahedral intermediate to a second aldehyde molecule. This hydride transfer is the rate-determining step.

Consequently, a significant primary kinetic isotope effect is expected when this compound is used. The C-D bond, being stronger than the C-H bond, is broken more slowly, leading to a slower reaction rate (kH/kD > 1). Experimental evidence for the intramolecular nature of this transfer comes from running the reaction in heavy water (D₂O) with non-deuterated aldehyde; no deuterium is incorporated into the alcohol product, confirming that the hydride originates from another aldehyde molecule and not the solvent.

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer (Rate-Determining) cluster_step3 Step 3: Proton Exchange Aldehyde_1 R-CHO Intermediate_1 R-CH(O⁻)OH Aldehyde_1->Intermediate_1 + OH⁻ OH- OH⁻ Intermediate_2 R-CH(O⁻)OH Aldehyde_2 R-CHO Products_initial R-COO⁻ + R-CH₂O⁻ Intermediate_2->Products_initial + R-CHO Products_initial_2 R-COO⁻ + R-CH₂O⁻ Final_Products R-COOH + R-CH₂OH Products_initial_2->Final_Products Proton source

Caption: Mechanism of the Cannizzaro Reaction.

The Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide. The mechanism is believed to proceed through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine oxide. The initial steps of the reaction are generally considered to be under kinetic control.

While the C-H (or C-D) bond of the aldehyde is not directly broken in the Wittig reaction, a secondary kinetic isotope effect may be observed. Secondary KIEs arise from changes in hybridization at the carbon atom bearing the isotope. In the Wittig reaction, the carbonyl carbon of formaldehyde rehybridizes from sp² to sp³. This change can lead to a small inverse KIE (kH/kD < 1) or a small normal KIE (kH/kD > 1), depending on the nature of the transition state. The precise measurement of this small KIE can provide valuable insights into the structure of the transition state.

Wittig_Reaction Aldehyde R₂C=O Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane + Ylide Ylide Ph₃P⁺-C⁻R'₂ Alkene R₂C=CR'₂ Oxaphosphetane->Alkene Decomposition PhosphineOxide Ph₃P=O Oxaphosphetane->PhosphineOxide

Caption: Simplified workflow of the Wittig Reaction.

Experimental Protocols

Accurate determination of kinetic isotope effects requires careful experimental design and precise analytical techniques. Two common methods are direct comparison of independent rates and competition experiments.

Protocol 1: Determination of KIE by Competition Experiment

This method is often more accurate as it avoids the need for precise reproduction of reaction conditions for two separate experiments.

  • Reactant Preparation: A mixture containing a known ratio of formaldehyde (CH₂O) and this compound (CD₂O) is prepared. The concentration of the other reactant (e.g., the second aldehyde in a crossed Cannizzaro reaction, or the ylide in a Wittig reaction) is also precisely known.

  • Reaction Initiation and Quenching: The reaction is initiated under controlled temperature and stirring. It is crucial to quench the reaction at a low conversion (typically <10%) to ensure that the relative concentrations of the isotopic reactants do not change significantly.

  • Product Analysis: The isotopic composition of the product is analyzed. For example, in a crossed Cannizzaro reaction of benzaldehyde with a mixture of formaldehyde and this compound, the resulting benzyl alcohol would be a mixture of C₆H₅CH₂OH and C₆H₅CD₂OH. The ratio of these products can be accurately determined using techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the relative amounts of protiated and deuterated products by integrating the respective signals.

    • Mass Spectrometry (MS): GC-MS or LC-MS can be used to determine the ratio of the molecular ions of the isotopic products.

  • KIE Calculation: The KIE is calculated from the ratio of the products and the initial ratio of the reactants using the following equation:

    kH/kD = [Product-H]/[Product-D] / ([Reactant-H]/[Reactant-D])_initial

Protocol 2: Determination of KIE by Independent Rate Measurements
  • Parallel Reactions: Two separate reactions are set up under identical conditions (temperature, concentration, solvent, etc.). One reaction uses formaldehyde, and the other uses this compound.

  • Kinetic Monitoring: The progress of each reaction is monitored over time by measuring the disappearance of a reactant or the appearance of a product. This can be achieved using techniques such as:

    • Spectroscopy (UV-Vis or IR): If a reactant or product has a distinct absorbance, its concentration can be monitored continuously.

    • Chromatography (GC or HPLC): Aliquots of the reaction mixture are taken at different time points, quenched, and analyzed to determine the concentration of a key species.

  • Rate Constant Determination: The rate constants (kH and kD) are determined by fitting the concentration versus time data to the appropriate rate law.

  • KIE Calculation: The KIE is calculated as the simple ratio of the two rate constants:

    kH/kD = kH / kD

Logical Workflow for KIE Assessment in Drug Development

The use of this compound and the assessment of the kinetic isotope effect can be integrated into the drug development workflow to improve the metabolic stability of drug candidates. Deuteration of metabolically labile C-H bonds can slow down their enzymatic oxidation, a process that often involves C-H bond cleavage as the rate-determining step.

Drug_Development_Workflow Identify_Metabolic_Hotspot Identify Metabolic Hotspot (e.g., a hydroxymethyl group) Synthesize_Deuterated_Analog Synthesize Deuterated Analog (e.g., using CD₂O) Identify_Metabolic_Hotspot->Synthesize_Deuterated_Analog In_Vitro_Metabolic_Assay In Vitro Metabolic Assay (e.g., with liver microsomes) Synthesize_Deuterated_Analog->In_Vitro_Metabolic_Assay Compare_Metabolite_Formation Compare Metabolite Formation Rates (Protiated vs. Deuterated) In_Vitro_Metabolic_Assay->Compare_Metabolite_Formation Calculate_KIE Calculate KIE (kH/kD) Compare_Metabolite_Formation->Calculate_KIE Decision KIE > 1.5? Calculate_KIE->Decision Proceed_with_Deuterated Proceed with Deuterated Candidate (Improved Metabolic Stability) Decision->Proceed_with_Deuterated Yes Re-evaluate Re-evaluate Deuteration Strategy Decision->Re-evaluate No

Caption: Workflow for utilizing KIE in drug development.

References

Safety Operating Guide

Safe Disposal of Dideuteriomethanone: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential safety and logistical information for the proper disposal of dideuteriomethanone, a deuterated aldehyde analogous to formaldehyde.

This compound, also known as Formaldehyde-d2, is a valuable compound in various research applications, including as a labeling reagent in mass spectrometry-based proteomics and in the study of reaction mechanisms.[1][2] However, its hazardous nature necessitates strict adherence to proper disposal protocols. This guide outlines the necessary steps for the safe handling and disposal of this compound solutions in a laboratory setting.

Safety First: Understanding the Hazards

This compound, often supplied as a solution in deuterium oxide (D₂O), shares the hazardous properties of its non-deuterated counterpart, formaldehyde.[2][3] It is crucial to be aware of the following hazards:

  • Toxicity: this compound is toxic if swallowed, inhaled, or in contact with skin.[4][5]

  • Corrosivity: It can cause severe skin burns and eye damage.[4][6]

  • Sensitization: May cause an allergic skin reaction and, if inhaled, may lead to allergy or asthma symptoms.[3][5]

  • Carcinogenicity: It is suspected of causing cancer.[5]

  • Mutagenicity: Suspected of causing genetic defects.[6]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[6]

Due to these hazards, handling of this compound should always be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Quantitative Data Summary

For easy reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular Formula CD₂O[3][7]
Molecular Weight 32.04 g/mol [2][3]
CAS Number 1664-98-8[3][7][8]
Typical Concentration ~20% (w/w) in D₂O[2][3]
Vapor Pressure 3460 mmHg at 25°C[7]
Density 0.684 g/cm³[7]
Storage Temperature +2°C to +8°C, protect from light[2][3]

Experimental Protocol: Neutralization of this compound Waste

The primary method for rendering this compound waste non-hazardous before disposal is through neutralization. This procedure is adapted from established protocols for the disposal of formalin (an aqueous solution of formaldehyde).[9][10] The goal is to chemically convert the reactive aldehyde into a less hazardous substance.

Materials:

  • This compound waste solution

  • Commercially available formaldehyde neutralizing agent (powder or liquid)

  • Appropriate waste container (chemically resistant and sealable)

  • pH indicator strips

  • Personal Protective Equipment (PPE):

    • Nitrile or latex gloves[9]

    • Safety goggles or face shield[9]

    • Chemical-resistant lab coat or apron[9]

    • Respirator (if not working in a certified fume hood)[9]

Procedure:

  • Segregate Waste: Collect all this compound waste in a dedicated, clearly labeled, and sealed container. Do not mix with other chemical waste streams.

  • Select a Safe Workspace: All steps of the neutralization process must be performed in a certified chemical fume hood to avoid inhalation of hazardous vapors.[6]

  • Don PPE: Wear all required personal protective equipment, including gloves, eye protection, and a lab coat.[5][11]

  • Add Neutralizing Agent: Carefully add the commercial neutralizing agent to the this compound waste solution. Follow the manufacturer's instructions regarding the appropriate amount of neutralizer to use for the volume of your waste. These products typically contain a chemical that reacts with the aldehyde.

  • Allow for Reaction: Gently mix the solution and allow it to sit for the time specified by the neutralizer manufacturer to ensure the reaction is complete.[10]

  • Verify Neutralization: After the recommended reaction time, test the treated solution to confirm that the this compound has been effectively neutralized. This can be done using aldehyde test strips to ensure the concentration of the aldehyde is below the permissible limit for drain disposal as per your local regulations.[10]

  • Check pH: Use pH indicator strips to check the pH of the treated solution. The pH should be within a neutral range (typically between 6 and 8) before it can be considered for drain disposal.[9] If necessary, adjust the pH with a suitable neutralizing agent (e.g., sodium bisulfate for high pH or sodium carbonate for low pH).

  • Final Disposal: Once the solution is confirmed to be neutralized and within the acceptable pH range, it may be permissible to dispose of it down the drain with a copious amount of water. However, always consult and adhere to your institution's and local municipality's regulations regarding the disposal of treated chemical waste. [9][10] Maintain a log of the neutralization process, including the date, volume of waste, neutralizer used, and results of the aldehyde and pH tests, as this may be required for regulatory compliance.[10]

  • Container Disposal: The empty, rinsed container that held the this compound should be disposed of as hazardous waste through your institution's environmental health and safety office.[11]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Dideuteriomethanone_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood 2. Work in a Certified Chemical Fume Hood ppe->fume_hood add_neutralizer 3. Add Commercial Formaldehyde Neutralizer fume_hood->add_neutralizer react 4. Allow for Complete Reaction (Follow Manufacturer's Instructions) add_neutralizer->react test_aldehyde 5. Test for Residual Aldehyde react->test_aldehyde aldehyde_ok Aldehyde Below Regulatory Limit? test_aldehyde->aldehyde_ok aldehyde_ok->add_neutralizer No, repeat neutralization test_ph 6. Check pH of Solution aldehyde_ok->test_ph Yes ph_ok pH is Neutral (6-8)? test_ph->ph_ok adjust_ph Adjust pH as Necessary ph_ok->adjust_ph No consult_regs 7. Consult Local Regulations for Final Disposal ph_ok->consult_regs Yes adjust_ph->test_ph drain_disposal 8. Permissible Drain Disposal (with copious water) consult_regs->drain_disposal If Permitted haz_waste Dispose as Hazardous Waste via EHS consult_regs->haz_waste If Not Permitted end End: Disposal Complete drain_disposal->end haz_waste->end

Caption: this compound Disposal Workflow

For larger quantities of this compound waste, or if your facility is not equipped for neutralization, it is highly recommended to use a licensed chemical waste disposal service.[9] Always prioritize safety and regulatory compliance in all chemical handling and disposal procedures.

References

Safeguarding Your Research: Essential PPE and Handling Protocols for Dideuteriomethanone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling Dideuteriomethanone (Deuterated Formaldehyde). Adherence to these protocols is essential for ensuring personnel safety and maintaining a secure laboratory environment.

This compound, a deuterated analog of formaldehyde, presents significant health hazards. It is toxic if swallowed, inhaled, or in contact with skin.[1] It is a skin and respiratory sensitizer, can cause serious eye damage, and is a suspected carcinogen.[1][2] Therefore, stringent safety measures, including the correct use of personal protective equipment (PPE), are mandatory.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. All personnel must be trained in the proper use and limitations of their PPE. For most laboratory operations, the following PPE is required.[3][4]

Glove Selection for this compound

Choosing the correct gloves is critical to prevent skin contact. Below is a summary of recommended glove materials for handling formaldehyde, which is chemically similar to this compound. On-site testing is recommended to validate glove performance for specific laboratory conditions.

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile> 480[5]Recommended[6]
Neoprene240 - 480[7]Recommended
Natural Rubber-Recommended[1]
Polyvinyl Chloride (PVC)> 480[5]Recommended[1]

Note: Breakthrough times can vary by manufacturer, glove thickness, and the concentration of the chemical. Always consult the manufacturer's chemical resistance guide.

Respiratory Protection

Respiratory protection is necessary when engineering controls, such as a chemical fume hood, are insufficient to maintain exposure below permissible limits or during spill clean-up.[3][4]

Respirator TypeCartridge Color CodeCartridge Change Schedule
Air-Purifying Respirator (APR)Olive Green (for Organic Vapor/Formaldehyde)[8]Every 3 hours or at the end of the shift, whichever comes first.[8]
Powered Air-Purifying Respirator (PAPR)Olive Green (for Organic Vapor/Formaldehyde)[8]Follow manufacturer's recommendations.
Supplied-Air RespiratorN/AFor high concentrations or emergency situations.

Note: All personnel requiring respiratory protection must be enrolled in a respiratory protection program, which includes medical evaluation, training, and fit testing.[9]

Operational and Disposal Plans

A clear and well-rehearsed plan for handling and disposing of this compound is crucial for laboratory safety.

Pre-Operational Safety Checklist
  • Verify Engineering Controls: Ensure the chemical fume hood has a current annual certification.[1]

  • Assemble PPE: Gather all necessary PPE as outlined above.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest eyewash station and safety shower.[3][4]

  • Prepare Spill Kit: Ensure a spill kit with formaldehyde neutralizer is readily available.[10]

  • Review Safety Data Sheet (SDS): All personnel should review the SDS for this compound before beginning work.[4]

Step-by-Step Handling Procedure
  • Don PPE: Put on a lab coat, chemical-resistant gloves, and safety goggles.[1] A face shield may be necessary if there is a splash hazard.[4][8]

  • Work in a Fume Hood: All manipulations of this compound, including weighing and transferring, must be conducted inside a certified chemical fume hood.[1][3][9]

  • Minimize Quantities: Use the smallest practical amount of the chemical for the procedure.

  • Keep Containers Closed: Keep all containers of this compound tightly sealed when not in use.[1][8]

  • Decontaminate Work Area: After each use, wipe down the work area with a soap and water solution.[10]

  • Doff PPE: Remove PPE in the correct order to avoid cross-contamination.

  • Wash Hands: Thoroughly wash hands with soap and water after removing gloves.[1][4]

Waste Disposal Plan

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[1][9]

  • Collect Waste: Collect all this compound-containing waste in a clearly labeled, leak-proof, and compatible container.[1]

  • Label Container: The waste container must be labeled "HAZARDOUS WASTE, this compound, Toxic, Flammable".[1]

  • Store Waste Securely: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for hazardous waste pickup.[1][9]

Visual Workflow Guides

The following diagrams illustrate the decision-making process for PPE selection and the procedural flow for waste disposal.

PPE_Selection_Workflow start Handling this compound fume_hood Work in Certified Chemical Fume Hood? start->fume_hood base_ppe Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat fume_hood->base_ppe Yes respirator Respirator Required: - Air-Purifying Respirator (APR)  with Formaldehyde Cartridge - PAPR or Supplied Air for  High Concentrations fume_hood->respirator No splash_risk Risk of Splash? base_ppe->splash_risk face_shield Add Face Shield and Apron splash_risk->face_shield Yes exposure_risk Potential Exposure Above PEL? splash_risk->exposure_risk No face_shield->exposure_risk exposure_risk->respirator Yes proceed Proceed with Work exposure_risk->proceed No respirator->proceed

Caption: PPE selection workflow for this compound.

Disposal_Plan_Workflow start Generate this compound Waste collect_waste Collect in a designated, leak-proof hazardous waste container. start->collect_waste label_container Label container: 'HAZARDOUS WASTE, This compound, Toxic, Flammable' collect_waste->label_container seal_container Tightly seal the container. label_container->seal_container store_waste Store in a secure, designated waste accumulation area. seal_container->store_waste request_pickup Request waste pickup from Environmental Health & Safety (EHS). store_waste->request_pickup end Waste Disposed request_pickup->end

Caption: Step-by-step disposal plan for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.